Product packaging for 2'-Hydroxyacetophenone(Cat. No.:CAS No. 118-93-4)

2'-Hydroxyacetophenone

Cat. No.: B195540
CAS No.: 118-93-4
M. Wt: 136.15 g/mol
InChI Key: JECYUBVRTQDVAT-UHFFFAOYSA-N
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Description

2-acetylphenol is a monohydroxyacetophenone that is acetophenone in which one of the hydrogens ortho to the acetyl group has been replaced by a hydroxy group. It has a role as a flavouring agent. It is a monohydroxyacetophenone and a member of phenols.
2'-Hydroxyacetophenone has been reported in Aronia melanocarpa, Paeonia lactiflora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B195540 2'-Hydroxyacetophenone CAS No. 118-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
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InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID7040285
Record name 2-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanone, 1-(2-hydroxyphenyl)-
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Boiling Point

213.00 °C. @ 717.00 mm Hg
Record name 2'-Hydroxyacetophenone
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Vapor Pressure

0.00748 [mmHg]
Record name 2'-Hydroxyacetophenone
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CAS No.

118-93-4
Record name 2′-Hydroxyacetophenone
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Record name 2'-HYDROXYACETOPHENONE
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Melting Point

4 - 6 °C
Record name 2'-Hydroxyacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Hydroxyacetophenone (CAS No. 118-93-4), a versatile organic compound with significant applications in the pharmaceutical and flavor industries. This document details its chemical and physical properties, toxicological data, experimental protocols for its synthesis and analysis, and its role in biological pathways, particularly in the context of drug development.

Chemical and Physical Properties

This compound, also known as o-hydroxyacetophenone, is an aromatic ketone with a hydroxyl group positioned ortho to the acetyl group.[1] It is a clear yellow to brown liquid at room temperature and possesses a characteristic sweet, floral, and herbaceous odor.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 118-93-4[3]
Molecular Formula C₈H₈O₂[1][3]
Molecular Weight 136.15 g/mol [1][3]
Appearance Clear yellow to brown liquid[2]
Melting Point 4 - 6 °C[1][2]
Boiling Point 213 °C at 717 mmHg[1][2]
Density 1.131 g/mL at 25 °C[2]
Solubility Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide.[1][4]
Vapor Pressure ~0.2 mmHg at 20 °C[5]
logP 1.92[1]
Refractive Index 1.558 at 20 °C[2]

Toxicological Data

This compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Table 2: Toxicological Properties of this compound

TestResultSpeciesReference(s)
LD50 Oral 2127 mg/kgRabbit[5]
2700 mg/kgRat[6]
LD50 Dermal > 2000 mg/kgRat[5]
> 2000 mg/kgRabbit[6]
Skin Irritation Not irritating[7]
Eye Irritation Irritating[5]
Respiratory Irritation Irritating[5]

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The most common method for synthesizing this compound is the Fries rearrangement of phenyl acetate.[8][9] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.

Experimental Workflow for Fries Rearrangement

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product start Mix phenyl acetate and a Lewis acid (e.g., AlCl₃) in a suitable solvent (e.g., nitrobenzene). react Heat the mixture (e.g., 120-125 °C) for a specified time (e.g., 1 hour). start->react Heating workup1 Cool the reaction mixture and dilute with water. react->workup1 Cooling & Dilution workup2 Extract the product with an organic solvent (e.g., ethyl acetate). workup1->workup2 Extraction workup3 Wash the organic layer with water, sodium bicarbonate solution, and brine. workup2->workup3 Washing workup4 Dry the organic layer over an anhydrous salt (e.g., MgSO₄). workup3->workup4 Drying purify1 Remove the solvent under reduced pressure. workup4->purify1 Solvent Removal purify2 Purify the crude product by column chromatography on silica gel. purify1->purify2 Chromatography end_product This compound purify2->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve phenyl acetate in a solvent such as nitrobenzene.[2] Carefully add a Lewis acid, like anhydrous aluminum chloride, in portions while stirring.[2]

  • Reaction: Heat the reaction mixture to 120-125 °C for approximately one hour.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.[2] Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate, and brine.[2] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.[2] Alternatively, purification can be achieved by steam distillation or recrystallization from a suitable solvent.[10]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Table 3: Analytical Methods for this compound

TechniqueDescriptionReference(s)
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be used with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11][12][11][12]
Gas Chromatography (GC) GC analysis can be performed to assess purity and identify volatile impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key ¹H NMR signals in CDCl₃ include a singlet for the methyl protons around δ 2.6 ppm and aromatic protons in the range of δ 6.8-7.8 ppm. A characteristic downfield singlet for the hydroxyl proton is observed around δ 12.2 ppm.[1][1]
Infrared (IR) Spectroscopy IR spectroscopy can identify the characteristic functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) stretches.[1]

Biological Activity and Signaling Pathways

This compound serves as a crucial building block in the synthesis of various biologically active molecules, including chalcones, flavones, and other heterocyclic compounds.[5][13] These derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[7][13]

While direct studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory effects of its derivatives are often attributed to the inhibition of key inflammatory mediators. For instance, a structurally related compound, 2',5'-Dihydroxyacetophenone, has been shown to alleviate cytokine storms by inhibiting the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Inferred Anti-inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus cluster_1 Upstream Signaling cluster_3 Nuclear Translocation & Gene Expression cluster_4 Inflammatory Response stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor derivative This compound Derivatives adaptor MyD88 receptor->adaptor kinase_complex IKK Complex adaptor->kinase_complex nfkb_inhibition IκBα kinase_complex->nfkb_inhibition Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_expression->cytokines derivative->kinase_complex Inhibition

Caption: Inferred NF-κB signaling pathway inhibited by this compound derivatives.

This diagram illustrates the proposed mechanism by which derivatives of this compound may exert their anti-inflammatory effects. By inhibiting the IKK complex, the degradation of IκBα is prevented, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Applications in Drug Development

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of a diverse array of pharmaceutical compounds. It has been utilized in the development of:

  • Anti-inflammatory agents: As a precursor for chalcones and flavonoids that exhibit inhibitory activity against cyclooxygenase (COX) enzymes and other inflammatory targets.[4]

  • Antioxidants: The phenolic hydroxyl group contributes to the antioxidant properties of its derivatives, which can scavenge free radicals.[13]

  • LXRβ Agonists: Derivatives of this compound have been investigated as selective liver X receptor β (LXRβ) agonists for potential use in treating atherosclerosis.[14]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its utility as a synthetic precursor for a wide range of biologically active molecules, underscore its importance in medicinal chemistry and materials science. This guide provides a foundational understanding of its key characteristics and methodologies, serving as a valuable resource for researchers and professionals in the field.

References

Synthesis of 2'-Hydroxyacetophenone from Phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a valuable organic intermediate widely utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] It serves as a crucial precursor for the synthesis of various pharmaceuticals and biologically active compounds like chalcones. The primary and most established industrial method for synthesizing this compound from phenol involves a two-step process: the O-acylation of phenol to form phenyl acetate, followed by the Lewis acid-catalyzed Fries rearrangement. This guide provides an in-depth examination of this synthesis pathway, detailing the reaction mechanisms, experimental protocols, and the influence of various parameters on product yield and selectivity.

Core Synthesis Pathway: The Fries Rearrangement

The conversion of phenol to this compound is most commonly achieved via the Fries rearrangement of an intermediate phenyl ester.[4][5] The overall process can be summarized in two main stages:

  • Esterification (O-Acylation): Phenol is first reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form phenyl acetate.[6][7]

  • Fries Rearrangement: The resulting phenyl acetate undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to yield a mixture of ortho- and para-hydroxyacetophenones.[4][5][8]

The desired this compound is the ortho-isomer. The ratio of ortho to para products can be controlled by adjusting reaction conditions.[4][5][8]

Reaction Mechanism

The Fries rearrangement is a classic organic reaction involving the migration of an acyl group from a phenolic ester to the aromatic ring. While the precise mechanism has been a subject of extensive study, a widely accepted pathway involves the formation of an acylium carbocation intermediate that then participates in an electrophilic aromatic substitution.[4][5]

The key steps are as follows:

  • Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the electron-rich carbonyl oxygen of the phenyl acetate. This is the preferred site of interaction over the phenolic oxygen due to its higher Lewis basicity.[4][5]

  • Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. The AlCl₃ group then rearranges to the phenolic oxygen.[5]

  • Acylium Ion Formation: This rearrangement leads to the cleavage of the ester bond, generating a free acylium carbocation (CH₃CO⁺).[4][5]

  • Electrophilic Aromatic Substitution: The acylium carbocation acts as an electrophile and attacks the electron-rich aromatic ring at the ortho and para positions.[4][5]

  • Proton Abstraction and Workup: A proton is abstracted from the ring to restore aromaticity. Subsequent acidic workup liberates the final hydroxy aryl ketone products.

Fries_Mechanism cluster_start Step 1: Lewis Acid Coordination cluster_rearrange Step 2 & 3: Rearrangement & Acylium Ion Formation cluster_eas Step 4: Electrophilic Aromatic Substitution cluster_products Step 5: Workup PhenylAcetate Phenyl Acetate Complex1 Initial Complex (Coordination at C=O) PhenylAcetate->Complex1 + AlCl₃ AlCl3 AlCl₃ Complex2 Rearranged Complex (Coordination at Phenolic O) Complex1->Complex2 Rearrangement AcyliumIon Acylium Carbocation (CH₃CO⁺) Complex2->AcyliumIon PhenoxideComplex Al-Phenoxide Complex Complex2->PhenoxideComplex OrthoAttack Ortho Attack AcyliumIon->OrthoAttack ortho ParaAttack Para Attack AcyliumIon->ParaAttack para OrthoProduct This compound OrthoAttack->OrthoProduct H⁺ Workup ParaProduct 4'-Hydroxyacetophenone ParaAttack->ParaProduct H⁺ Workup

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.
Control of Isomer Selectivity

The ratio of this compound (ortho) to 4'-hydroxyacetophenone (para) is highly dependent on the reaction conditions:

  • Temperature: Higher temperatures (above 160°C) significantly favor the formation of the ortho-isomer (thermodynamic control), while lower temperatures (below 60°C) favor the para-isomer (kinetic control).[8] The ortho-isomer is stabilized by the formation of a chelate complex with the aluminum catalyst.[8]

  • Solvent: The use of non-polar solvents tends to increase the yield of the ortho-product. Conversely, highly polar solvents favor the formation of the para-substituted product.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from phenol.

Protocol 1: Synthesis of Phenyl Acetate

This initial step involves the esterification of phenol.

Materials:

  • Phenol

  • Acetyl chloride or Acetic anhydride

  • Cyclohexane (or other suitable solvent)

  • Sodium bicarbonate solution (weak base)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve phenol (e.g., 0.15 mol) in a solvent like cyclohexane (e.g., 40 mL).[6][9]

  • Slowly add the acetylating agent, such as acetyl chloride (e.g., 0.18 mol), to the solution while maintaining the reaction temperature between 20-30°C.[6][9] The reaction is exothermic.

  • Allow the mixture to react for 2-3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, carefully neutralize the reaction mixture by washing it with a sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.[6][9]

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude phenyl acetate, which can be used directly in the next step or purified by distillation. Yields are typically very high, often around 99%.[6]

Protocol 2: Fries Rearrangement to this compound

This is the key step where the acyl group migrates to the ortho position of the aromatic ring.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • 5% Hydrochloric acid solution

  • Ethyl acetate (or other extraction solvent)

Procedure:

  • In a dry three-necked flask, place phenyl acetate (e.g., 0.1 mol, 13.6 g).[6]

  • Carefully add anhydrous aluminum chloride (e.g., 0.12 mol, 16 g) in portions. The reaction is moisture-sensitive.[6]

  • Heat the reaction mixture to a high temperature, typically between 120°C and 160°C, to favor the formation of the ortho-isomer.[6][8] For example, heat and reflux at 160°C for 1.5 hours.[9]

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully hydrolyze the reaction complex by adding a 5% hydrochloric acid solution (e.g., 50 mL).[6]

  • Extract the product from the aqueous mixture using a solvent like ethyl acetate (3 extractions).[6]

  • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

  • Concentrate the organic layer to obtain a mixture of ortho- and para-hydroxyacetophenone.

  • The this compound (ortho-isomer) can be separated from the para-isomer by steam distillation, as the ortho-isomer is steam volatile due to intramolecular hydrogen bonding.[8]

Experimental_Workflow cluster_step1 Step 1: Phenyl Acetate Synthesis cluster_step2 Step 2: Fries Rearrangement cluster_step3 Step 3: Purification Phenol Phenol + Acetyl Chloride Reaction1 React at 20-30°C, 2-3h Phenol->Reaction1 Workup1 Neutralize (NaHCO₃), Wash & Dry Reaction1->Workup1 Product1 Phenyl Acetate Workup1->Product1 Product1_input Phenyl Acetate + AlCl₃ Product1->Product1_input Reaction2 Heat at 120-160°C, 1.5h Product1_input->Reaction2 Workup2 Hydrolyze (HCl), Extract (EtOAc) Reaction2->Workup2 Mixture o/p Isomer Mixture Workup2->Mixture Purification Steam Distillation Mixture->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

The efficiency and selectivity of the Fries rearrangement are highly sensitive to the chosen experimental parameters.

Table 1: Influence of Temperature on Fries Rearrangement of Phenyl Acetate

CatalystTemperature (°C)o/p RatioYield of 2'-HAP (%)Reference
AlCl₃< 60Favors paraLow[8]
AlCl₃120--[6]
AlCl₃140-37.87% (with Toluene)[9]
AlCl₃1603.55 : 1 (with ionic liquid)65.43%[6][9]
AlCl₃> 160Favors orthoHigh[8]

Table 2: Alternative Catalysts and Conditions

Catalyst / MethodAcylating AgentConditionsKey OutcomeReference
Hydrogen Fluoride (HF)Acetic Anhydride50°C92.3% selectivity to 4-HAP, 5.5% to 2-HAP[10]
Zeolite ZSM5Acetic AcidGas PhasePromotes direct C-acylation and rearrangement[11][12]
Microwave RadiationAcetic Anhydride800 W, 7 minYield of 43.2% for 2'-HAP[2]
Mechanochemical (Ball Mill)Phenyl Acetate90 min, LAG additivesQuantitative conversion, manipulable o/p ratio[13][14]
Engineered EnzymesRacemic Styrene OxideBiocatalysis in vivoNovel route from different precursor[15]

Alternative Synthesis Routes

While the Fries rearrangement is the dominant method, other approaches have been developed:

  • Direct C-Acylation: Phenol can be directly acylated with acetic acid in the gas phase using solid acid catalysts like zeolites (e.g., HZSM5).[11] This method can selectively produce o-hydroxyacetophenone, as the O-acylation to phenyl acetate is often a competing primary reaction.[11][12]

  • Photo-Fries Rearrangement: A photochemical variant of the Fries rearrangement can be performed using UV light without a catalyst.[3][5] This reaction proceeds through a radical mechanism but generally suffers from low yields, making it less suitable for commercial production.[5]

  • Biocatalytic Synthesis: A novel in vivo biocatalytic system has been described for producing 2-hydroxyacetophenone from racemic styrene oxide.[15] This method utilizes co-expression of engineered epoxide hydrolase and alcohol dehydrogenase enzymes in a host cell, representing a greener but less direct route from phenol.[15]

Conclusion

The synthesis of this compound from phenol is a well-established process, with the Fries rearrangement of phenyl acetate serving as the cornerstone of industrial production. The reaction's outcome, particularly the critical ortho/para selectivity, is precisely controlled by parameters such as temperature and solvent choice, with high temperatures favoring the desired this compound product. While classic Lewis acids like aluminum chloride are effective, ongoing research explores more environmentally benign catalysts, including solid acids and novel biocatalytic systems, to enhance the efficiency and sustainability of this important chemical transformation.

References

2'-Hydroxyacetophenone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2'-Hydroxyacetophenone

Chemical Identity and Structure

This compound, also known as 2-acetylphenol, is an aromatic organic compound.[1][2] It belongs to the class of alkyl-phenylketones, which are characterized by a ketone group substituted with one alkyl group and one phenyl group.[1][2][3] Structurally, it is an acetophenone molecule with a hydroxyl group positioned at the ortho position of the phenyl ring relative to the acetyl group.[3][4]

  • IUPAC Name: 1-(2-hydroxyphenyl)ethanone[1][4][5]

  • Synonyms: 2-Acetylphenol, o-hydroxyacetophenone, methyl 2-hydroxyphenyl ketone[1][4][5]

  • CAS Number: 118-93-4[1][5]

  • Chemical Formula: C₈H₈O₂[1][6]

  • SMILES: CC(=O)C1=CC=CC=C1O[1][4][5]

Chemical Structure:

(Note: This is a textual representation. A 2D chemical structure diagram would typically be used for precise visualization.)

Physicochemical Properties

This compound is typically a clear yellow to brown liquid or a white to pale yellow crystalline solid at room temperature.[7][8] It possesses a sweet, heavy floral, and herbaceous odor.[1][3] The compound is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4][7][8][9]

PropertyValueReference(s)
Molecular Weight136.15 g/mol [4][5][6]
Melting Point3 - 6 °C[3][4][7]
Boiling Point213 °C at 717 mmHg[3][4][7]
Density1.131 g/mL at 25 °C[3][7]
Flash Point>110 °C (>230 °F)[7]
Vapor Pressure~0.2 mmHg at 20 °C[7]
logP1.92 - 1.97[4][7]
Refractive Index (n20/D)1.558 - 1.560[4][7]
pKa10.06 at 25 °C[7]

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals and flavonoids.[7][9][10]

Synthesis of this compound via Fries Rearrangement

A common method for synthesizing this compound is the Fries rearrangement of phenyl acetate. An improved method utilizes microwave radiation to enhance the reaction rate and yield.[11]

Materials:

  • Phenyl acetate

  • Aluminum chloride (AlCl₃)

  • Ether

  • Water

  • Microwave synthesis/extraction instrument[11]

Procedure:

  • Place a specific amount of aluminum chloride into a 250 mL flask.[11]

  • Add 18 mL of phenyl acetate to the flask.[11]

  • Position the flask in a microwave synthesis instrument and heat for a set duration at a specific power (e.g., 800 W for 7 minutes for an optimized yield of 43.2%).[11]

  • After the reaction, allow the mixture to cool to room temperature. The product will be an orange, oily liquid.[11]

  • To extract the product, add 15 mL of ether and 20 mL of water to the flask and perform the extraction twice.[11]

  • Combine the upper liquid layers from the extractions for further purification.[11]

Synthesis of Flavonoids using this compound

This compound serves as a key starting material in the synthesis of flavonoids. The initial step involves the benzoylation of this compound.[10]

Materials:

  • This compound (1)

  • Pyridine

  • Benzoyl chloride

  • 3% Hydrochloric acid (HCl)

  • Crushed ice

  • Ice-cold methanol

  • Water

  • Flask with a calcium chloride drying tube[10]

Procedure for Synthesis of 2-Benzoyloxyacetophenone (2):

  • Dissolve 2.72 g (20.0 mmol) of this compound in 5 mL of pyridine in a flask.[10]

  • Add 4.22 g (30.0 mmol) of benzoyl chloride using a Pasteur pipette.[10]

  • Fit the flask with a calcium chloride drying tube and swirl. The reaction is exothermic.[10]

  • Allow the reaction to stand for 20 minutes, or until no more heat is evolved.[10]

  • Pour the entire contents of the flask into a mixture of approximately 120 mL of 3% HCl and 40 g of crushed ice.[10]

  • Once all the ice has melted, collect the precipitated solid product via vacuum filtration.[10]

  • Wash the collected product with approximately 5 mL of ice-cold methanol and then with 5 mL of water.[10] The resulting compound, 2-Benzoyloxyacetophenone, is the intermediate for the subsequent Baker-Venkataraman rearrangement to form the target flavone.[10]

Biological Activity and Applications

Hydroxyacetophenones exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[12][13] this compound derivatives have shown potential as antibacterial and antifungal agents.[12] Furthermore, hydroxyacetophenone is used in cosmetics for its antioxidant and soothing capabilities, which are linked to its ability to inhibit the COX-2 enzyme involved in inflammatory responses.[13] It is also a key intermediate for synthesizing chalcones, which possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[14]

Visualization of Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of a flavone, starting from this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Benzoylation cluster_workup1 Workup & Isolation cluster_intermediate Intermediate Product cluster_step2 Step 2: Further Synthesis cluster_final Final Product HAP This compound Reaction1 Dissolve & React (20 min, exothermic) HAP->Reaction1 Pyridine Pyridine (Solvent) Pyridine->Reaction1 BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction1 Quench Pour into HCl / Ice Reaction1->Quench Reaction Mixture Filter Vacuum Filtration Quench->Filter Precipitate Wash Wash (Methanol, Water) Filter->Wash Intermediate 2-Benzoyloxyacetophenone Wash->Intermediate Purified Solid Rearrangement Baker-Venkataraman Rearrangement Intermediate->Rearrangement Cyclization Acid-catalyzed Cyclization Rearrangement->Cyclization Diketone Intermediate Flavone Flavone Cyclization->Flavone

Caption: Workflow for the synthesis of a flavone from this compound.

References

An In-depth Technical Guide to 2'-Hydroxyacetophenone: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-Hydroxyacetophenone, a versatile organic compound with significant applications in chemical synthesis and drug discovery. This document details its structural and physicochemical characteristics, provides established protocols for its synthesis and key chemical transformations, and includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known by its IUPAC name 1-(2-hydroxyphenyl)ethanone, is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a hydroxyl group ortho to an acetyl group on a benzene ring, imparts unique chemical reactivity, making it a precursor for a wide range of heterocyclic compounds, including flavonoids and chromones, many of which exhibit important pharmacological activities. This guide aims to consolidate the essential technical information regarding this compound to support its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and analysis.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 1-(2-hydroxyphenyl)ethanone[1][3]
Synonyms 2-Acetylphenol, o-Hydroxyacetophenone[1][2]
CAS Number 118-93-4[1]
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Clear light yellow to brown liquid[1][4]
Melting Point 4-6 °C[1][3]
Boiling Point 213 °C @ 717 mmHg[1][5]
Density 1.131 g/cm³ at 25 °C[5][6]
Solubility Slightly soluble in water; soluble in ethanol, ether, and chloroform.[1][7]
pKa 10.06 at 25 °C[5]
Refractive Index (n20/D) 1.558[5]
Flash Point 106 °C[3]
Vapor Pressure ~0.2 mmHg at 20 °C[6]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and InterpretationReference(s)
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 12.25 (s, 1H, -OH), 7.78-7.66 (m, 2H, Ar-H), 7.47-7.36 (m, 1H, Ar-H), 7.01-6.79 (m, 1H, Ar-H), 2.61 (s, 3H, -COCH₃)[3]
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 204.55 (C=O), 162.40 (C-OH), 136.41, 130.78, 119.73, 118.94, 118.32 (Ar-C), 26.48 (-CH₃)[3]
Infrared (IR) Major peaks (cm⁻¹): ~3000-3400 (broad, O-H stretch), ~1640 (C=O stretch), ~1600, 1485 (C=C aromatic stretch)[3][8]
Mass Spectrometry (EI) m/z (%): 136 (M⁺, 44), 121 ([M-CH₃]⁺, 100), 93, 65[3][9]
UV-Vis (in Ethanol) λmax (nm): 213, 251[10]

Synthesis and Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The most common method for the synthesis of this compound is the Fries rearrangement of phenyl acetate. This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride. The ortho-isomer is favored at higher temperatures.

Experimental Protocol:

  • To a solution of phenyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or without solvent), add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise while maintaining the temperature.

  • Heat the reaction mixture to 120-160 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, a weak base solution (e.g., sodium bicarbonate) to remove any unreacted phenol, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Fries_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product phenyl_acetate Phenyl Acetate acylium Acylium Ion Intermediate phenyl_acetate->acylium Coordination & Rearrangement lewis_acid AlCl₃ (Lewis Acid) lewis_acid->phenyl_acetate heat Heat (120-160°C) heat->phenyl_acetate hydroxyacetophenone This compound acylium->hydroxyacetophenone Electrophilic Aromatic Substitution

Caption: Fries Rearrangement for this compound Synthesis.

Chemical Reactions of this compound

The hydroxyl group of this compound can be acetylated to form 2'-acetoxyacetophenone, a common strategy for protecting the hydroxyl group during subsequent reactions.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5-2.0 equivalents) dropwise to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetylated product.

The phenolic hydroxyl group can be converted to an ether linkage via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group followed by nucleophilic substitution with an alkyl halide. The synthesis of 2'-methoxyacetophenone is a common example.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as THF or DMF.

  • Add a base, such as sodium hydroxide or potassium carbonate (1.2-1.5 equivalents), to the solution and stir to form the phenoxide.

  • Add the alkylating agent, for example, dimethyl sulfate or an alkyl halide (e.g., methyl iodide) (1.0-1.2 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water and brine to remove inorganic salts.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the ether product.

Williamson_Ether_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product hydroxyacetophenone This compound phenoxide Phenoxide Ion hydroxyacetophenone->phenoxide Deprotonation base Base (e.g., NaOH) base->hydroxyacetophenone alkyl_halide Alkyl Halide (R-X) alkyl_halide->phenoxide ether 2'-Alkoxyacetophenone phenoxide->ether SN2 Reaction

Caption: Williamson Ether Synthesis of this compound.

This compound readily undergoes Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates for the synthesis of flavonoids and other heterocyclic compounds.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1-1.2 equivalents) in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (3 equivalents), to the mixture.

  • Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by the formation of a solid precipitate or by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 5.

  • Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product hydroxyacetophenone This compound enolate Enolate Ion hydroxyacetophenone->enolate Deprotonation aldehyde Aromatic Aldehyde aldol Aldol Adduct aldehyde->aldol base Base (e.g., NaOH) base->hydroxyacetophenone enolate->aldol Nucleophilic Attack chalcone Chalcone aldol->chalcone Dehydration

Caption: Claisen-Schmidt Condensation to form Chalcones.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry place away from incompatible materials.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development due to their wide range of biological activities. The chalcones and flavonoids synthesized from this precursor have been reported to possess anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Its utility as a starting material for the synthesis of complex molecules makes it a valuable compound in medicinal chemistry and the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The experimental protocols for its synthesis and key reactions offer practical guidance for laboratory work. The inclusion of reaction mechanism diagrams aims to enhance the understanding of its chemical behavior. With its versatile reactivity and the biological significance of its derivatives, this compound will continue to be a compound of high interest for researchers in organic synthesis and drug discovery.

References

natural occurrence of 2'-Hydroxyacetophenone in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence of 2'-Hydroxyacetophenone in Plants

Introduction

This compound (2-HAP), also known as 2-acetylphenol, is a phenolic compound with the chemical formula C₈H₈O₂.[1] It is an aromatic ketone characterized by a hydroxyl group positioned ortho to the acetyl group on the benzene ring.[1] This compound is recognized for its distinct phenolic, sweet, and herbal aroma and has applications as a flavoring agent.[2] In recent years, this compound and its derivatives have garnered attention from the scientific community for their potential biological activities, including antioxidant and anti-inflammatory properties, making their natural sources a subject of significant interest for researchers in botany, phytochemistry, and drug development.[3] This guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, details on its biosynthesis, and standardized protocols for its extraction and analysis.

Natural Occurrence in the Plant Kingdom

This compound is a phytochemical found in a select number of plant species. It often serves as a volatile compound, contributing to the plant's aroma and potentially playing a role in defense mechanisms.[4][5] Its presence has been confirmed in various plant tissues, including roots, bark, wood, and flowers.[5] While not as widespread as other phenolic compounds, its identification in specific plant families highlights its importance in plant secondary metabolism.

Quantitative Data on Natural Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific organ, and environmental conditions. The following table summarizes the documented occurrences and quantitative data available in the scientific literature.

Plant SpeciesFamilyPlant PartConcentration / RemarkCitation(s)
Picea abiesPinaceaeNeedles0.4 - 1.1% (dry weight)[3]
Carissa edulisApocynaceaeRoot / Root BarkPrincipal root volatile[5][6]
Chione glabraRubiaceaeWood and BarkIdentified in essential oil[5]
Castanopsis cuspidataFagaceaeFlowersMinor volatile component[5]
Castanea crenataFagaceaeFlowersMinor volatile component[5]
Aronia melanocarpaRosaceaeNot SpecifiedReported as present[1]
Paeonia lactifloraPaeoniaceaeNot SpecifiedReported as present[1]

Biosynthesis of Hydroxyacetophenones in Plants

The precise biosynthetic pathway for this compound is not fully elucidated across all plant species. However, research on related hydroxyacetophenones in white spruce (Picea glauca) has led to a proposed three-phase metabolic model, which is believed to be conserved across the Pinaceae family.[4] This model provides a logical framework for understanding how plants synthesize, store, and release these compounds, often in response to stress or as part of their chemical defense system.[4]

The proposed pathway involves the initial synthesis of the acetophenone aglycon, its subsequent conversion into a stable glucoside for storage, and finally, the enzymatic release of the active aglycon when needed.[4]

Hydroxyacetophenone Biosynthesis Pathway Proposed Biosynthesis and Release Pathway for Hydroxyacetophenones in Plants cluster_phase1 Phase 1: Aglycon Biosynthesis cluster_phase2 Phase 2: Glycosylation & Storage cluster_phase3 Phase 3: Aglycon Release precursor Phenylpropanoid Pathway Precursors unknown_enzymes Unknown Biosynthetic Enzymes precursor->unknown_enzymes Multiple Steps hap_aglycon This compound (Aglycon) unknown_enzymes->hap_aglycon gt Glucosyltransferase (UGT) hap_aglycon->gt + UDP-Glucose hap_glucoside This compound-glucoside (Stored Form) bglu β-Glucosidase (e.g., PgβGLU-1) hap_glucoside->bglu + H₂O (e.g., upon stress) hap_released This compound (Released Volatile)

Proposed biosynthesis pathway for hydroxyacetophenones.

Methodologies for Extraction and Analysis

The accurate quantification and characterization of this compound from plant matrices require robust experimental protocols. The choice of method depends on the nature of the plant material and the research objective, whether it is qualitative screening or precise quantification.

Experimental Protocols

1. Sample Preparation:

  • Collection: Plant material (e.g., roots, needles, bark) is harvested and authenticated.

  • Drying: Samples are typically air-dried or freeze-dried to prevent enzymatic degradation and remove moisture.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • Solvent Selection: The choice of solvent is critical. For a semi-polar compound like 2'-HAP, polar solvents such as methanol or ethanol are commonly used for initial extraction.[7] For more targeted extraction or to remove lipophilic compounds like chlorophyll, solvents like dichloromethane or hexane may be employed.[7]

  • Extraction Technique:

    • Maceration: The powdered plant material is soaked in the selected solvent for an extended period (e.g., 24-72 hours) with occasional agitation. The resulting mixture is filtered to separate the extract from the solid residue.[7]

    • Steam Distillation: This method is particularly effective for volatile compounds. As demonstrated with Carissa edulis, steam is passed through the plant material, and the volatile components, including 2'-HAP, are carried over and condensed. The distillate can then be subjected to liquid-liquid extraction (e.g., with methylene chloride or ethyl acetate) to isolate the compound.[5]

3. Isolation and Quantification:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of 2'-HAP from crude extracts.[7]

    • Typical HPLC Parameters:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient system of an acidified aqueous solvent (e.g., 50 mM sodium-phosphate, pH 3.0) and an organic solvent like methanol is effective.[8]

      • Detection: A Diode Array Detector (DAD) is used, with a detection wavelength set to approximately 244 nm for this compound.[8]

      • Guard Column: The use of a guard column is highly recommended when analyzing crude plant extracts to protect the analytical column.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile components in essential oils or distillates. It provides both retention time data for separation and mass spectra for structural confirmation.[5]

4. Structural Elucidation:

  • For unequivocal identification, especially when isolating the compound from a new source, spectroscopic methods are employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (LC-MS).[9]

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Experimental Workflow General Workflow for Analysis of this compound in Plants start Plant Material Collection prep Drying and Grinding start->prep extract Solvent Extraction (e.g., Maceration, Distillation) prep->extract filter Filtration / Concentration extract->filter crude Crude Plant Extract filter->crude analysis Chromatographic Analysis (HPLC-DAD / GC-MS) crude->analysis quant Quantification (Using Standard Curve) analysis->quant elucidate Structural Elucidation (NMR, HRMS) analysis->elucidate If needed result Data Reporting quant->result elucidate->result

Workflow for this compound analysis.

Conclusion and Significance

This compound is a naturally occurring phenolic compound with a limited but notable distribution in the plant kingdom, particularly in species like Picea abies and Carissa edulis.[3][5] The proposed biosynthetic pathway, involving glycosylation for storage and enzymatic release, suggests a functional role for this compound in plant physiology, likely related to chemical defense. For researchers and professionals in drug development, understanding the natural sources and biosynthesis of this compound is crucial. The methodologies detailed in this guide provide a framework for the exploration of these plant sources, enabling further investigation into the compound's pharmacological properties and potential therapeutic applications. The presence of 2'-HAP in these species opens avenues for bioprospecting and the development of natural product-based solutions.

References

A Comprehensive Technical Guide to the Solubility of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone, an aromatic ketone, is a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its utility in these fields is intrinsically linked to its solubility characteristics in various solvents. A thorough understanding of its solubility is paramount for reaction kinetics, purification processes, formulation development, and bioavailability studies. This technical guide provides a detailed overview of the solubility of this compound in a range of common solvents, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The solubility of this compound varies significantly with the polarity of the solvent, a principle encapsulated by the adage "like dissolves like." As a polar molecule containing both a hydroxyl and a ketone functional group, it exhibits greater solubility in polar solvents. The following table summarizes the available quantitative solubility data. It is important to note that some discrepancies exist in the reported values, which may be attributable to different experimental conditions such as temperature and purity of the materials used.

SolventMolar Mass ( g/mol )Polarity IndexDielectric ConstantSolubility (g/L)Solubility (mg/mL)Temperature (°C)Notes
Water18.029.080.1~0.2[1] - 7.57~0.2 - 7.5725 (estimated)Slightly soluble.[2][3] Significant variation in reported values.
Ethanol46.074.324.5Miscible[3]~11[4]Not SpecifiedSoluble.[4]
Dimethyl Sulfoxide (DMSO)78.137.246.7Not Available~20[4]Not SpecifiedSoluble.[4]
Dimethylformamide (DMF)73.096.436.7Not Available~16[4]Not SpecifiedSoluble.[4]
Chloroform119.384.14.8SolubleNot AvailableNot SpecifiedSoluble.[5]
Diethyl Ether74.122.84.3SolubleNot AvailableNot SpecifiedSoluble.[5]
FatNot ApplicableNon-polarLowSolubleNot AvailableNot SpecifiedSoluble in fat.[3]

Note: The polarity index and dielectric constant are provided for reference to illustrate the relationship between solvent properties and solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[2] This protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Glass vials or flasks with airtight seals

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2] The temperature should be precisely controlled and recorded.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.[2]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[2]

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in standard units such as g/L or mg/mL, specifying the solvent and the precise temperature at which the measurement was conducted.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound mix Combine in sealed vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound, a critical parameter for its application in research and development. The provided data table offers a comparative overview of its solubility in various solvents, while the detailed experimental protocol for the shake-flask method serves as a practical guide for accurate and reproducible solubility determination. The visual workflow further clarifies the logical steps involved in this experimental process. For drug development professionals and scientists, a precise understanding of solubility is fundamental to optimizing experimental conditions and achieving desired outcomes. Given the variations in reported data, it is recommended that solubility be experimentally verified under the specific conditions of intended use.

References

Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-Hydroxyacetophenone, an aromatic ketone, is a significant compound in various fields, including organic synthesis and as a flavoring agent. Its chemical structure and purity are critical for its applications, necessitating thorough characterization using modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, aimed at researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols and presents a clear, tabulated summary of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: The ¹H NMR spectrum was recorded on a JEOL instrument operating at a frequency of 90 MHz.[1][2] The sample was dissolved in deuterated chloroform (CDCl₃), which served as the solvent.[1][2]

Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.25s1H-OH (phenolic)
7.78 - 7.66m1HAr-H
7.47 - 7.36m1HAr-H
7.01 - 6.79m2HAr-H
2.61s3H-COCH₃

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Experimental Protocol: The ¹³C NMR spectrum was obtained using a Varian spectrometer operating at a frequency of 25.16 MHz.[1] The solvent used was deuterated chloroform (CDCl₃).[1]

Data:

Chemical Shift (δ) ppmAssignment
204.55C=O (ketone)
162.40C-OH (aromatic)
136.41Ar-C
130.78Ar-C
119.73Ar-C
118.94Ar-C
118.32Ar-C
26.48-CH₃

Table 2: ¹³C NMR data for this compound in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum was recorded using the Neat technique, where a thin film of the liquid sample is placed between two salt plates.[1]

Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (phenolic)
~1640StrongC=O stretch (ketone)
~1600, 1480, 1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (phenol)
~750StrongC-H bend (ortho-disubstituted aromatic)

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: The mass spectrum was obtained using an EI-B (Electron Ionization) source on a HITACHI M-80 instrument.[1][3]

Data:

m/zRelative Intensity (%)Assignment
13660.22[M]⁺ (Molecular ion)
12199.99[M-CH₃]⁺
9316.48[M-COCH₃]⁺
6517.75[C₅H₅]⁺
4310.31[CH₃CO]⁺

Table 4: Mass spectrometry data (Electron Ionization) for this compound.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) IR->Interpret_IR Interpret_MS Interpret Mass Spectrum (Molecular Ion, Fragmentation) MS->Interpret_MS Structure Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Workflow for spectroscopic characterization of a chemical compound.

References

A Comprehensive Technical Guide to 2'-Hydroxyacetophenone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of 2'-Hydroxyacetophenone, a key intermediate in the chemical and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical background, detailed synthetic protocols, physicochemical properties, and its role in the synthesis of valuable downstream products.

Discovery and History

The history of this compound is intrinsically linked to the development of aromatic chemistry, particularly the Fries rearrangement , a named reaction in organic chemistry. This reaction, which converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, was named after the German chemist Karl Theophil Fries .[1][2][3] While Fries did not discover this compound itself, his work on the rearrangement of phenolic esters, published in 1908, provided the first reliable and versatile method for its synthesis.[2] This reaction remains the cornerstone of this compound production today.

Prior to the Fries rearrangement, the synthesis of hydroxy aryl ketones was challenging. The development of this reaction was a significant advancement, enabling the regioselective acylation of phenols, which is otherwise difficult to achieve through direct Friedel-Crafts acylation due to the competing O-acylation of the hydroxyl group. The ability to control the reaction conditions to favor the formation of the ortho isomer (this compound) over the para isomer (4'-Hydroxyacetophenone) has been a subject of extensive research.[3]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and application. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈O₂[4]
Molecular Weight136.15 g/mol [4]
Melting Point4 - 6 °C[4]
Boiling Point213 °C at 717 mmHg[4]
Density1.127 - 1.133 g/cm³[4]
Refractive Index1.556 - 1.560[4]
logP1.92[4]
SolubilitySlightly soluble in water; soluble in fat[4]

Table 2: Spectral Data of this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃, 90 MHz)δ (ppm): 12.25 (s, 1H, -OH), 7.78-7.66 (m, 2H, Ar-H), 7.47-7.36 (m, 1H, Ar-H), 7.01-6.80 (m, 1H, Ar-H), 2.61 (s, 3H, -CH₃)[4]
¹³C NMR (CDCl₃, 25.16 MHz)δ (ppm): 204.55 (C=O), 162.40 (C-OH), 136.41, 130.78, 119.73, 118.94, 118.32 (Ar-C), 26.48 (-CH₃)[4]
IR (Neat)ν (cm⁻¹): 3071 (Ar-H), 1729 (C=O), 1598, 1453 (Ar C=C)[5]
Mass Spectrum (EI)m/z: 136 (M⁺), 121, 93, 65[4]

Synthesis of this compound

The Fries rearrangement of phenyl acetate is the most common method for synthesizing this compound. The reaction conditions can be tuned to favor the formation of the ortho (2'-) or para (4'-) isomer. Higher temperatures generally favor the formation of the ortho product.[3]

General Mechanism of the Fries Rearrangement

The reaction proceeds through the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenyl acetate. This is followed by the migration of the acyl group to the aromatic ring.

Fries_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PA Phenyl Acetate Complex Lewis Acid-Carbonyl Complex PA->Complex Coordination LA Lewis Acid (AlCl₃) LA->Complex Acylium Acylium Cation Intermediate Complex->Acylium Rearrangement Ortho This compound (ortho-product) Acylium->Ortho Electrophilic Aromatic Substitution (High Temp) Para 4'-Hydroxyacetophenone (para-product) Acylium->Para Electrophilic Aromatic Substitution (Low Temp)

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocols

This protocol describes the traditional synthesis of this compound using aluminum chloride as the catalyst.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Saturated saline solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add phenyl acetate (13.6 g, 0.1 mol).

  • Add anhydrous aluminum chloride (16 g, 0.12 mol) to the flask.

  • Heat the mixture at 120°C with stirring for 1.5 hours.[6]

  • After cooling, slowly add 50 mL of 5% hydrochloric acid solution to hydrolyze the reaction mixture.

  • Extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers with water, sodium bicarbonate solution, and finally with a saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by steam distillation or column chromatography to yield this compound. A yield of 58.22% has been reported for the ortho-product under these conditions.[6]

Microwave irradiation can significantly reduce the reaction time for the Fries rearrangement.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Microwave synthesizer

Procedure:

  • Place anhydrous aluminum chloride (13 g) and phenyl acetate (18 mL) in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave synthesizer at 800 W for 7 minutes.

  • After cooling, the product is worked up as described in the classical protocol (Section 3.2.1).

  • This method has been reported to yield this compound in 43.2% yield.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 1. Reactants Phenyl Acetate + AlCl₃ Reaction 2. Fries Rearrangement (Heating or Microwave) Reactants->Reaction Workup 3. Aqueous Workup (HCl, Water, NaHCO₃) Reaction->Workup Extraction 4. Solvent Extraction (Ethyl Acetate) Workup->Extraction Drying 5. Drying (Anhydrous MgSO₄) Extraction->Drying Purification 6. Purification (Distillation or Chromatography) Drying->Purification Product Pure this compound Purification->Product

Caption: Synthesis and Purification Workflow.

Applications in Organic Synthesis

This compound is a versatile starting material for the synthesis of a variety of important organic compounds, including flavonoids and pharmaceuticals.

Synthesis of Chalcones

Chalcones, which are precursors to flavonoids, can be synthesized via a Claisen-Schmidt condensation between this compound and a substituted benzaldehyde.[7][8]

General Procedure for Chalcone Synthesis:

  • Dissolve this compound and a substituted benzaldehyde in ethanol.

  • Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[9]

  • The reaction mixture is stirred at room temperature or refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]

  • The product chalcone is then isolated by filtration or extraction.

Synthesis of Warfarin

This compound is a key starting material in the industrial synthesis of the anticoagulant drug, warfarin.[10][11] The synthesis involves the initial formation of 4-hydroxycoumarin from this compound, followed by a Michael addition with benzalacetone.[10]

Simplified Synthetic Route to Warfarin:

  • This compound is reacted with a carbonate ester (e.g., diethyl carbonate) in the presence of a strong base to form 4-hydroxycoumarin.[10]

  • The resulting 4-hydroxycoumarin is then reacted with benzalacetone in the presence of a catalyst to yield warfarin.[10]

Biological Activity

While derivatives of this compound have been explored for various biological activities, the parent compound itself has been reported to possess antioxidant and anti-inflammatory properties.[12][13]

Anti-inflammatory Activity

The anti-inflammatory effects of hydroxyacetophenones are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[13]

Anti_Inflammatory_Action Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 acts on Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation & Pain Prostaglandins->Inflammation HAP This compound HAP->COX2 Inhibits

Caption: COX-2 Inhibition by this compound.

Antioxidant Activity

Chalcones derived from this compound have been shown to possess antioxidant activity.[14] This activity is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[14] The presence of the phenolic hydroxyl group and the α,β-unsaturated ketone moiety in these molecules contributes to their ability to scavenge free radicals.

Conclusion

This compound is a compound with a rich history rooted in the fundamental principles of organic chemistry. The Fries rearrangement, discovered over a century ago, remains the most important method for its synthesis. This versatile intermediate continues to be of great interest to researchers in academia and industry due to its utility in the synthesis of a wide range of valuable compounds, from flavonoids to life-saving pharmaceuticals. Its inherent biological activities, such as its anti-inflammatory and antioxidant properties, also suggest potential for further exploration in drug discovery and development. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a valuable resource for scientists working in related fields.

References

The Toxicological Profile of 2'-Hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Evaluation for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone (CAS No. 118-93-4), a naturally occurring phenolic compound, sees use in a variety of industrial applications, including as a fragrance ingredient and a chemical intermediate. Understanding its toxicological profile is paramount for ensuring its safe handling and use. This technical guide provides a comprehensive overview of the available safety and toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicological Data Summary

The toxicological data for this compound indicates a low order of acute toxicity. The primary hazards are related to eye irritation, while it is not considered to be a skin irritant or a skin sensitizer. The genotoxicity data available suggests a lack of mutagenic potential. Information on repeated dose and reproductive toxicity is based on read-across data from the structurally similar compound 4-hydroxyacetophenone.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological endpoints for this compound.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueReference
LD50RatOral2700 mg/kg bw[1][2]
LD50RabbitDermal>2000 mg/kg bw[1]
LC0RatInhalation>3.54 mg/l (7 h)[2]
LD50MouseIntraperitoneal100 mg/kg[3][4]

Table 2: Irritation and Sensitization

EndpointSpeciesResultReference
Skin IrritationRabbitNot irritating[1]
Eye IrritationRabbitSevere irritant[5]
Skin SensitizationGuinea PigNon-sensitizing[1]

Table 3: Genotoxicity

Test TypeSystemResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumNon-mutagenic[1]
Sister Chromatid Exchange AssayChinese Hamster Ovary (CHO) cellsNot genotoxic[5]
Micronucleus AssayMouseNo significant increase in micronucleated polychromatic erythrocytes[5]

Table 4: Repeated Dose and Reproductive Toxicity (Read-across from 4-hydroxyacetophenone)

EndpointSpeciesNOAELReference
90-day Oral ToxicityRat45 mg/kg/day
Reproductive/Developmental Toxicity ScreeningRat600 mg/kg/day

Experimental Protocols

The toxicological evaluations of this compound have largely followed standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological studies.

Acute Oral Toxicity (similar to OECD Guideline 401)
  • Test Species: Rat.

  • Administration: A single dose of the test substance was administered by oral gavage.

  • Dosage: A limit test was likely performed at a dose of 2000 mg/kg body weight, with further dose ranges explored to determine the LD50.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-dosing.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Acute Dermal Toxicity (similar to OECD Guideline 402)
  • Test Species: Rabbit.[1]

  • Application: The test substance was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a semi-occlusive dressing for a 24-hour exposure period.[1]

  • Dosage: A limit dose of 2000 mg/kg body weight was applied.[1]

  • Observation Period: Animals were observed for 14 days for signs of systemic toxicity and local skin reactions.

  • Endpoints: Mortality, clinical signs, body weight, and gross pathology. No mortality was observed in the study.[1]

Dermal Irritation (similar to OECD Guideline 404)
  • Test Species: New Zealand White rabbits.[5]

  • Application: 0.5 g of the test substance was applied to a 6 cm² area of shaved skin under an occlusive patch for 4 hours.[5]

  • Observations: The application site was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: Skin reactions were scored according to a standardized grading system (e.g., Draize scale).

  • Results: this compound was found to be non-irritating to the skin.[1]

Eye Irritation (similar to OECD Guideline 405)
  • Test Species: New Zealand White rabbits.[5]

  • Application: 0.1 g of the undiluted test substance was instilled into the conjunctival sac of one eye. The other eye served as a control.[5]

  • Observations: The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and up to 21 days after instillation.

  • Scoring: Ocular lesions were scored using the Draize scale.

  • Results: A Draize score of 63 out of a maximum of 110 was recorded, categorizing this compound as a severe irritant.[5]

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (similar to OECD Guideline 406)
  • Test Species: Guinea pigs.[1]

  • Induction Phase: The animals were initially exposed to the test substance through intradermal injections (with and without Freund's Complete Adjuvant) and subsequent topical application to induce a potential allergic response.

  • Challenge Phase: Following a rest period, a non-irritating concentration of the substance was applied topically to a naive skin site.

  • Evaluation: The challenge sites were observed for signs of a dermal inflammatory reaction (erythema and edema) at 24 and 48 hours after patch removal.

  • Results: No reactions indicative of sensitization were observed.[1]

Bacterial Reverse Mutation Assay (Ames Test) (similar to OECD Guideline 471)
  • Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).

  • Methodology: The bacteria were exposed to a range of concentrations of this compound. The number of revertant colonies (bacteria that have regained their ability to synthesize histidine) was counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

  • Results: The substance was not mutagenic in bacteria.[1]

Signaling Pathways and Metabolism

Toxicological Assessment Workflow

The safety evaluation of a chemical like this compound follows a structured workflow, beginning with an assessment of its intrinsic properties and potential for exposure, and progressing through a series of toxicological tests to characterize potential hazards.

Toxicological_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Risk Characterization physchem Physicochemical Properties in_vitro In Vitro Studies (e.g., Ames Test) physchem->in_vitro Guides initial testing in_vivo_acute In Vivo Acute Studies (Oral, Dermal, Inhalation) in_vitro->in_vivo_acute Informs in vivo study design in_vivo_local In Vivo Local Tolerance (Skin/Eye Irritation, Sensitization) in_vivo_acute->in_vivo_local in_vivo_repeated In Vivo Repeated Dose & Reproductive Toxicity in_vivo_local->in_vivo_repeated dose_response Dose-Response Assessment in_vivo_repeated->dose_response exposure Exposure Assessment risk Risk Determination exposure->risk dose_response->risk

Caption: A generalized workflow for toxicological safety assessment.

Putative Metabolic Pathway

Specific in vivo or in vitro metabolism studies for this compound are not extensively documented in the public literature. However, based on its chemical structure as a phenolic compound, its metabolism is expected to proceed through Phase II conjugation reactions, primarily glucuronidation and sulfation, to increase its water solubility and facilitate excretion.

Metabolic_Pathway cluster_phase2 Phase II Conjugation parent This compound glucuronide 2'-Acetophenol Glucuronide parent->glucuronide UGTs (Glucuronidation) sulfate 2'-Acetophenol Sulfate parent->sulfate SULTs (Sulfation) excretion Excretion (Urine/Bile) glucuronide->excretion sulfate->excretion

Caption: Proposed metabolic pathway for this compound.

Conclusion

This compound exhibits a low level of acute systemic toxicity. The primary concern identified in toxicological testing is its potential to cause severe eye irritation. It is not a skin irritant or sensitizer and lacks genotoxic potential in the assays conducted. While data on repeated dose and reproductive toxicity are based on a read-across approach, they do not indicate significant concern at present. Standard metabolic pathways for phenolic compounds, such as glucuronidation and sulfation, are the anticipated routes of detoxification and elimination. This compilation of data serves as a critical resource for professionals engaged in the safe handling and development of products containing this compound. Further research into its specific metabolic fate and potential for repeated dose toxicity would provide a more complete toxicological profile.

References

The Biological Activity of 2'-Hydroxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone, a naturally occurring phenolic ketone found in various plants and a key synthetic intermediate, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives are among their most well-documented biological properties. These compounds have been shown to modulate key inflammatory pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target inflammatory genes.

This compound derivatives have been demonstrated to interfere with this pathway at multiple points. For instance, 2'-Hydroxy-5'-Methoxyacetophenone (2H5M) has been shown to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 and BV-2 cells.[1] Mechanistic studies revealed that 2H5M suppresses the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[1] This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation HAP 2'-Hydroxy- acetophenone HAP->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Initiates DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Compound + 100 µL DPPH in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

References

2'-Hydroxyacetophenone: A Comprehensive Technical Guide for Flavor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxyacetophenone, a naturally occurring phenolic compound, is a versatile flavoring agent utilized across various sectors of the food and beverage industry. Its characteristic sweet, floral, and herbaceous aroma with phenolic undertones contributes to the flavor profiles of a wide range of products. This technical guide provides an in-depth analysis of this compound, encompassing its physicochemical properties, natural occurrence, synthesis methodologies, and its application as a flavoring agent. Detailed experimental protocols for its synthesis and sensory evaluation are provided, alongside a discussion of its stability and the potential biochemical pathways involved in its flavor perception. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound (CAS No. 118-93-4), also known as o-hydroxyacetophenone, is an aromatic organic compound with the chemical formula C₈H₈O₂.[1] It is a member of the acetophenone family, characterized by a hydroxyl group positioned ortho to the acetyl group on the benzene ring.[1] This structural arrangement is key to its distinct sensory properties. The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3548 and it is generally recognized as safe (GRAS) for its intended use as a flavoring substance.[2][3] Its flavor profile is described as phenolic, sweet, with notes of hawthorn, tobacco, honey, and herbal nuances.[1] The taste is characterized as naphthyl, cinnamon, cherry pit, coumarinic, phenolic, tobacco, and honey.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [2]
Appearance Clear yellow to brown liquid[4]
Odor Sweet, heavy floral, herbaceous, reminiscent of mown hay or hawthorn[4]
Melting Point 4-6 °C
Boiling Point 213 °C at 760 mmHg
Solubility Slightly soluble in water; soluble in fat[1]
logP 1.92
FEMA Number 3548[2]

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of plant-based foods and beverages. Its presence contributes to the complex flavor and aroma profiles of these products. Notable natural sources are listed in Table 2.

Food/BeverageReference
Green Tea[5]
Arabica Coffee[5]
Chinese Cinnamon[5]
Cocoa Beans[5]
Tomato[6]
Cassia[6]
Fried Beef[6]
Rum[6]
Whiskey[6]

Application as a Flavoring Agent

This compound is utilized in the food industry to impart or modify flavors in a range of products. Its phenolic and sweet character makes it suitable for various applications.

Sensory Profile

The sensory characteristics of this compound are concentration-dependent. At a concentration of 5.0 ppm, its taste is described as having notes of naphthyl, cinnamon, cherry pit, coumarin, phenolic, tobacco, and honey.[1] Its aroma detection threshold is reported to be 5.5 ppm.

Recommended Usage Levels

The following table summarizes the typical usage levels of this compound in various food categories.

Food CategoryAverage Maximum PPMReference
Baked Goods0.20[1]
Poultry0.10[1]
Seasonings / Flavors0.10[1]
Snack Foods0.20[1]
Soups0.10[1]
Stability

The stability of a flavoring agent is crucial for its application in food processing. This compound exhibits good stability under a range of conditions, which contributes to its utility in various food matrices. Further research into its stability under specific processing conditions such as high temperature and varying light exposure would be beneficial for optimizing its application.

Synthesis of this compound

Food-grade this compound can be synthesized through chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, and sustainability considerations.

Chemical Synthesis: Fries Rearrangement

The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from phenolic esters.[7] For the production of this compound, phenyl acetate is rearranged using a Lewis acid catalyst, typically aluminum chloride.[7]

G cluster_0 Fries Rearrangement for this compound Synthesis Reactants Phenyl Acetate + Aluminum Chloride (Catalyst) Intermediate Acylium Carbocation Intermediate Reactants->Intermediate Reaction Initiation Products o-Hydroxyacetophenone & p-Hydroxyacetophenone Intermediate->Products Electrophilic Aromatic Substitution Separation Purification (e.g., Distillation) Products->Separation Isomer Separation FinalProduct This compound (Food Grade) Separation->FinalProduct G cluster_1 Enzymatic Synthesis of this compound StyreneOxide Styrene Oxide EpoxideHydrolase Epoxide Hydrolase StyreneOxide->EpoxideHydrolase Enantioselective Hydration Phenylethanediol (R)-1-Phenylethanediol EpoxideHydrolase->Phenylethanediol AlcoholDehydrogenase Alcohol Dehydrogenase Phenylethanediol->AlcoholDehydrogenase Regioselective Oxidation Product This compound AlcoholDehydrogenase->Product G cluster_2 Hypothesized Flavor Perception Pathway of this compound Molecule This compound TasteReceptor Bitter Taste Receptors (e.g., TAS2R4, TAS2R5, TAS2R39) Molecule->TasteReceptor TrigeminalReceptor TRPA1 Channel Molecule->TrigeminalReceptor OlfactoryReceptor Olfactory Receptors Molecule->OlfactoryReceptor TastePerception Bitter Taste Perception TasteReceptor->TastePerception ChemestheticSensation Chemesthetic Sensation TrigeminalReceptor->ChemestheticSensation AromaPerception Aroma Perception OlfactoryReceptor->AromaPerception Flavor Overall Flavor Perception TastePerception->Flavor ChemestheticSensation->Flavor AromaPerception->Flavor

References

2'-Hydroxyacetophenone in Food and Beverages: A Technical Guide on its Occurrence, Biological Activities, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-Hydroxyacetophenone (2-HAP), also known as o-hydroxyacetophenone, is a phenolic compound naturally present in a variety of plant-based foods and beverages.[1][2][3] As a flavoring ingredient, it contributes to the sensory profile of many consumer products.[1][2] Beyond its role in flavor, emerging research has highlighted its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth overview of this compound in the context of food and beverages, targeting researchers, scientists, and drug development professionals. The guide summarizes its natural occurrence, biosynthesis, and biological properties, and provides detailed experimental protocols for its analysis and functional characterization.

Natural Occurrence and Biosynthesis

This compound has been identified in a wide range of food and beverage products. While its presence is well-documented, quantitative data on its concentration in these sources remain largely unavailable, with most studies reporting it as "detected, but not quantified".[2] This highlights a significant gap in the understanding of dietary exposure to this compound.

Table 1: Occurrence of this compound in Various Food and Beverage Products

Food/Beverage CategorySpecific Product(s)Quantitative Data
Alcoholic Beverages Rum, Whiskey, BeerDetected, not quantified[1][3][4]
Hot Beverages Coffee (Arabica, Robusta), Black Tea, Green TeaDetected, not quantified[1][2]
Fruits TomatoDetected, not quantified[1]
Spices Cassia (Chinese Cinnamon)Detected, not quantified[2]
Processed Foods Fried Beef, Cocoa and Cocoa ProductsDetected, not quantified[1][2]

The biosynthesis of hydroxyacetophenones has been studied in plants, particularly in white spruce (Picea glauca). A proposed metabolic pathway involves three main phases:

  • Biosynthesis of Aglycons: The initial synthesis of the acetophenone aglycon is catalyzed by a set of enzymes that are not yet fully characterized.

  • Formation of Glycosides: The aglycon is then glycosylated, typically through the action of a glucosyltransferase, to form a more stable and soluble glucoside.

  • Release of Aglycons: Finally, the active aglycon, this compound, is released from its glycoside precursor by the catalytic activity of a glucosylhydrolase enzyme.

This pathway suggests that this compound may exist in both free and glycosidically bound forms in plant-based foods.

Biological Activities and Potential Health Benefits

This compound has demonstrated several biological activities that are of interest to researchers in nutrition and drug development.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, and this compound is no exception. It can act as a free radical scavenger, which may help to mitigate oxidative stress-related damage in the body. The antioxidant capacity of 2-HAP and its derivatives can be evaluated using various in vitro assays.

Anti-inflammatory Effects

Inflammation is a key factor in the pathogenesis of many chronic diseases. This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the synthesis of prostaglandins, which are lipid compounds that play a central role in the inflammatory response. By inhibiting COX-2, 2-HAP can reduce the production of these pro-inflammatory mediators. Furthermore, studies on related hydroxyacetophenones suggest a potential role in modulating the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Antimicrobial and Antifungal Properties

This compound and its derivatives have been reported to exhibit antimicrobial activity against a range of bacteria and fungi. This suggests a potential role for 2-HAP as a natural preservative in food systems or as a lead compound for the development of new antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of this compound research.

Quantification of this compound in Food and Beverage Matrices

Objective: To extract and quantify the concentration of this compound in a given food or beverage sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Food/beverage sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Liquid Samples (e.g., coffee, tea, alcoholic beverages): Degas the sample if carbonated. Filter the sample through a 0.45 µm syringe filter. If necessary, dilute the sample with the mobile phase.

    • Solid Samples (e.g., cocoa powder, ground coffee): Weigh a representative amount of the homogenized sample (e.g., 1-5 g). Extract the sample with a suitable solvent, such as methanol or a methanol/water mixture, using sonication or vortexing. Centrifuge the mixture and collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup (if necessary):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the this compound with methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (approximately 254 nm).

    • Quantification: Prepare a calibration curve using the this compound analytical standard. Quantify the amount of 2-HAP in the sample by comparing its peak area to the calibration curve.

experimental_workflow_quantification cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis start Food/Beverage Sample homogenize Homogenization (for solids) start->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC-UV/DAD Analysis reconstitute->hplc quantify Quantification hplc->quantify

Figure 1. Experimental workflow for the quantification of 2'-HAP.
DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol at a known concentration.

    • Prepare a series of dilutions of the 2-HAP stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of the positive control in methanol.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of each 2-HAP dilution to different wells (e.g., 100 µL).

    • Add the same volume of the positive control dilutions to separate wells.

    • For the blank, add methanol instead of the sample.

    • To each well, add a specific volume of the DPPH solution (e.g., 100 µL) and mix well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_hap Prepare 2-HAP dilutions mix Mix 2-HAP/control with DPPH prep_hap->mix prep_dpph Prepare DPPH solution prep_dpph->mix prep_control Prepare positive control prep_control->mix incubate Incubate in dark (30 min) mix->incubate read_abs Read absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition read_abs->calculate ic50 Determine IC50 calculate->ic50

Figure 2. Workflow for DPPH antioxidant activity assay.
COX-1 and COX-2 Inhibition Assay for Anti-inflammatory Activity

Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare solutions of arachidonic acid and the probe.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the probe.

    • Add different concentrations of this compound to the wells.

    • Include wells with the positive controls and a solvent control (DMSO).

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the arachidonic acid solution.

  • Measurement and Calculation:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

    • The rate of the reaction is determined from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated as follows:

      • % Inhibition = [1 - (Rate_sample / Rate_control)] * 100

      • Where Rate_sample is the reaction rate in the presence of the inhibitor, and Rate_control is the reaction rate without the inhibitor.

    • The IC50 value for each enzyme can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplate

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic or antifungal)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum:

    • Grow the microorganism in the appropriate broth to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a specific standard (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control well with a known antimicrobial agent and a negative control well with only the broth.

    • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the absorbance can be read using a microplate reader to confirm the visual assessment.

Signaling Pathways

The anti-inflammatory effects of this compound are, in part, mediated through its interaction with key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and evidence suggests that hydroxyacetophenones can modulate this pathway.

signaling_pathway_nfkb cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, Cytokines, etc. receptor TLR4 / Cytokine Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_p65 NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc Translocation hap This compound hap->ikk Inhibition dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) dna->genes Transcription

Figure 3. Inhibition of the NF-κB signaling pathway by 2'-HAP.

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound found in a variety of foods and beverages, where it contributes to their flavor profiles. Beyond its sensory attributes, 2-HAP exhibits promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This technical guide has provided an overview of its occurrence, biosynthesis, and biological functions, along with detailed experimental protocols for its study.

A significant knowledge gap remains concerning the quantitative levels of this compound in different food and beverage products. Future research should focus on developing and applying robust analytical methods to accurately quantify 2-HAP in a wide range of dietary sources. This will be crucial for assessing dietary intake and understanding its potential impact on human health. Furthermore, while the inhibitory effects on COX-2 and the NF-κB pathway provide a mechanistic basis for its anti-inflammatory properties, further in-depth studies are needed to fully elucidate the molecular targets and signaling pathways modulated by this compound. Such research will be invaluable for the food industry, in the context of natural preservatives and functional ingredients, and for the pharmaceutical sector, in the exploration of new therapeutic leads.

References

Methodological & Application

Application Notes and Protocols: The Utility of 2'-Hydroxyacetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a highly versatile and economically significant building block in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group ortho to an acetyl group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of numerous heterocyclic compounds and other complex organic molecules.[1][2][3][4] This compound is a key starting material in the production of pharmaceuticals, agrochemicals, and fragrances.[1] Notably, it serves as a foundational component for synthesizing biologically active scaffolds such as flavonoids, chalcones, and benzofurans, which are known for their anti-inflammatory, antioxidant, and anticancer properties.[1][5]

Key Applications in Organic Synthesis

The unique arrangement of the hydroxyl and acetyl groups in this compound facilitates a range of cyclization and condensation reactions.

Synthesis of Chalcones

The most prominent application of this compound is in the synthesis of 2'-hydroxychalcones. These compounds are important intermediates for the synthesis of flavonoids and possess their own spectrum of biological activities.[5] The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of this compound with an aromatic aldehyde.[6][7][8]

A variety of bases can be used to catalyze this reaction, including sodium hydroxide (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂).[6][7] The reaction is typically carried out in a protic solvent like ethanol.[7][9]

G cluster_reactants Reactants cluster_products Products 2_HAP This compound Chalcone 2'-Hydroxychalcone 2_HAP->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Water H₂O Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->Chalcone Claisen-Schmidt Condensation Solvent Solvent (e.g., Ethanol) Solvent->Chalcone

Caption: General scheme for the synthesis of 2'-hydroxychalcones.

Synthesis of Flavonoids

Flavonoids are a large class of polyphenolic compounds with significant biological activities.[6] 2'-Hydroxychalcones, derived from this compound, are the direct precursors to various types of flavonoids, including flavones and flavanones.[5]

  • Flavones: These can be synthesized from 2'-hydroxychalcones through oxidative cyclization. A common and effective method involves using iodine (I₂) as a catalyst in a solvent like dimethyl sulfoxide (DMSO).[6][10]

  • Flavanones: Intramolecular cyclization of 2'-hydroxychalcones under acidic or basic conditions can lead to the formation of flavanones.[8]

G 2_HAP This compound Chalcone 2'-Hydroxychalcone 2_HAP->Chalcone Base-catalyzed condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Flavone Flavone Chalcone->Flavone Oxidative Cyclization (e.g., I₂/DMSO) Flavanone Flavanone Chalcone->Flavanone Intramolecular Cyclization

Caption: Synthetic pathways from this compound to flavonoids.

Synthesis of Benzofurans

Benzofuran derivatives are another important class of heterocyclic compounds with applications in medicinal chemistry.[11] this compound can be used as a starting material for the synthesis of 2-arylbenzofurans.[11][12] One approach involves the reaction of 2-hydroxyacetophenone with a suitable reagent to form an intermediate that can undergo intramolecular cyclization.[11]

Role in Drug Discovery

Beyond its role as a precursor to heterocyclic systems, this compound derivatives have been explored as linkers in the design of novel therapeutic agents. For instance, a this compound derivative was identified as an effective linker in the development of potent and selective liver X receptor (LXR) agonists for the potential treatment of atherosclerosis.[13]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of chalcones and flavones starting from this compound. Researchers should adapt these methods based on the specific substrates and desired products.

Protocol 1: General Procedure for the Synthesis of 2'-Hydroxychalcones (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.[7]

  • To this stirred solution, add an aqueous solution of KOH (20% w/v) or NaOH (40% w/v).[7][9]

  • The reaction mixture can be stirred at room temperature for 24 hours or refluxed for 4-6 hours, depending on the reactivity of the substrates.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the 2'-hydroxychalcone.

  • Filter the solid product, wash it with cold water until the filtrate is neutral, and then dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2'-hydroxychalcone.[6]

G Start Start Dissolve Dissolve this compound and Aldehyde in Ethanol Start->Dissolve Add_Base Add Aqueous KOH or NaOH Solution Dissolve->Add_Base React Stir at Room Temperature (24h) or Reflux (4-6h) Add_Base->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Pour into Ice and Acidify with HCl Monitor->Workup Reaction Complete Filter_Wash Filter and Wash the Precipitate Workup->Filter_Wash Dry_Recrystallize Dry and Recrystallize the Product Filter_Wash->Dry_Recrystallize End Pure 2'-Hydroxychalcone Dry_Recrystallize->End

Caption: Experimental workflow for chalcone synthesis.

Protocol 2: General Procedure for the Synthesis of Flavones from 2'-Hydroxychalcones

This protocol details the oxidative cyclization of a 2'-hydroxychalcone to a flavone using iodine in DMSO.

Materials:

  • 2'-Hydroxychalcone (synthesized as per Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate solution

  • Ethanol

Procedure:

  • Dissolve the 2'-hydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.[6]

  • Add a catalytic amount of iodine (I₂) to the solution.[6]

  • Heat the reaction mixture in an oil bath at 110-120°C for 2-6 hours.[6]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • To remove the excess iodine, add a sodium thiosulfate solution dropwise until the brown color disappears.

  • The precipitated solid is the crude flavone. Filter the product under suction.

  • Wash the solid with cold water and then recrystallize it from dilute ethanol to obtain the pure flavone.[6]

Quantitative Data Presentation

The efficiency of these synthetic methods can be compared through reaction yields and times. The tables below summarize representative data from the literature.

Table 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This compound DerivativeAldehyde DerivativeBaseMethodYield (%)Reference
This compoundBenzaldehydeKOHConventional (EtOH)75-85[7]
This compound4-ChlorobenzaldehydeNaOHTrituration (Solvent-free)65-75[6]
This compound4-MethoxybenzaldehydeKOHConventional (EtOH)80-90[7]
2',4'-Dihydroxyacetophenone2-ChlorobenzaldehydeSOCl₂/EtOHAcid-catalyzed70-80[14]

Table 2: Synthesis of Flavones from 2'-Hydroxychalcones

Starting 2'-HydroxychalconeCyclization ReagentReaction Time (h)Yield (%)Reference
2'-HydroxychalconeI₂/DMSO2-660-70[6][10]
2'-Hydroxy-4-methoxychalconeI₂/DMSO368[6]
2'-Hydroxy-4'-chlorochalconeI₂/DMSO465[6]

This compound is an indispensable starting material in organic synthesis, providing straightforward access to a wide array of valuable compounds, particularly chalcones and flavonoids. The Claisen-Schmidt condensation and subsequent oxidative cyclization reactions are robust and high-yielding methods that are fundamental to the synthesis of these biologically important molecules. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient utilization of this compound as a versatile synthetic building block.

References

2'-Hydroxyacetophenone: A Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

2'-Hydroxyacetophenone, a naturally occurring phenolic ketone, serves as a crucial and versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, including a reactive acetyl group and a phenolic hydroxyl group, allow for diverse chemical modifications, leading to the generation of privileged scaffolds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of pharmaceuticals, targeting a range of therapeutic areas.

Synthesis of Anticoagulants: The Warfarin Story

This compound is a key starting material in the industrial synthesis of Warfarin, a widely prescribed oral anticoagulant used in the prevention and treatment of thrombosis and embolism.

Application:

The synthesis of 4-hydroxycoumarin, the core scaffold of Warfarin, is achieved through the reaction of this compound with a carbonate ester. Subsequent condensation with benzalacetone yields Warfarin.

Quantitative Data:
StepProductReagentsCatalyst/BaseSolventYield (%)Purity (%)Reference
14-HydroxycoumarinThis compound, Diethyl carbonateSodium HydrideToluene90-91Not Specified[1](--INVALID-LINK--)
2Warfarin4-Hydroxycoumarin, BenzalacetoneNot SpecifiedWater~40>97[2](3--INVALID-LINK--
2 (alternative)Warfarin4-Hydroxycoumarin, BenzalacetoneNot SpecifiedMethanol~93Not Specified[4](--INVALID-LINK--)
Experimental Protocol: Synthesis of Warfarin

Step 1: Synthesis of 4-Hydroxycoumarin

  • To a stirred suspension of sodium hydride in dry toluene maintained at 110°C, a solution of this compound and diethyl carbonate in dry toluene is added dropwise.[1](--INVALID-LINK--)

  • The ethanol formed during the reaction is removed by distillation.[1](--INVALID-LINK--)

  • After cooling, the reaction mixture is extracted with water.[1](--INVALID-LINK--)

  • The aqueous filtrate is acidified with hydrochloric acid to precipitate 4-hydroxycoumarin.[1](--INVALID-LINK--)

  • The precipitate is filtered, washed with water, and dried under vacuum.[1](--INVALID-LINK--)

  • The crude product is recrystallized from 50% aqueous ethanol to yield needle-like crystals.[1](--INVALID-LINK--)

Step 2: Synthesis of Warfarin

  • A mixture of 4-hydroxycoumarin and benzalacetone is refluxed in water for 4-8 hours.[4](--INVALID-LINK--)

  • Alternatively, the reaction can be carried out in methanol under reflux for 20 hours.[4](--INVALID-LINK--)

  • The reaction mixture is cooled, and the precipitated Warfarin is collected by filtration.

  • The crude product is purified by recrystallization.

Experimental Workflow:

G cluster_0 Step 1: 4-Hydroxycoumarin Synthesis cluster_1 Step 2: Warfarin Synthesis 2HAP This compound React1 Reaction 2HAP->React1 DEC Diethyl Carbonate DEC->React1 NaH Sodium Hydride Toluene, 110°C NaH->React1 Workup1 Aqueous Workup & Acidification React1->Workup1 4HC 4-Hydroxycoumarin Workup1->4HC React2 Michael Addition Reflux 4HC->React2 Benzal Benzalacetone Benzal->React2 Workup2 Cooling & Filtration React2->Workup2 Warfarin Warfarin Workup2->Warfarin

Caption: Synthesis of Warfarin from this compound.

Synthesis of Antiarrhythmic Agents: Propafenone

Propafenone is a class 1C antiarrhythmic drug used to treat cardiac arrhythmias. This compound is a versatile starting material for the synthesis of propafenone and its intermediates.

Application:

The synthesis involves a multi-step process starting with the reaction of this compound with epichlorohydrin, followed by reaction with propylamine and subsequent modifications to yield propafenone.

Quantitative Data:
StepIntermediate/ProductReagentsBaseSolventYield (%)Purity (%)Reference
12-(2',3'-epoxypropoxy)-acetophenoneThis compound, EpichlorohydrinSodium HydroxideEpichlorohydrin90.5Not Specified[5](--INVALID-LINK--)
22'-HydroxychalconeThis compound, BenzaldehydePotassium HydroxideIsopropanol8799.1[6](--INVALID-LINK--)
OverallPropafenonefrom this compound--~55Very Pure[5](--INVALID-LINK--)
Experimental Protocol: Synthesis of Propafenone Intermediate (2'-Hydroxychalcone)
  • Add 27.2g of o-hydroxyacetophenone to 218ml of isopropanol.[6](--INVALID-LINK--)

  • Add 16.8g of potassium hydroxide and 38.2g of benzaldehyde.[6](--INVALID-LINK--)

  • Heat the mixture to 50°C and stir for 4 hours.[6](--INVALID-LINK--)

  • After the reaction is complete, cool to room temperature and filter to collect the filter cake.

  • Wash the filter cake with purified water.

  • Recrystallize the filter cake from isopropanol, followed by crystallization at 0-5°C for 2 hours.[6](--INVALID-LINK--)

  • Filter and dry the crystals to obtain 2'-hydroxychalcone.[6](--INVALID-LINK--)

Experimental Workflow:

G 2HAP This compound React Claisen-Schmidt Condensation 2HAP->React Benz Benzaldehyde Benz->React KOH KOH Isopropanol, 50°C KOH->React Workup Cooling, Filtration & Recrystallization React->Workup Chalcone 2'-Hydroxychalcone Workup->Chalcone

Caption: Synthesis of a Propafenone intermediate.

Synthesis of Bioactive Chalcones

Chalcones, characterized by an open-chain flavonoid structure, are synthesized from this compound and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Application:

The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes provides a straightforward route to a diverse library of chalcones for biological screening.

Quantitative Data:
Compound IDSubstituent on BenzaldehydeYield (%)Antioxidant Activity (IC50, µg/mL)Reference
IIa2-Fluoro79.92-[7](--INVALID-LINK--)
IId2-Methoxy70Mild[7](--INVALID-LINK--)
IIf3,4,5-Trimethoxy57.30Most Potent[7](--INVALID-LINK--)
4b3,4-Dihydroxy-82.4% DPPH scavenging[8](--INVALID-LINK--)
Experimental Protocol: General Synthesis of Chalcones
  • Dissolve substituted acetophenone (0.01 mol) and a substituted aromatic benzaldehyde (0.01 mol) in ethanol.[7](--INVALID-LINK--)

  • Add 40% NaOH solution and stir the mixture at room temperature for 3-4 hours.[7](--INVALID-LINK--)

  • Allow the reaction mixture to stand for 1 hour.

  • Filter the precipitated product and purify by recrystallization from ethanol.[7](--INVALID-LINK--)

Signaling Pathway: Antioxidant Mechanism of Chalcones

G ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Chalcone Chalcone Derivative (from this compound) Scavenging Direct Scavenging Chalcone->Scavenging EnzymeMod Modulation of Antioxidant Enzymes (e.g., SOD, CAT) Chalcone->EnzymeMod Scavenging->ROS neutralizes EnzymeMod->ROS detoxifies Protection Cellular Protection

Caption: Antioxidant action of chalcones.

Synthesis of Novel Therapeutic Agents

The scaffold of this compound is being explored for the development of novel drugs targeting various signaling pathways.

Application:

Derivatives of this compound have been synthesized and evaluated as Valosin-Containing Protein (VCP) inhibitors for cancer therapy and as Liver X Receptor (LXR) agonists for the treatment of atherosclerosis.

Signaling Pathway: VCP Inhibition

Valosin-Containing Protein (VCP) is an ATPase involved in protein degradation pathways. Its inhibition can block the degradation of IκBα, which in turn prevents the activation of the NF-κB signaling pathway, a key pathway in cancer cell proliferation.

G VCP_Inhibitor VCP Inhibitor (e.g., 2-Anilino-4-(3-hydroxyphenyl)thiazole) VCP VCP/p97 VCP_Inhibitor->VCP inhibits IkBa_Ub IκBα Ubiquitination & Degradation VCP_Inhibitor->IkBa_Ub blocks VCP->IkBa_Ub promotes NFkB_Activation NF-κB Activation (p65/p50 translocation to nucleus) IkBa_Ub->NFkB_Activation leads to Apoptosis Apoptosis Gene_Transcription Target Gene Transcription (Proliferation, Anti-apoptosis) NFkB_Activation->Gene_Transcription

Caption: VCP inhibitor signaling pathway.

Signaling Pathway: LXR Agonism

Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol and lipid metabolism. LXR agonists can increase the expression of genes involved in reverse cholesterol transport, thus having potential in the treatment of atherosclerosis.

G LXR_Agonist LXR Agonist (from this compound derivative) LXR Liver X Receptor (LXR) LXR_Agonist->LXR Heterodimer LXR/RXR Heterodimer LXR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer LXRE LXR Response Element (LXRE) in target gene promoters Heterodimer->LXRE binds to Gene_Expression Increased Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Gene_Expression activates Cholesterol_Efflux Increased Reverse Cholesterol Transport Gene_Expression->Cholesterol_Efflux Atherosclerosis Atherosclerosis Cholesterol_Efflux->Atherosclerosis reduces

Caption: LXR agonist signaling pathway.

This compound is a highly valuable and cost-effective starting material for the synthesis of a diverse range of pharmaceuticals. Its utility spans from the large-scale production of established drugs like Warfarin to the development of novel therapeutic agents targeting complex signaling pathways. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this versatile building block in their quest for new and improved medicines.

References

Application Notes and Protocols for the Analytical Detection of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2'-Hydroxyacetophenone, a significant compound in various fields, including flavor and fragrance chemistry, and as a potential biomarker. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented to guide researchers in establishing robust analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a widely used technique for the analysis of phenolic compounds like this compound due to its simplicity, robustness, and accessibility.

Quantitative Data Summary

The following table summarizes typical performance parameters for the quantitative analysis of phenolic compounds using HPLC-UV. These values are representative and may vary depending on the specific instrumentation, column, and analytical conditions. Method validation is essential to determine the precise performance characteristics for the analysis of this compound.

ParameterTypical Performance
**Linearity (R²) **> 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL
Accuracy/Recovery 95 - 105%
Precision (RSD%) < 5%
Experimental Protocol

This protocol is based on established methods for the analysis of phenolic compounds and can be adapted for this compound.

a. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Phosphoric acid or Formic acid (Analytical Grade)

  • Methanol (HPLC Grade) for sample preparation

b. Instrumentation

  • HPLC system with a binary or quaternary pump

  • UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Column oven

  • Data acquisition and processing software

c. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[1][2]

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound)

  • Injection Volume: 10 µL

d. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Depending on the matrix, dissolve or extract the sample with a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dissolution (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Data Data Acquisition Detector->Data Quantification Quantification Data->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->LLE Drying Drying (Anhydrous Na2SO4) LLE->Drying Concentration Concentration Drying->Concentration GCMS GC-MS System Concentration->GCMS Column DB-5ms Column GCMS->Column MSD Mass Selective Detector Column->MSD Data Data Acquisition MSD->Data Identification Identification & Quantification Data->Identification Validation_Workflow cluster_params Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for the HPLC Analysis of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of 2'-Hydroxyacetophenone using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed to be a starting point for method development and validation, ensuring accurate and reliable results for this compound in various research and development settings.

Introduction

This compound is a phenolic compound and an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. Accurate quantification is crucial for quality control, reaction monitoring, and stability studies. Reversed-phase HPLC with UV detection is a widely used, robust, and reliable technique for the analysis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data and chromatographic conditions for the HPLC analysis of this compound. It is important to note that specific values such as retention time, Limit of Detection (LOD), and Limit of Quantification (LOQ) are highly dependent on the specific HPLC system, column chemistry, and mobile phase composition.

Table 1: Chromatographic Conditions for HPLC Analysis of this compound

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Stationary Phase C18 column (e.g., Newcrom R1)C18 column (e.g., Ascentis C-18, 25 x 0.46 cm, 5 µm)[1]
Mobile Phase Acetonitrile:Water with acidifier (e.g., Phosphoric Acid or Formic Acid)[2][3]A: 50 mM Sodium Phosphate, pH 3.0B: Methanol[1]
Elution Mode IsocraticGradient[1]
Flow Rate 1.0 mL/min (typical)0.5 mL/min[1]
Detection UV at 244 nm[1] or 270 nm[4]UV at 244 nm[1]
Injection Volume 10 - 20 µL10 µL[1]
Column Temperature Ambient or 25°CAmbient

Table 2: Performance Data for HPLC Analysis of this compound (Illustrative)

ParameterExpected Range/ValueNotes
Retention Time (t_R) 3 - 10 minutesHighly dependent on the specific isocratic mobile phase composition and column. For acetophenone, a related compound, a retention time of ~5-7 minutes has been reported on a C18 column with a 60:40 acetonitrile:water mobile phase.[1]
Linearity (r²) > 0.999Typically observed in validated HPLC methods.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLEstimated range for HPLC-UV analysis. Can be calculated as 3.3 * (Standard Deviation of the Response) / (Slope of the Calibration Curve).[5]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLEstimated range for HPLC-UV analysis. Can be calculated as 10 * (Standard Deviation of the Response) / (Slope of the Calibration Curve).[5]
Accuracy (% Recovery) 98 - 102%Typical range for validated methods.
Precision (% RSD) < 2%For both intra-day and inter-day precision.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.5 - 50 µg/mL).

Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range.

  • Liquid Samples (e.g., reaction mixtures): Dilute an accurately measured volume of the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter and prevent column blockage.[1]

HPLC Method Protocol (Isocratic)
  • Instrument Setup:

    • Install a C18 analytical column.

    • Prepare the mobile phase (e.g., Acetonitrile:Water:Phosphoric Acid in a suitable ratio, degas before use).

    • Set the pump flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 244 nm.[1]

    • Set the column oven temperature to 25°C.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

General HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standards prep_standard->prep_working filter_standard Filter Standards (0.45 µm) prep_working->filter_standard prep_sample Prepare Sample Solution filter_sample Filter Samples (0.45 µm) prep_sample->filter_sample injection Inject Samples & Standards filter_standard->injection filter_sample->injection instrument_setup Instrument Setup & Equilibration instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification Enzymatic_Synthesis_Workflow start Racemic Styrene Oxide biotransformation In vivo Biotransformation (E. coli expressing Epoxide Hydrolase and Alcohol Dehydrogenase) start->biotransformation product This compound in growth medium biotransformation->product sampling Sample Collection from medium product->sampling centrifugation Centrifugation to remove cells sampling->centrifugation filtration Supernatant Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis

References

Application Notes and Protocols for the Quantification of 2'-Hydroxyacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone is a phenolic ketone that serves as a versatile building block in organic synthesis and is found in various natural products. Accurate quantification of this compound is critical in diverse fields, including pharmaceutical development, food chemistry, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the selective determination of this compound in complex matrices. This document provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and method validation guidelines.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phenolic compounds, including acetophenone derivatives, using GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and validation protocol.

ParameterTypical Performance
**Linearity (R²) **≥ 0.995
Limit of Detection (LOD) 0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L
Accuracy (Recovery %) 85 - 115%
Precision (RSD %) < 15%

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix.

A. For Biological Fluids (e.g., Plasma, Urine)

  • Protein Precipitation: To 500 µL of plasma or urine, add 1.5 mL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate or pyridine) for derivatization.

B. For Plant Tissues

  • Homogenization: Homogenize 1 g of the plant sample with 10 mL of a methanol/water mixture (80:20, v/v).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the homogenate at 5,000 x g for 15 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of a suitable solvent for derivatization.

Derivatization

To enhance volatility and thermal stability, derivatization of the hydroxyl group of this compound is recommended. Silylation is a common and effective method.

  • Reagent Preparation: Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: To the reconstituted sample, add 50 µL of pyridine and 50 µL of the BSTFA + 1% TMCS reagent.

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required for specific instruments.

Parameter Setting
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless (1 µL)
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Acquisition Mode Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for TMS-derivatized this compound m/z 208 (Molecular Ion), 193 (M-15), 121

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Plasma, Plant Tissue, etc.) Extraction Extraction (Protein Precipitation or Solvent Extraction) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Silylation with BSTFA + TMCS Reconstitution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification by GC-MS.

Method Validation

For reliable and reproducible results, the analytical method should be validated according to international guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: Determined by analyzing a series of calibration standards at different concentrations to establish the relationship between signal response and concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Stability: Evaluation of the analyte's stability in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using GC-MS. The described methodology, including sample preparation, derivatization, and optimized instrument parameters, offers a robust framework for researchers in various scientific and industrial settings. Proper method validation is essential to ensure the accuracy and reliability of the obtained quantitative data.

Application Notes and Protocols: 2'-Hydroxyacetophenone in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-Hydroxyacetophenone, also known as o-hydroxyacetophenone, is a versatile organic intermediate widely employed in the synthesis of a variety of biologically active compounds.[1][2] Its unique structure, featuring a hydroxyl group ortho to an acetyl group on a benzene ring, makes it a key precursor for the synthesis of flavonoids, chalcones, and other heterocyclic compounds of medicinal interest.[3][4][5] This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][6] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone, in this case, this compound.[3][6]

Reaction Scheme:

Claisen_Schmidt cluster_reactants Reactants cluster_products Products 2_hydroxyacetophenone This compound reaction_center + 2_hydroxyacetophenone->reaction_center benzaldehyde Aromatic Aldehyde benzaldehyde->reaction_center chalcone 2'-Hydroxychalcone catalyst Base or Acid Catalyst catalyst->reaction_center reaction_center->chalcone Condensation Flavone_Synthesis cluster_reactants Reactants cluster_products Products chalcone 2'-Hydroxychalcone reaction_center + chalcone->reaction_center flavone Flavone reagents DMSO / I₂ reagents->reaction_center reaction_center->flavone Oxidative Cyclization Fries_Rearrangement cluster_reactants Reactant cluster_products Products phenyl_acetate Phenyl Acetate reaction_center + phenyl_acetate->reaction_center ortho_product This compound (ortho) para_product 4'-Hydroxyacetophenone (para) lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction_center reaction_center->ortho_product ortho-rearrangement reaction_center->para_product para-rearrangement Warfarin_Synthesis_Workflow cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Hydrolysis and Cyclization cluster_step3 Step 3: Michael Addition cluster_step4 Step 4: Isolation and Purification A This compound D Reaction at 110°C A->D B Diethyl Carbonate B->D C NaH in Toluene C->D E Cooling to 60°C D->E F Addition of Water E->F G Acidification (pH ~7) F->G H Addition of Benzylideneacetone G->H I Reaction to form Warfarin H->I J Extraction I->J K Crystallization J->K L Pure Warfarin K->L

References

The Versatility of 2'-Hydroxyacetophenone in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-Hydroxyacetophenone is a naturally occurring phenolic compound that has garnered significant attention in medicinal chemistry.[1][2] Its simple yet reactive structure, featuring a hydroxyl group and a ketone, provides a versatile scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential.[1][3] This document explores the multifaceted applications of this compound in drug discovery, detailing its role in the development of anti-inflammatory, antimicrobial, anticancer, and antioxidant agents. The derivatization of this molecule has been shown to yield compounds with significant biological activities.[4]

Key Therapeutic Applications:

1. Anti-inflammatory Activity:

Derivatives of this compound, particularly chalcones, have demonstrated promising anti-inflammatory properties.[5][6] These compounds are often synthesized via the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes.[5][6] The resulting 2'-hydroxychalcones can modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] A notable example is 2'-Hydroxy-5'-Methoxyacetophenone (2H5M), which has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[7] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7] The anti-inflammatory effects of many chalcones are often mediated through the modulation of these key signaling pathways.[5]

2. Antimicrobial Activity:

The this compound framework has been extensively utilized to develop novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[8][9] Schiff bases and their metal complexes derived from this compound have shown considerable antibacterial and antifungal activities.[3][10] For instance, some hydroxyacetophenone derivatives exhibit good antibacterial activity against E. coli and K. pneumoniae.[8] Hybrid molecules incorporating this compound and a thiotetrazole moiety have demonstrated a broad spectrum of antimicrobial activity, with MIC values ranging from 4 to 128 µg/ml against clinical isolates of Gram-positive and Gram-negative bacteria and fungi.[9] The coordination of these Schiff base ligands to metal ions can significantly enhance their antimicrobial efficacy compared to the free ligands.[10]

3. Anticancer Activity:

The development of anticancer agents represents another significant application of this compound derivatives. Chalcones and flavones synthesized from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines.[11][12] For example, certain 2-hydroxy-4-methoxyacetophenone substituted chalcones have exhibited potent inhibition against human breast cancer (MCF-7), colorectal cancer (HT29), and lung cancer (A549) cell lines, with IC50 values in the low micromolar range, while showing lower toxicity to non-cancerous cells.[12] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[4]

4. Antioxidant Activity:

Many derivatives of this compound, especially chalcones bearing additional hydroxyl groups, possess potent antioxidant properties.[6][13] These compounds can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation.[6][13] The antioxidant capacity is a valuable attribute, as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation and cancer. The presence of free hydroxyl groups on the aromatic rings is often crucial for enhancing the antioxidant activity of these chalcones.[6]

Quantitative Biological Data

The following tables summarize the quantitative data for various this compound derivatives across different biological activities.

Table 1: Anti-inflammatory and Antioxidant Activity of 2'-Hydroxychalcone Derivatives [6]

Compound IDB-ring SubstituentLOX Inhibition IC50 (µM)DPPH Radical Scavenging (%)Lipid Peroxidation Inhibition (%)
4b 3,4-dihydroxy7082.482.3
3c 2,4,5-trimethoxy45--

Data extracted from a study on 2'-hydroxy-chalcone frameworks for dual antioxidant and soybean lipoxygenase inhibitory agents.[6]

Table 2: Antimicrobial Activity of this compound-Tetrazole Hybrids [9]

Compound IDLinker Length (methylene units)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4a 24816
5d 38432

MIC (Minimum Inhibitory Concentration) values against various microbial strains.[9]

Table 3: Antibacterial Activity of Hydroxyacetophenone Derivatives [8]

Compound IDTest OrganismZone of Inhibition (mm)
4 E. coli16
4 K. pneumoniae18
5 E. coli15
AmoxicillinE. coli12
CefazolineE. coli10

Zone of inhibition as a measure of antibacterial potency.[8]

Experimental Protocols

Protocol 1: General Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation [6][14]

This protocol describes a general method for the synthesis of 2'-hydroxychalcones.

Materials:

  • This compound or its substituted derivative

  • Appropriately substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Crushed ice

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.[14]

  • Add a solution of KOH (3 equivalents) or NaOH to the mixture.[6][14]

  • Stir the reaction mixture at room temperature for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6][14]

  • Upon completion, pour the reaction mixture onto crushed ice.[14]

  • Acidify the mixture with dilute HCl to a pH of approximately 5.[14]

  • Filter the precipitated solid, wash with cold water, and dry.[4]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[4]

Protocol 2: Anticancer Activity Screening using the MTT Assay [4]

This protocol outlines the procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations using the cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours.[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualizing the Mechanisms and Workflows

Diagram 1: Simplified NF-κB Signaling Pathway in Inflammation This diagram illustrates the general mechanism by which inflammatory stimuli activate the NF-κB pathway, a common target for anti-inflammatory this compound derivatives.[5][7]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation Phosphorylates NF-kB Activation NF-kB Activation Nuclear Translocation Nuclear Translocation NF-kB Activation->Nuclear Translocation Gene Transcription Gene Transcription IkB Degradation->NF-kB Activation Nuclear Translocation->Gene Transcription Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

Diagram 2: Experimental Workflow for Synthesis and Biological Evaluation This diagram outlines the typical workflow from the synthesis of this compound derivatives to their biological screening.

experimental_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Claisen-Schmidt Condensation Characterization Characterization Purification->Characterization Recrystallization/ Chromatography Screening Screening Characterization->Screening NMR, IR, Mass Spec Anti-inflammatory Anti-inflammatory Screening->Anti-inflammatory Yes Antimicrobial Antimicrobial Screening->Antimicrobial Yes Anticancer Anticancer Screening->Anticancer Yes Data_Analysis Data_Analysis Anti-inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols: Synthesis of 2'-Hydroxychalcones and Their Potential in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are a significant class of bioactive compounds characterized by an open-chain α,β-unsaturated ketone core. Specifically, 2'-hydroxychalcones have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] This document provides detailed protocols for the synthesis of 2'-hydroxychalcones via the Claisen-Schmidt condensation reaction, outlines their diverse applications in drug development, and presents key quantitative data on their biological activities. Furthermore, it includes diagrams of the synthetic pathway, experimental workflow, and a key signaling pathway modulated by these compounds.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, abundantly found in plants.[2][4] The presence of a hydroxyl group at the 2'-position of the A-ring in 2'-hydroxychalcones is a key structural feature that enhances their biological activity, in part by increasing their ability to act as Michael acceptors.[3] The synthesis of these compounds is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.[1][4] The versatility of this reaction allows for the creation of a diverse library of chalcone derivatives for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. This application note serves as a comprehensive guide for the synthesis, characterization, and evaluation of 2'-hydroxychalcones.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes a standard method for the synthesis of 2'-hydroxychalcones using an alkali catalyst in an alcoholic solvent.[2][5]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol (or Isopropyl Alcohol)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (e.g., 20-40% aqueous solution)[2][5]

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol.

  • Catalyst Addition: To the stirred solution, add the aqueous solution of KOH or NaOH dropwise. The reaction mixture will typically change color.

  • Reaction: The reaction can be carried out under two conditions:

    • Room Temperature: Stir the mixture at room temperature for 24 hours.[5]

    • Reflux: Heat the mixture to reflux (approximately 50-80°C) and stir for 2-4 hours.[6]

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture by slowly adding 10% HCl until the pH is acidic (pH ~3), which will cause the chalcone to precipitate as a solid.[6]

  • Isolation: Collect the precipitated product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[5]

Protocol 2: Mechanochemical Synthesis of 2'-Hydroxychalcones (Solvent-Free)

This protocol offers an environmentally friendly alternative to the conventional method, utilizing a ball mill for the synthesis.[6]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH, solid)

  • Methanol (for work-up)

  • Hydrochloric acid (HCl, 1M)

  • Ball mill (e.g., Retsch Mixer Mill MM400 with zirconium oxide jars and balls)

  • Filtration apparatus

Procedure:

  • Charging the Mill: Place equimolar amounts of this compound and the substituted benzaldehyde, along with 2 equivalents of solid KOH, into a zirconium oxide grinding jar with grinding balls.[6]

  • Milling: Perform the grinding in cycles (e.g., two 30-minute cycles). Between cycles, an additional equivalent of the benzaldehyde can be added to drive the reaction to completion.[6]

  • Work-up: After milling, dissolve the resulting powder in a small amount of cold methanol.

  • Precipitation: Acidify the solution with 1M HCl to a pH of approximately 3. The 2'-hydroxychalcone will precipitate out of the solution.[6]

  • Isolation and Purification: Filter the precipitate, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.[6]

  • Characterization: Characterize the final product using standard spectroscopic techniques.

Data Presentation: Biological Activities of 2'-Hydroxychalcones

The following tables summarize the quantitative biological data for a selection of 2'-hydroxychalcone derivatives.

Compound IDSubstitution PatternBiological ActivityIC₅₀ (µM)Cell Line/AssayReference
1 Unsubstituted 2'-hydroxychalconeAnticancer37.74 ± 1.42MCF-7 (Breast Cancer)[1]
2 Unsubstituted 2'-hydroxychalconeAnticancer34.26 ± 2.20CMT-1211 (Breast Cancer)[1]
3 2'-hydroxy-3,4,5-trimethoxychalconeAnti-inflammatory (NO production)2.26N9 (Microglial cells)[8]
4 2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeAnti-inflammatory (NO production)1.10BV-2 (Microglial cells)[8]
5 2',4',3,4-tetrahydroxychalcone (Butein)Lipoxygenase (LOX) Inhibition70Soybean LOX[8]
6 5'-fluoro-2'-hydroxy-3,4-dimethoxychalconeAntileishmanial2.33Leishmania donovani[6]
7 2'-hydroxy-4'-methoxychalconeAntileishmanial2.82Leishmania donovani[6]
8 5'-fluoro-2'-hydroxy-4-N,N-dimethylaminobenzaldehydeAnticancer12IGR-39 (Melanoma)[6]
9 2'-hydroxy-4-chlorochalconeHDAC Inhibition105 ± 10HCT116 (Colon Cancer)[9]

Table 1: Summary of in vitro biological activities of selected 2'-hydroxychalcones.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

G Chalcone_Product Chalcone_Product Mixing Mixing

Caption: General reaction scheme and experimental workflow for the synthesis of 2'-hydroxychalcones.

Signaling Pathway Modulation

G 2HC 2'-Hydroxychalcone NFkB_Inhibition Inhibition of NF-κB Pathway 2HC->NFkB_Inhibition ROS Increased ROS Production NFkB_Inhibition->ROS ER_Stress Endoplasmic Reticulum Stress NFkB_Inhibition->ER_Stress JNK_MAPK JNK/MAPK Activation NFkB_Inhibition->JNK_MAPK Autophagy Induction of Autophagy ROS->Autophagy ER_Stress->Autophagy JNK_MAPK->Autophagy Apoptosis Induction of Apoptosis Autophagy->Apoptosis Autophagy-dependent Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of 2'-hydroxychalcone-induced cancer cell death via NF-κB inhibition.

Discussion

The synthesis of 2'-hydroxychalcones is a robust and versatile process, with the Claisen-Schmidt condensation being the most widely employed method. The choice between the conventional solution-phase synthesis and the mechanochemical approach depends on the desired scale, environmental considerations, and available equipment. The conventional method is well-established and suitable for a wide range of substrates, while the solvent-free mechanochemical method offers advantages in terms of reduced reaction times and waste generation.[6]

The biological activities of 2'-hydroxychalcones are diverse and potent, making them attractive scaffolds for drug development. As evidenced by the data in Table 1, these compounds exhibit significant anticancer, anti-inflammatory, and antiparasitic activities at micromolar concentrations. The anticancer effects of 2'-hydroxychalcones are often mediated through the induction of apoptosis and autophagy.[1] A key mechanism of action for some of these compounds is the inhibition of the pro-survival NF-κB signaling pathway.[1][10] This inhibition leads to a cascade of downstream events, including increased reactive oxygen species (ROS) production, endoplasmic reticulum stress, and activation of the JNK/MAPK pathway, ultimately culminating in cancer cell death.[1][10]

The anti-inflammatory properties of 2'-hydroxychalcones are linked to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[8][11] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Conclusion

2'-Hydroxychalcones represent a privileged scaffold in medicinal chemistry with a wide array of biological activities. The synthetic protocols provided herein offer reliable and adaptable methods for the preparation of diverse libraries of these compounds. The presented data and signaling pathway diagram highlight their potential as lead compounds for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of 2'-hydroxychalcones will be crucial for their translation into clinical candidates.

References

The Pivotal Role of 2'-Hydroxyacetophenone in Flavonoid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitously found in plants and are integral components of the human diet. Their characteristic C6-C3-C6 carbon skeleton forms the basis for a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. The therapeutic potential of flavonoids has spurred significant interest in their synthesis, enabling access to a wider range of derivatives for drug discovery and development. At the heart of many synthetic routes to flavones, a major subclass of flavonoids, lies the versatile precursor: 2'-hydroxyacetophenone. This application note provides a detailed overview of the key synthetic methodologies employing this compound for the construction of the flavonoid core, complete with experimental protocols and quantitative data. Furthermore, it delves into the biological relevance of the resulting flavonoids by illustrating their interaction with key cellular signaling pathways.

Synthetic Methodologies

The synthesis of flavonoids from this compound can be broadly categorized into three primary strategies:

  • Claisen-Schmidt Condensation followed by Oxidative Cyclization: This two-step approach first involves the base-catalyzed condensation of this compound with an aromatic aldehyde to form a 2'-hydroxychalcone. Subsequent oxidative cyclization of the chalcone yields the flavone.

  • Baker-Venkataraman Rearrangement: This method involves the conversion of this compound to its O-aroyl ester, which then undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Acid-catalyzed cyclization of the diketone intermediate furnishes the flavone.

  • Allan-Robinson Reaction: This reaction facilitates the direct conversion of a 2'-hydroxyaryl ketone with an aromatic anhydride to a flavone.

These methodologies offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. The choice of a particular method often depends on the desired substitution pattern on the flavonoid skeleton.

Data Presentation

The following tables summarize quantitative data for the synthesis of various flavonoids and their chalcone precursors starting from this compound and its derivatives.

Table 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This compound DerivativeAldehyde DerivativeBase/SolventReaction Time (h)Yield (%)Melting Point (°C)Reference
This compoundBenzaldehydeKOH/EtOH128888-90[1]
This compound4-MethoxybenzaldehydeKOH/EtOH128598-100[1]
This compound4-ChlorobenzaldehydeKOH/EtOH1282110-112[1]
This compound4-NitrobenzaldehydeKOH/EtOH1278158-160[1]
2'-Hydroxy-4'-methoxyacetophenoneBenzaldehydeBa(OH)₂/EtOH2475112-114[2]
2'-Hydroxy-4',6'-dimethoxyacetophenone4-MethoxybenzaldehydeKOH/EtOH2492135-137[2]

Table 2: Synthesis of Flavones from 2'-Hydroxychalcones via Oxidative Cyclization

2'-Hydroxychalcone DerivativeReagent/SolventReaction Time (h)Yield (%)Melting Point (°C)Reference
2'-HydroxychalconeI₂/DMSO38297-99[1]
2'-Hydroxy-4-methoxychalconeI₂/DMSO478130-132[1]
2'-Hydroxy-4-chlorochalconeI₂/DMSO375148-150[1]
2'-Hydroxy-4-nitrochalconeI₂/DMSO570235-237[1]
2'-Hydroxy-4'-methoxychalconeSeO₂/Dioxane1265155-157[3]
2',4'-Dihydroxy-4-methoxychalconeI₂/DMSO472250-252[2]

Table 3: Synthesis of Flavones via Baker-Venkataraman Rearrangement

This compound DerivativeAroyl ChlorideBase/Solvent (Rearrangement)Acid (Cyclization)Overall Yield (%)Melting Point (°C)Reference
This compoundBenzoyl chlorideKOH/PyridineH₂SO₄/AcOH7597-99[4]
2',4'-DihydroxyacetophenoneBenzoyl chlorideKOH/PyridineH₂SO₄/AcOH68285-287 (Chrysin)[5]
2',5'-DihydroxyacetophenoneAnisoyl chlorideKOH/PyridineH₂SO₄/AcOH65225-227[6]
2'-Hydroxy-4'-methoxyacetophenone4-Nitrobenzoyl chlorideKOH/PyridineHCl/AcOH62240-242[6]

Table 4: Synthesis of Flavones via Allan-Robinson Reaction

This compound DerivativeAromatic AnhydrideBaseReaction Temperature (°C)Yield (%)Melting Point (°C)Reference
This compoundBenzoic AnhydrideSodium Benzoate1806097-99[7]
PhloroacetophenoneAcetic AnhydrideSodium Acetate170-18055>300 (Norwogonin)[8]
2',4'-DihydroxyacetophenoneBenzoic AnhydrideSodium Benzoate18065285-287 (Chrysin)[5]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of 2'-hydroxychalcone from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

  • Cool the flask in an ice bath and slowly add a solution of KOH (3 equivalents) in water with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl until a yellow precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product and recrystallize from ethanol to obtain pure 2'-hydroxychalcone.

Protocol 2: Synthesis of Flavone from 2'-Hydroxychalcone via Oxidative Cyclization

This protocol details the conversion of 2'-hydroxychalcone to flavone.

Materials:

  • 2'-Hydroxychalcone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution (10%)

  • Deionized water

  • Ice

Procedure:

  • Dissolve 2'-hydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (0.1 equivalents) to the solution.

  • Heat the reaction mixture at 120-140°C for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Add 10% sodium thiosulfate solution dropwise to quench the excess iodine until the brown color disappears.

  • Collect the precipitated solid by vacuum filtration, wash with deionized water, and dry.

  • Recrystallize the crude product from ethanol to afford pure flavone.

Protocol 3: Synthesis of Flavone via Baker-Venkataraman Rearrangement

This protocol outlines the synthesis of flavone from this compound in a two-step process.

Step 1: Synthesis of 2'-Benzoyloxyacetophenone

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (dry)

  • Hydrochloric acid (3%)

  • Ice

Procedure:

  • Dissolve this compound (1 equivalent) in dry pyridine in a flask.

  • Slowly add benzoyl chloride (1.2 equivalents) to the solution while stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing a mixture of crushed ice and 3% HCl.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Step 2: Rearrangement and Cyclization to Flavone

Materials:

  • 2'-Benzoyloxyacetophenone

  • Potassium hydroxide (KOH)

  • Pyridine (dry)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Dissolve 2'-benzoyloxyacetophenone (1 equivalent) in dry pyridine and warm the solution to 50°C.

  • Add powdered KOH (3 equivalents) and stir the mixture for 15-30 minutes. A yellow precipitate of the potassium salt of the 1,3-diketone will form.

  • Cool the mixture and acidify with glacial acetic acid.

  • To the resulting solution of the 1,3-diketone, add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture on a steam bath for 1 hour.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated flavone by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol.

Protocol 4: Synthesis of Flavone via Allan-Robinson Reaction

This protocol describes the one-pot synthesis of flavone from this compound.

Materials:

  • This compound

  • Benzoic anhydride

  • Sodium benzoate

  • High-boiling point solvent (e.g., Dowtherm A or nitrobenzene)

Procedure:

  • In a flask equipped with a reflux condenser, mix this compound (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (1 equivalent).

  • Heat the mixture to 180-200°C for 3-4 hours.

  • Cool the reaction mixture and add ethanol to precipitate the product.

  • Filter the crude product and wash with hot water to remove any unreacted starting materials and salts.

  • Recrystallize the crude flavone from a suitable solvent like ethanol or acetic acid.

Biological Context and Signaling Pathways

Flavonoids synthesized from this compound and its derivatives, such as chrysin, apigenin, and luteolin, are known to exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

Flavonoid Synthesis Workflow

The general workflow for the synthesis and biological evaluation of flavonoids starting from this compound is depicted below.

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation 2HAP This compound Chalcone 2'-Hydroxychalcone 2HAP->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Flavone Flavone Chalcone->Flavone Oxidative Cyclization CellLines Cell Lines (e.g., Cancer, Immune cells) Flavone->CellLines Signaling Signaling Pathway Modulation CellLines->Signaling Phenotype Cellular Phenotype (e.g., Apoptosis, Inflammation) Signaling->Phenotype G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Binds Genes Inflammatory Genes (e.g., COX-2, TNF-α) DNA->Genes Transcription Flavonoid Flavonoid (e.g., Chrysin) Flavonoid->IKK Inhibits G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Flavonoid Flavonoid (e.g., Apigenin) Flavonoid->PI3K Inhibits Flavonoid->Akt Inhibits G Stimulus Extracellular Stimulus (e.g., Growth Factors, Stress) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Apoptosis) TranscriptionFactors->GeneExpression Flavonoid Flavonoid (e.g., Luteolin) Flavonoid->MEK Inhibits Flavonoid->ERK Inhibits

References

Application Notes and Protocols for 2'-Hydroxyacetophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone (2-HAP), a naturally occurring phenolic ketone, has garnered significant interest across various scientific disciplines due to its versatile chemical properties. In the realm of polymer chemistry, it functions as a Type I photoinitiator, enabling the rapid, controlled curing of monomers and oligomers upon exposure to ultraviolet (UV) light. This characteristic is pivotal in the formulation of coatings, adhesives, and hydrogels. Furthermore, its reactive hydroxyl and acetyl groups make it a valuable building block in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in its primary roles as a photoinitiator and a synthetic precursor.

Physico-chemical Properties and Safety Data

A summary of the key physico-chemical properties of this compound is presented in the table below, compiled from various sources. It is essential to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Clear, light yellow liquid
Melting Point 4 - 6 °C
Boiling Point 212 - 214 °C
Density 1.131 g/mL at 25 °C
Solubility 0.2 g/L in water (20 °C)
UV Absorption Max (λmax) Approximately 252 nm and 325 nm

Safety Information: this compound exhibits low acute toxicity. However, it is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed toxicological data, refer to the product's Safety Data Sheet.

Application 1: Photoinitiator for UV Curing

This compound is classified as a Type I photoinitiator, which means that upon absorption of UV radiation, it undergoes unimolecular bond cleavage (α-cleavage) to generate two free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates.

Mechanism of Photoinitiation

The photoinitiation process can be visualized as a series of steps starting from the absorption of UV light to the initiation of polymerization.

G cluster_initiation Photoinitiation cluster_polymerization Polymerization HAP This compound HAP_excited Excited State 2'-HAP* HAP->HAP_excited UV Light (hν) Radicals Benzoyl Radical + Methyl Radical HAP_excited->Radicals α-Cleavage Monomer Acrylate/Methacrylate Monomer Radicals->Monomer Initiation Propagating_Chain Propagating Polymer Chain Monomer->Propagating_Chain Propagation Cured_Polymer Crosslinked Polymer Network Propagating_Chain->Cured_Polymer Termination

Caption: Photoinitiation and polymerization mechanism of this compound.

Factors Influencing Curing Performance

The efficiency of the UV curing process is influenced by several factors:

  • Photoinitiator Concentration: The concentration of this compound directly impacts the cure speed and depth. An optimal concentration exists for maximizing the cure depth; higher concentrations can lead to a "shielding effect" where the surface cures rapidly, preventing UV light from penetrating deeper into the material.[1]

  • UV Light Intensity and Wavelength: The UV source should have an emission spectrum that overlaps with the absorption spectrum of this compound (around 252 nm and 325 nm). Higher light intensity generally leads to a faster cure rate.

  • Monomer/Oligomer System: The reactivity of the monomer or oligomer blend will affect the overall polymerization kinetics. Acrylates are generally more reactive than methacrylates.

  • Oxygen Inhibition: The presence of oxygen can quench the free radicals, leading to incomplete surface cure (tackiness). This can be mitigated by using higher photoinitiator concentrations, higher UV intensity, or by curing in an inert atmosphere (e.g., nitrogen).

Experimental Protocol: UV Curing of a Urethane Acrylate Formulation

This protocol describes the preparation and UV curing of a simple urethane acrylate coating.

Materials:

  • Urethane acrylate oligomer (e.g., aliphatic polyester based)

  • Reactive diluent (e.g., 1,6-Hexanediol diacrylate, HDDA)

  • This compound (Photoinitiator)

  • Glass or metal substrate

  • Film applicator (e.g., wire-wound bar coater)

  • Medium-pressure mercury UV lamp

Procedure:

  • Formulation Preparation:

    • In a light-protected container, combine the urethane acrylate oligomer and the reactive diluent in the desired ratio (e.g., 70:30 by weight).

    • Add this compound at a concentration of 1-5% by weight of the total resin mixture.

    • Stir the mixture thoroughly in the dark until the photoinitiator is completely dissolved and the formulation is homogeneous.

  • Coating Application:

    • Apply the formulation onto the substrate using a film applicator to achieve the desired wet film thickness (e.g., 50 µm).

  • UV Curing:

    • Immediately pass the coated substrate under the UV lamp. The UV dose can be controlled by adjusting the belt speed of the conveyor. A typical dose for clear coatings is in the range of 500-2000 mJ/cm².

  • Cure Assessment:

    • Tack-free surface: Gently touch the surface with a cotton ball. A fully cured surface will not show any fiber transfer.

    • Solvent resistance: Perform a solvent rub test (e.g., with methyl ethyl ketone - MEK) to assess the degree of crosslinking.

Quantitative Data on Curing Performance:

The following table provides illustrative data on how photoinitiator concentration can affect cure depth. Actual results will vary depending on the specific formulation and curing conditions.

2'-HAP Concentration (wt%)UV Dose (mJ/cm²)Cure Depth (µm)Surface Hardness (Pencil Hardness)
11000~100HB
31000~150F
51000~120H

Application 2: Precursor in the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of various biologically active compounds, including anticoagulants like warfarin and various enzyme inhibitors.

Synthesis of Warfarin

Warfarin, a widely used anticoagulant, can be synthesized from this compound through a multi-step process. The general synthetic route involves the formation of 4-hydroxycoumarin followed by a Michael addition with benzalacetone.

G cluster_warfarin Warfarin Synthesis HAP This compound Coumarin 4-Hydroxycoumarin HAP->Coumarin Carbonate Ester, Base Warfarin Warfarin Coumarin->Warfarin Benzalacetone, Phase Transfer Catalyst

Caption: Synthetic pathway from this compound to Warfarin.

Experimental Protocol: Synthesis of Warfarin from this compound[2][3]

This protocol outlines a general procedure for the synthesis of warfarin. Caution: This synthesis should be performed by trained chemists in a properly equipped laboratory.

Step 1: Synthesis of 4-Hydroxycoumarin

  • In a suitable reactor, a solution of an alkali alkoxide base (e.g., sodium ethoxide) in a non-polar aromatic solvent (e.g., toluene) is heated to 60-100 °C.[2]

  • A solution of this compound and a dialkylcarbonate (e.g., diethylcarbonate) in the same solvent is slowly added to the heated base solution.[2]

  • The alcohol formed during the reaction is continuously removed.

  • After the reaction is complete, the mixture is cooled, and water is added.

  • The aqueous phase, containing the 4-hydroxycoumarin derivative, is separated and then acidified to a pH of 2-4 to precipitate the 4-hydroxycoumarin.[2]

  • The precipitate is filtered and washed with water.

Step 2: Synthesis of Warfarin

  • The crude 4-hydroxycoumarin is added to a reactor with water and benzalacetone.[2]

  • A phase transfer catalyst (e.g., benzyltriethylammonium chloride) is added, and the mixture is heated for 2-4 hours.[2]

  • The resulting warfarin is extracted into a suitable organic solvent (e.g., ethyl acetate).[2]

  • The organic layer is washed with water and then concentrated to crystallize the warfarin.

  • The solid warfarin is collected by filtration.

This compound Derivatives as Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors for various enzymes. For instance, certain bis-Schiff bases derived from 2,4-dihydroxyacetophenone have shown potent inhibitory activity against phosphodiesterases (PDEs), which are enzymes involved in signal transduction pathways.[3]

Example: Inhibition of Phosphodiesterase (PDE)

While specific data for 2'-HAP derivatives as PDE inhibitors is limited, the general mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).

G cluster_pde PDE Inhibition Pathway PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Hydrolysis cAMP cAMP cAMP->PDE Cellular_Response Cellular Response (e.g., smooth muscle relaxation) cAMP->Cellular_Response Inhibitor 2'-HAP Derivative (Inhibitor) Inhibitor->PDE Inhibition

Caption: General signaling pathway illustrating PDE inhibition.

Quantitative Data on Enzyme Inhibition:

The following table presents IC₅₀ values for some 2,4-dihydroxyacetophenone derivatives against PDE-1 and PDE-3, demonstrating their potential as enzyme inhibitors.[3]

CompoundPDE-1 IC₅₀ (µM)PDE-3 IC₅₀ (µM)
Derivative 10.05 ± 0.11-
Derivative 2-0.012 ± 0.32
Derivative 38.02 ± 1.031.01 ± 0.22
Suramin (Standard)-1.05 ± 0.28

Note: The '-' indicates that the data was not provided in the source.

Conclusion

This compound is a versatile chemical with significant applications in both industrial and research settings. As a photoinitiator, it offers an efficient means of curing polymerizable formulations, with performance being tunable through careful control of concentration and irradiation conditions. In the realm of drug discovery and development, it serves as a valuable and cost-effective starting material for the synthesis of complex bioactive molecules. The protocols and data presented here provide a foundation for researchers and professionals to effectively utilize this compound in their respective fields. Further exploration of its derivatives is likely to uncover new applications and opportunities.

References

Application Notes and Protocols for 2'-Hydroxyacetophenone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of 2'-Hydroxyacetophenone as a reference standard in various analytical techniques. The protocols outlined below are intended to serve as a guide for the quantitative analysis of this compound in different sample matrices.

Introduction

This compound (o-Hydroxyacetophenone) is a chemical compound that is found in various natural sources, including alcoholic beverages, tomatoes, and certain plants.[1] It is utilized as a flavoring ingredient and serves as a building block in chemical synthesis.[1][2] In the realm of analytical chemistry, high-purity this compound is an essential reference standard for the accurate quantification and identification of this analyte in raw materials, in-process samples, and finished products. Its well-characterized physical and chemical properties make it suitable for use in a range of analytical instrumentation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analytical standard is crucial for method development.

PropertyValueReference
Chemical Formula C₈H₈O₂[3]
Molecular Weight 136.15 g/mol [3]
CAS Number 118-93-4[1]
Appearance Colorless to light yellow liquid[4]
Boiling Point 213 °C at 717 mmHg[3]
Melting Point 4-6 °C[3]
Solubility Slightly soluble in water; soluble in ethanol and fat.[3][4]
Refractive Index 1.556-1.560[3][4]
Density 1.127-1.133 g/mL[3]

Application: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of this compound.

Experimental Protocol: Isocratic HPLC-UV

This protocol provides a general method for the analysis of this compound. Method optimization and validation are required for specific applications.

3.1.1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid samples, extraction with a suitable solvent (e.g., methanol, acetonitrile) followed by filtration through a 0.45 µm filter is recommended.

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 245 nm

3.1.3. Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Performance Characteristics (Representative Data)

The following table summarizes typical method validation parameters. These values are based on methods for structurally similar aromatic compounds and should be established for this compound through a formal method validation study.

ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Application: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

This protocol provides a general method for the analysis of this compound. Method optimization and validation are required for specific applications.

4.1.1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a volatile solvent such as ethyl acetate or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations appropriate for the expected sample concentrations.

  • Sample Preparation: For liquid samples like beverages, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate this compound from the matrix. A general SPE protocol is described in the workflow diagram below.

4.1.2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4.1.3. Data Analysis

For quantitative analysis in SIM mode, monitor characteristic ions of this compound (e.g., m/z 136, 121, 93). Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

Method Performance Characteristics (Representative Data)

The following table summarizes typical method validation parameters based on the analysis of a structurally similar compound, 2'-aminoacetophenone, in various matrices.[5][6] These parameters should be verified for this compound.

ParameterJuice Matrix[5][6]Wine Matrix[5][6]
Linearity (R²) > 0.9952> 0.9952
LOD 23 - 94 µg/L23 - 94 µg/L
LOQ 96 - 277 µg/L96 - 277 µg/L
Recovery 76.6%85.0%
Precision (CV%) < 12.9%< 5.47%

Application: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique for the quantification of this compound, particularly in samples with a simple matrix.

Experimental Protocol: UV-Vis Spectrophotometry

5.1.1. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol to obtain concentrations in the expected linear range of the assay.

  • Sample Preparation: Dilute the sample with ethanol to a concentration that falls within the linear range of the calibration curve. Filtration may be necessary for turbid samples.

5.1.2. Spectrophotometric Measurement

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound in ethanol. The expected λmax is around 245-250 nm.

  • Measurement: Measure the absorbance of the blank (ethanol), standard solutions, and sample solutions at the determined λmax.

5.1.3. Data Analysis

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.

Method Performance Characteristics (Representative Data)

The following table provides representative performance characteristics for a spectrophotometric method.

ParameterTypical Performance
Linearity (R²) > 0.998
Molar Absorptivity (ε) ~10,000 L·mol⁻¹·cm⁻¹ at λmax
Precision (RSD) < 3%

Experimental Workflows and Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) Standard->Stock Working Prepare Working Standards (Dilution Series) Stock->Working Inject Inject into HPLC System Working->Inject Sample Prepare Sample (Dilute/Extract and Filter) Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 245 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for the quantitative analysis of this compound by HPLC.

GC-MS Analysis with SPE Workflow

GCMS_SPE_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis cluster_data Data Analysis Condition Condition SPE Cartridge (e.g., C18) Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Calibrate Generate Calibration Curve (SIM mode) Detect->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for GC-MS analysis of this compound including Solid-Phase Extraction.

UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Standard Solutions Scan Determine λmax Standards->Scan Sample Prepare Sample Solution Measure Measure Absorbance Sample->Measure Scan->Measure Curve Plot Calibration Curve Measure->Curve Calculate Calculate Concentration Curve->Calculate

Caption: A simplified workflow for the quantification of this compound by UV-Vis Spectrophotometry.

References

Troubleshooting & Optimization

Technical Support for 2'-Hydroxyacetophenone Synthesis: A Guide to Improving Yields

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of 2'-Hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Fries rearrangement of phenyl acetate.

Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, especially through the Fries rearrangement, can stem from several factors. Here's a systematic troubleshooting guide:

  • Moisture Contamination: The Fries rearrangement is highly sensitive to moisture. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is a strong desiccant and will be quenched by water, rendering it inactive.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and high-quality, freshly opened anhydrous AlCl₃. Handle the catalyst in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the Fries rearrangement, influencing both the reaction rate and the isomeric distribution of the products.[1][2]

    • Solution: For the synthesis of this compound (the ortho isomer), higher temperatures (typically above 160°C) are generally favored.[2] Conversely, lower temperatures (around 60°C or less) favor the formation of the para isomer (4'-Hydroxyacetophenone).[2] It is crucial to carefully control and monitor the reaction temperature.

  • Incorrect Stoichiometry of Catalyst: An insufficient amount of Lewis acid will lead to incomplete conversion of the starting material. Conversely, a large excess may not significantly improve the yield and can complicate the work-up procedure.

    • Solution: A molar ratio of at least one equivalent of AlCl₃ per equivalent of the ester is required, as the catalyst complexes with both the starting material and the product. Often, a slight excess of the catalyst is used.

  • Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized overheating and uneven distribution of the catalyst, resulting in side reactions and lower yields.

    • Solution: Use a powerful mechanical stirrer to ensure the reaction mixture is homogeneous.

  • Side Reactions: The formation of by-products, such as 4'-hydroxyacetophenone and diacylated products, can significantly reduce the yield of the desired 2'-isomer.

    • Solution: Optimizing the reaction temperature and using a non-polar solvent can help to favor the formation of the ortho product.[1]

Question 2: I am getting a mixture of ortho and para isomers (2'- and 4'-Hydroxyacetophenone). How can I improve the selectivity for the 2'-hydroxy isomer?

Answer:

Controlling the regioselectivity of the Fries rearrangement is a common challenge. The formation of the ortho (2'-hydroxy) versus the para (4'-hydroxy) isomer is primarily influenced by the reaction temperature and the choice of solvent.

  • Temperature Control: This is the most critical factor.

    • High Temperatures ( > 160°C): Favor the formation of the ortho isomer, this compound.[2] This is because the ortho isomer forms a more stable bidentate complex with the aluminum chloride, which is the thermodynamically controlled product.[1]

    • Low Temperatures ( < 60°C): Favor the formation of the para isomer, 4'-Hydroxyacetophenone, which is the kinetically controlled product.[1][2]

  • Solvent Choice: The polarity of the solvent can also influence the ortho/para ratio.

    • Non-polar solvents: Tend to favor the formation of the ortho isomer.

    • Polar solvents: Increasing solvent polarity generally increases the proportion of the para product.[1]

Question 3: The purification of this compound from the reaction mixture is proving difficult. What is an effective purification strategy?

Answer:

Purification can be challenging due to the presence of the 4'-hydroxy isomer, unreacted starting material, and other by-products. A multi-step approach is often necessary.

  • Acid Hydrolysis: After the reaction is complete, the reaction mixture is typically poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complexes and precipitate the crude product.

  • Steam Distillation: this compound is steam volatile, while the 4'-hydroxy isomer is not.[2] This difference in volatility provides an excellent method for separating the two isomers. The ortho isomer can be distilled from the reaction mixture with steam.

  • Solvent Extraction: After steam distillation, the distillate can be extracted with a suitable organic solvent like ether or ethyl acetate. The organic layer is then washed with a sodium bicarbonate solution to remove any acidic impurities, followed by washing with water and a saturated saline solution.[3]

  • Column Chromatography: If further purification is required, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is often effective for separating the components.[3]

  • Recrystallization: The purified this compound can be recrystallized from a suitable solvent to obtain a high-purity product.

Quantitative Data on Synthesis Methods

The following table summarizes the yields of this compound obtained under various reaction conditions as reported in the literature.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Traditional Fries RearrangementAlCl₃Carbon DisulfideHigh-36[4]
Traditional Fries RearrangementAlCl₃Nitrobenzene120-1251 hour64.9[3]
Microwave-AssistedAlCl₃None-7 min43.2[4]
Traditional Fries RearrangementAlCl₃None1301.5 hours57.10[5]
Traditional Fries RearrangementAlCl₃None1401.5 hours66.63[5]
Traditional Fries RearrangementAlCl₃None1601.5 hours65.43[5]
Traditional Fries Rearrangement with Ionic LiquidAlCl₃Ionic Liquid1401.5 hours83.63[5]

Experimental Protocols

Protocol 1: Traditional Fries Rearrangement for this compound

This protocol is based on a conventional heating method using aluminum chloride as the catalyst.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyl acetate (1 eq) in anhydrous nitrobenzene.

  • Carefully add finely divided anhydrous aluminum chloride (1.1 eq) in portions to the solution. The addition is exothermic and should be done with caution.

  • Heat the reaction mixture to 120-125°C and maintain this temperature for one hour with constant stirring.[3]

  • After one hour, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the complex.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, water, and finally with a saturated saline solution.[3]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[3]

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol utilizes microwave irradiation to accelerate the Fries rearrangement.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ether

  • Water

  • Calcium chloride

Procedure:

  • Place a specific amount of anhydrous aluminum chloride in a microwave synthesis vessel.

  • Add phenyl acetate to the vessel.

  • Place the vessel in a microwave synthesis/extraction instrument.

  • Heat the mixture for a specified time at a set power level (e.g., 7 minutes at 800 W).[4]

  • After the reaction, cool the vessel to room temperature. The product will be an orange oily liquid.[4]

  • Add ether and water to the product and extract twice.[4]

  • Combine the upper organic layers.

  • Dry the organic layer with calcium chloride.

  • Remove the ether by distillation under normal pressure.

  • Purify the product by vacuum distillation.

Visualizations

Fries_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with Phenyl Acetate Add_Catalyst Add Anhydrous AlCl3 Catalyst Start->Add_Catalyst Heating Heat Reaction Mixture (Control Temperature for Selectivity) Add_Catalyst->Heating Ortho_Path High Temp (>160°C) Favors Ortho-Product Heating->Ortho_Path High T Para_Path Low Temp (<60°C) Favors Para-Product Heating->Para_Path Low T Hydrolysis Quench with HCl/Ice Heating->Hydrolysis Ortho_Path->Hydrolysis Para_Path->Hydrolysis Extraction Extract with Organic Solvent Hydrolysis->Extraction Purification Purify Product (e.g., Distillation, Chromatography) Extraction->Purification End This compound Purification->End

Figure 1: Experimental workflow for the Fries rearrangement synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Moisture Moisture Contamination? Start->Moisture Temp Incorrect Reaction Temperature? Start->Temp Catalyst Suboptimal Catalyst Amount/Activity? Start->Catalyst Mixing Inefficient Mixing? Start->Mixing Dry Use Anhydrous Reagents & Dry Glassware Moisture->Dry Control_Temp Optimize Temperature for Ortho-Isomer (>160°C) Temp->Control_Temp Optimize_Catalyst Use Fresh, Anhydrous Catalyst in Proper Stoichiometry Catalyst->Optimize_Catalyst Stir Ensure Vigorous & Homogeneous Stirring Mixing->Stir

Figure 2: Troubleshooting guide for low yield in this compound synthesis.

Ortho_Para_Selectivity Title Controlling Ortho vs. Para Selectivity in Fries Rearrangement Condition Reaction Temperature High_Temp High Temperature (> 160°C) Condition->High_Temp Favors Low_Temp Low Temperature (< 60°C) Condition->Low_Temp Favors Ortho This compound (Ortho Isomer) Thermodynamic Product High_Temp->Ortho Para 4'-Hydroxyacetophenone (Para Isomer) Kinetic Product Low_Temp->Para

Figure 3: Relationship between temperature and isomer formation in the Fries rearrangement.

References

Technical Support Center: Purification of Crude 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2'-Hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are:

  • Recrystallization: Often the simplest method for removing small amounts of impurities, provided a suitable solvent is found.

  • Column Chromatography: A highly effective method for separating the desired product from a mixture of impurities, especially when polarities differ significantly.[1][2]

  • Steam Distillation: Useful for separating this compound from non-volatile impurities and can be a final polishing step.[3]

Q2: What are the typical impurities found in crude this compound?

A2: The impurities largely depend on the synthetic route. For the common Fries rearrangement of phenyl acetate, typical impurities include:

  • 4'-Hydroxyacetophenone: The para-isomer is a very common byproduct.[4][5]

  • Unreacted Phenyl Acetate: Incomplete reaction can leave starting material in the crude product.

  • Phenol: Can be present from the hydrolysis of phenyl acetate or as an unreacted starting material.

  • Polyacylated Products: In some cases, further acylation of the product can occur.

  • Reaction Solvents and Catalysts: Residual solvents and traces of the Lewis acid catalyst (e.g., aluminum chloride) may also be present.[5]

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • For relatively pure crude product with minor colored impurities, recrystallization is a good first choice.

  • If you have a complex mixture with multiple byproducts, such as the isomeric 4'-hydroxyacetophenone, column chromatography is generally the most effective method.[1][2]

  • If your crude product contains significant non-volatile or tarry impurities, steam distillation can be a valuable purification step.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and allow to cool again.[6]- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.[6]- Consider a preliminary purification step like a charcoal treatment to remove some impurities.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were not washed with cold solvent.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution. Cool the mother liquor in an ice bath to maximize crystal formation.[6]- Ensure the washing solvent is chilled before use.- Use a pre-heated funnel for hot filtration.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. - Inappropriate solvent system (mobile phase).- Adjust the polarity of the mobile phase. For silica gel, if the spots are too high (high Rf), decrease the polarity (e.g., add more hexane). If the spots are too low (low Rf), increase the polarity (e.g., add more ethyl acetate).
Cracks or channels in the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.[2]
Product elutes with impurities. - Column is overloaded.- Fractions are too large.- Use a larger column or reduce the amount of crude material loaded.- Collect smaller fractions to better resolve the separation.

Quantitative Data Summary

The following table summarizes typical yields and purities for different purification methods. Note that some data is for analogous compounds due to the limited availability of direct comparative studies on this compound.

Purification Method Typical Yield Reported Purity Notes
Recrystallization 75-81% (analog-based)>99% (for 4-hydroxyacetophenone)[7]Highly dependent on the initial purity of the crude product.
Column Chromatography 65-75%>98%Yield can be lower due to the separation of isomers and other byproducts.
Steam Distillation 57-84% (as part of a workup)[3]HighEffective for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm flask.

  • Induce Cloudiness: While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[2]

  • Load the Sample: Carefully apply the prepared sample to the top of the silica gel bed.[2]

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Steam Distillation
  • Setup: Assemble a steam distillation apparatus with the crude this compound in the distillation flask.

  • Distillation: Pass steam through the flask containing the crude product. The this compound will co-distill with the water.

  • Collection: Collect the distillate, which will be a two-phase mixture of water and the purified product.

  • Extraction: Extract the distillate with a suitable organic solvent such as ethyl acetate.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Minor Impurities column Column Chromatography crude->column Complex Mixture distillation Steam Distillation crude->distillation Non-volatile Impurities pure_product Pure Product recrystallization->pure_product column->pure_product distillation->pure_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals cool->no_crystals Problem oiling_out Oiling Out cool->oiling_out Problem boil_solvent Boil off some solvent no_crystals->boil_solvent scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed add_solvent Add more 'good' solvent oiling_out->add_solvent slow_cool Cool more slowly oiling_out->slow_cool boil_solvent->cool scratch->cool seed->cool add_solvent->cool slow_cool->cool

Caption: Troubleshooting guide for common recrystallization issues.

References

troubleshooting 2'-Hydroxyacetophenone reaction side products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Hydroxyacetophenone. The information is designed to help you identify and resolve issues related to side product formation in common reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile starting material primarily used in the synthesis of flavonoids, such as chalcones, flavanones, and flavones, through reactions like the Claisen-Schmidt condensation and subsequent cyclization. It is also a key precursor in the synthesis of various pharmaceutical agents, including Propafenone.

Q2: I am seeing a significant amount of unreacted this compound in my Claisen-Schmidt condensation reaction to form a chalcone. What could be the cause?

A2: Incomplete consumption of this compound in a Claisen-Schmidt condensation can be due to several factors:

  • Insufficient Base: The base (e.g., NaOH or KOH) is crucial for deprotonating the acetophenone to form the enolate. Ensure the correct stoichiometry of the base is used.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Temperature: While many Claisen-Schmidt condensations proceed at room temperature, some systems may require gentle heating to go to completion.

  • Steric Hindrance: The aldehyde or the acetophenone itself might be sterically hindered, slowing down the reaction rate.

Q3: During the synthesis of this compound via the Fries rearrangement of phenyl acetate, I am getting a mixture of isomers. How can I favor the formation of the ortho-isomer?

A3: The Fries rearrangement of phenyl acetate can yield both ortho- and para-hydroxyacetophenone. The ratio of these isomers is highly dependent on the reaction conditions:

  • Temperature: Higher temperatures generally favor the formation of the ortho-isomer (this compound).

  • Catalyst: The choice of Lewis acid catalyst (e.g., AlCl₃, BF₃) and its concentration can influence the isomer ratio.

  • Solvent: The solvent system can also play a role in directing the regioselectivity of the rearrangement.

Q4: What are the common side products in the base-catalyzed cyclization of 2'-hydroxychalcones to flavanones?

A4: The base-catalyzed cyclization of 2'-hydroxychalcones can sometimes lead to the formation of by-products that require subsequent purification steps.[1] Common issues include incomplete cyclization, leaving unreacted chalcone, and the formation of other rearrangement or degradation products depending on the strength of the base and the reaction temperature.

Troubleshooting Guides

Reaction: Claisen-Schmidt Condensation for Chalcone Synthesis
Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of chalcone Incomplete reaction; Side reactions (e.g., Cannizzaro reaction of the aldehyde); Product degradation under strong basic conditions.Optimize base concentration and reaction time. Use a milder base if necessary. Ensure the aldehyde is of good quality and free of acidic impurities.
Formation of a β-hydroxyketone intermediate The reaction was not driven to dehydration.Increase reaction temperature or add a dehydrating agent. Acidification of the work-up can also promote dehydration.
Unreacted this compound present Insufficient reaction time or base.Increase the reaction time and monitor by TLC. Ensure the molar ratio of the base is correct. Consider a stronger base if the reaction is sluggish.
Product is a dark, tarry substance Polymerization of the aldehyde or product under the reaction conditions.Use a less concentrated base solution. Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation.
Reaction: Synthesis of Flavones from 2'-Hydroxychalcones
Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of flavone Incomplete oxidative cyclization.Ensure the correct stoichiometry of the oxidizing agent (e.g., I₂ in DMSO). Optimize the reaction temperature and time.
Presence of unreacted chalcone Insufficient oxidizing agent or reaction time.Increase the amount of the oxidizing agent and/or prolong the reaction time. Monitor the reaction by TLC until the chalcone spot disappears.
Formation of aurones as side products Alternative cyclization pathway.The choice of solvent and oxidizing agent can influence the reaction pathway. Review the literature for selective conditions for flavone synthesis with your specific substrate.
Difficulty in removing excess iodine Incomplete quenching of iodine.Wash the crude product thoroughly with a sodium thiosulfate solution until the color of iodine is no longer visible.
Reaction: Baker-Venkataraman Rearrangement
Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of 1,3-diketone Incomplete rearrangement; Hydrolysis of the starting ester or product.Use a strong, non-nucleophilic base (e.g., potassium tert-butoxide, NaH). Ensure anhydrous reaction conditions. Optimize the reaction temperature.
Recovery of starting 2'-acyloxyacetophenone Insufficient base or reaction temperature.Increase the amount of base. The reaction often requires heating in a suitable solvent like pyridine or DMSO.
Formation of coumarins as side products This can occur with certain substrates and reaction conditions.Modify the reaction conditions, such as the choice of base and solvent, to favor the desired rearrangement.

Quantitative Data Summary

Fries Rearrangement of Phenyl Acetate: Isomer Ratios

The mechanochemical Fries rearrangement of phenyl acetate to o-hydroxyacetophenone (o-HAP) and p-hydroxyacetophenone (p-HAP) shows variable isomer ratios depending on the reaction conditions.

Catalyst/Conditions Conversion (%) Selectivity (p-HAP:o-HAP) By-products
AlCl₃, neat, 90 min37Variesp-acetoxyacetophenone, phenol
AlCl₃, MK10 clay, 90 minQuantitativeVaries with liquid additivep-acetoxyacetophenone, phenol

Data adapted from studies on mechanochemical Fries rearrangement. The exact ratios can be manipulated by liquid-assisted grinding.[2][3]

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for the synthesis of 2'-hydroxychalcones.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0-1.2 eq)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (e.g., 10-40%) or Potassium Hydroxide

Procedure:

  • Dissolve this compound and the substituted benzaldehyde in ethanol or methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous base solution to the stirred mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

This protocol describes the synthesis of flavones from 2'-hydroxychalcones using iodine in DMSO.

Materials:

  • 2'-Hydroxychalcone (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (catalytic amount)

  • Sodium thiosulfate solution

Procedure:

  • Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 110-120°C for 2-6 hours.[4] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • The precipitated solid is collected by filtration.

  • Wash the solid with a dilute sodium thiosulfate solution to remove excess iodine, followed by a wash with cold water.

  • Recrystallize the crude flavone from a suitable solvent like dilute ethanol to obtain the pure product.[4]

Visualizations

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_products Products 2_HAP This compound Enolate Enolate Formation 2_HAP->Enolate Base Unreacted_HAP Unreacted This compound 2_HAP->Unreacted_HAP Incomplete Reaction Aldehyde Aromatic Aldehyde Aldol_Adduct β-Hydroxyketone (Side Product/Intermediate) Aldehyde->Aldol_Adduct Enolate Attack Base Base (e.g., NaOH) Enolate->Aldol_Adduct Chalcone 2'-Hydroxychalcone (Desired Product) Aldol_Adduct->Chalcone Dehydration Dehydration Dehydration

Caption: Workflow for Claisen-Schmidt condensation showing the formation of the desired chalcone and potential side products.

Fries_Rearrangement cluster_products Products and Side Products Phenyl_Acetate Phenyl Acetate Lewis_Acid Lewis Acid (e.g., AlCl₃) Phenyl_Acetate->Lewis_Acid Ortho_Product This compound (ortho-isomer, Desired) Lewis_Acid->Ortho_Product High Temp Para_Product 4'-Hydroxyacetophenone (para-isomer, Side Product) Lewis_Acid->Para_Product Low Temp Other_Side_Products Other Side Products (e.g., p-acetoxyacetophenone, phenol) Lewis_Acid->Other_Side_Products

Caption: Fries rearrangement of phenyl acetate illustrating the formation of isomeric products and other potential side products based on reaction temperature.

References

stability issues of 2'-Hydroxyacetophenone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-Hydroxyacetophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Observed Issue Potential Cause Recommended Action
Color change in solution (e.g., turning yellow or brown) Chemical degradation due to exposure to light, air (oxidation), high temperatures, or incompatible substances.1. Prepare fresh solutions before use. 2. Store stock solutions and the neat compound protected from light (e.g., in amber vials or wrapped in aluminum foil). 3. Purge the headspace of the solution container with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 4. Ensure storage temperature is maintained at recommended conditions (-20°C for long-term storage of stock solutions). 5. Verify that the solvents and other reagents in the solution are compatible with this compound (avoid strong acids, bases, and oxidizing agents).[1]
Precipitation or crystal formation in the solution The concentration of this compound exceeds its solubility in the chosen solvent, or the temperature of the solution has decreased significantly.1. Confirm the solubility of this compound in your solvent at the intended concentration and temperature. 2. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[2][3][4] 3. If precipitation occurs upon cooling, consider preparing a more dilute stock solution or maintaining the solution at a controlled temperature. 4. Ensure the solution is homogenous before use.
Inconsistent or unexpected experimental results (e.g., low assay values) Degradation of this compound in the experimental medium. This can be particularly relevant in aqueous solutions with uncontrolled pH.1. Although this compound is reported to be stable over a wide pH range (3-12), it is crucial to control and monitor the pH of your experimental solutions. 2. Prepare fresh working solutions from a properly stored stock solution for each experiment to minimize the impact of potential degradation over time. 3. Perform a forced degradation study under your specific experimental conditions (pH, temperature, light exposure) to understand the stability of this compound in your assay.
Appearance of unknown peaks in HPLC analysis These may be degradation products of this compound or impurities from the solvent or other reagents.1. Run a blank (solvent only) to rule out solvent impurities. 2. Analyze a freshly prepared standard solution of this compound to confirm its retention time and purity. 3. If new peaks appear over time, it is likely due to degradation. A forced degradation study can help in identifying potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound as a neat liquid should be stored at -20°C.[5] Stock solutions should also be stored at -20°C for up to one month or at -80°C for up to six months.[2][6] It is crucial to store the compound in a tightly sealed container, protected from light and in a dry, well-ventilated area.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below. It is slightly soluble in water.

Solvent Approximate Solubility
Dimethyl Sulfoxide (DMSO)~20 mg/mL[5] or 100 mg/mL (with sonication)[2]
Dimethylformamide (DMF)~16 mg/mL[5]
Ethanol~11 mg/mL[5]
ChloroformSoluble[7]
WaterSlightly soluble[1][7]

Q3: Is this compound sensitive to pH changes in aqueous solutions?

A3: this compound is reported to be highly stable in solutions with a pH ranging from 3 to 12. This makes it suitable for use in a wide variety of buffered solutions without significant degradation.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided as they can lead to vigorous reactions and degradation of the compound.

Q5: Is this compound sensitive to light?

A5: While this compound does not show significant absorption in the UV-Vis spectrum between 290 and 700 nm and is not considered a concern for phototoxicity, it is still recommended to protect it from light to prevent potential photodegradation, especially under prolonged exposure or high-intensity light sources.[8] It is good laboratory practice to store solutions in amber vials or wrap containers with aluminum foil.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (neat liquid)

    • Anhydrous solvent of choice (e.g., DMSO, Ethanol)

    • Volumetric flask

    • Pipettes

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Accurately measure the required volume of this compound using a calibrated pipette.

    • Transfer the this compound to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution if necessary.[2][3][4]

    • Once dissolved, dilute to the final volume with the solvent.

    • Purge the headspace of the volumetric flask with an inert gas before sealing to minimize oxidation.[5]

    • Wrap the flask with aluminum foil or use an amber volumetric flask to protect it from light.

    • Store the stock solution at -20°C or -80°C for long-term storage.[2][6]

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC grade solvents (e.g., acetonitrile, water)

    • HPLC system with a UV detector

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) or broad-spectrum light for a specified period. A control sample should be kept in the dark at the same temperature.

    • Sample Analysis: At predetermined time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

    • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start prep_stock Prepare Stock Solution start->prep_stock acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation (H2O2) prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data caption Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solution Potential Solutions issue Issue Observed: Unexpected Results check_prep Review Solution Preparation Protocol issue->check_prep check_storage Verify Storage Conditions issue->check_storage check_purity Confirm Purity of Starting Material issue->check_purity run_blank Run Solvent Blank in HPLC check_prep->run_blank check_storage->run_blank check_purity->run_blank run_fresh_std Analyze Freshly Prepared Standard run_blank->run_fresh_std forced_degradation Conduct Forced Degradation Study run_fresh_std->forced_degradation use_fresh Prepare Fresh Solutions forced_degradation->use_fresh optimize_storage Optimize Storage (Light/Inert Gas) forced_degradation->optimize_storage control_ph Control Experimental pH forced_degradation->control_ph caption Troubleshooting Logic for Stability Issues

Caption: A logical approach to troubleshooting stability issues.

References

Navigating the Synthesis of 2'-Hydroxyacetophenone: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing common challenges in the large-scale synthesis of the key intermediate, 2'-Hydroxyacetophenone.

The successful scale-up of this compound synthesis is a critical step in the development of numerous pharmaceuticals and fine chemicals. However, transitioning from laboratory-scale to industrial production is fraught with challenges that can impact yield, purity, and safety. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

The most common industrial method for synthesizing this compound is the Fries rearrangement of phenyl acetate.[1] Another significant route is the Friedel-Crafts acylation of phenol.[2] While other methods, such as biocatalysis from racemic styrene oxide, exist, they are less prevalent in large-scale production.[3]

Q2: What is the main challenge concerning product purity in the Fries rearrangement?

The primary challenge is controlling the formation of isomers. The Fries rearrangement of phenyl acetate yields both the desired ortho-isomer (this compound) and the para-isomer (4'-Hydroxyacetophenone).[1] The ratio of these isomers is highly dependent on reaction conditions, particularly temperature.[1]

Q3: How can the ortho/para isomer ratio be controlled during the Fries rearrangement?

Temperature is the most critical factor. Higher reaction temperatures (above 160°C) generally favor the formation of the ortho-isomer (this compound), while lower temperatures (around 60°C or less) favor the para-isomer.[1] The choice of solvent also plays a role; non-polar solvents tend to favor the ortho product.[1]

Q4: What are the common by-products in this compound synthesis and how can they be minimized?

Besides the isomeric products, the Fries rearrangement can produce by-products such as p-acetoxyacetophenone and phenol.[4] Minimizing these by-products involves optimizing reaction conditions, such as ensuring anhydrous conditions to prevent hydrolysis of the starting material and product.

Q5: What are the safety concerns associated with the scale-up of this compound synthesis?

The traditional Fries rearrangement often employs Lewis acid catalysts like aluminum chloride (AlCl₃), which are corrosive, moisture-sensitive, and can lead to vigorous, exothermic reactions.[5][6] Managing the heat generated during the reaction is a critical safety consideration at an industrial scale to prevent runaway reactions.[5] Proper handling and quenching procedures for the catalyst are essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Suboptimal reaction temperature. - Inefficient catalyst. - Presence of moisture. - Formation of multiple by-products.- Optimize temperature profile; higher temperatures favor the ortho-isomer.[1] - Evaluate alternative catalysts such as solid acids (e.g., zeolites) or p-toluenesulfonic acid which may offer better selectivity and easier handling.[7][8] - Ensure all reagents and equipment are thoroughly dried. - Analyze by-product profile to identify and address the root cause.
Poor ortho/para selectivity - Incorrect reaction temperature. - Inappropriate solvent polarity.- For this compound, maintain a high reaction temperature (e.g., >160°C).[1] - Use a non-polar solvent to favor the formation of the ortho-isomer.[1]
Difficulty in separating isomers - Inefficient purification method.- Employ steam distillation; the ortho-isomer (this compound) is more volatile than the para-isomer.[2] - Consider fractional distillation under reduced pressure.[9]
Runaway reaction/exothermic event - Poor heat dissipation at a larger scale. - Rapid addition of catalyst.- Implement a robust cooling system for the reactor. - Add the catalyst portion-wise to control the rate of reaction and heat generation. - Conduct a thorough hazard analysis before scaling up.[10]
Catalyst deactivation (for solid acids) - Coking at high temperatures. - Poisoning by impurities or by-products.- Optimize reaction temperature to minimize coking. - Investigate catalyst regeneration procedures.[11]

Data Presentation

Table 1: Influence of Catalyst and Temperature on Fries Rearrangement of Phenyl Acetate

CatalystTemperature (°C)o/p RatioConversion (%)Yield (%)Reference(s)
AlCl₃40---[12]
AlCl₃80---[12]
AlCl₃120 (in monochlorobenzene)2.84:1--[12]
AlCl₃1701.72:1-62 (crude)[12]
p-Toluenesulfonic acid90-1609:1 (ortho favored)~98High[8]
Zeolite H-ZSM-5-2-6:1 (para favored)--[7]
Silica-supported Zirconium-High o-selectivityHigh-[7]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. This table provides a general overview.

Experimental Protocols

Protocol 1: Fries Rearrangement of Phenyl Acetate using Aluminum Chloride (Lab Scale Example)

This protocol is a representative example and requires significant adaptation and hazard analysis for scale-up.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or solvent-free)

  • Hydrochloric acid (HCl), dilute solution

  • Ice

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, place anhydrous aluminum chloride.

  • Slowly add phenyl acetate to the reactor while maintaining the desired temperature. For preferential formation of this compound, the temperature is typically raised to and maintained at around 160-165°C.[13]

  • The reaction is exothermic; control the addition rate to manage the temperature.

  • After the addition is complete, continue heating for a specified period (e.g., 2-3 hours) until the reaction is complete (monitored by a suitable analytical technique like TLC or GC).[13]

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a vessel containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.[13]

  • The product can then be isolated. For separation of the ortho and para isomers, steam distillation is a common method, where the more volatile this compound will distill over with the steam.[2]

  • Further purification can be achieved by recrystallization or fractional distillation under reduced pressure.[9][13]

Protocol 2: Mechanochemical Fries Rearrangement (Alternative Approach)

Mechanochemistry offers a solvent-free and potentially more efficient alternative.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium chloride (as a bulking agent)

Procedure (using a ball mill):

  • Charge a milling vessel with phenyl acetate, anhydrous aluminum chloride, and sodium chloride.[4]

  • Mill the mixture at a specific frequency (e.g., 30 Hz) for a predetermined time (e.g., 90 minutes).[4]

  • The resulting powder is then worked up using a standard acid quench and extraction procedure to isolate the products.[4]

Visualizing the Process

Fries Rearrangement Workflow

Fries_Rearrangement_Workflow Start Start: Phenyl Acetate Reaction Fries Rearrangement (Catalyst, Heat) Start->Reaction Quench Acidic Workup (Quench) Reaction->Quench Separation Isomer Separation (e.g., Steam Distillation) Quench->Separation o_HAP This compound (Ortho-isomer) Separation->o_HAP p_HAP 4'-Hydroxyacetophenone (Para-isomer) Separation->p_HAP Purification Further Purification (Distillation/Recrystallization) o_HAP->Purification Final_Product Pure 2'-HAP Purification->Final_Product

Caption: A simplified workflow for the synthesis and purification of this compound via the Fries rearrangement.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 2'-HAP Check_Temp Is Reaction Temperature Optimal (>160°C)? Start->Check_Temp Check_Catalyst Is Catalyst Active & Anhydrous? Check_Temp->Check_Catalyst Yes Adjust_Temp Action: Increase and Control Temperature Check_Temp->Adjust_Temp No Check_Moisture Are Reagents/System Dry? Check_Catalyst->Check_Moisture Yes Replace_Catalyst Action: Use Fresh, Anhydrous Catalyst Check_Catalyst->Replace_Catalyst No Check_Byproducts High Level of By-products? Check_Moisture->Check_Byproducts Yes Dry_System Action: Ensure Anhydrous Conditions Check_Moisture->Dry_System No Optimize_Conditions Action: Optimize Conditions to Minimize Side Reactions Check_Byproducts->Optimize_Conditions Yes

References

Technical Support Center: Purification of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2'-Hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities depend on the synthetic route. For the common Fries rearrangement of phenyl acetate, the major impurity is the isomeric product, 4'-Hydroxyacetophenone. Other potential impurities include unreacted starting materials such as phenol and acetic anhydride, as well as byproducts from side reactions.

Q2: What are the primary methods for purifying this compound?

A2: The three primary methods for purifying this compound are:

  • Recrystallization: Effective for removing small amounts of impurities, particularly the 4'-isomer.

  • Column Chromatography: A versatile technique for separating the desired product from various impurities.

  • Distillation: Suitable for purifying the liquid this compound, especially after initial purification steps.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound. A reverse-phase HPLC method is often suitable for this purpose.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oily Precipitate Forms Instead of Crystals The solvent may be too nonpolar, or the solution is supersaturated.Add a more polar co-solvent, or try gentle heating to redissolve the oil followed by slower cooling. Seeding with a pure crystal can also induce proper crystallization.
No Crystals Form Upon Cooling The solution is not saturated enough, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Try cooling the solution more slowly and consider placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Low Recovery of Purified Product Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.
Product is Still Impure After Recrystallization The chosen solvent is not effective at separating the impurity, or the impurity co-crystallizes with the product.Experiment with different solvent systems. A second recrystallization may be necessary. For persistent impurities, consider an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of 2'- and 4'-Isomers The solvent system (mobile phase) is not optimized for selectivity.A common mobile phase is a mixture of ethyl acetate and hexane. Adjust the polarity of the mobile phase. A less polar solvent system will generally increase the retention time and may improve the separation of isomers.
Compound Runs Too Quickly or Too Slowly The polarity of the mobile phase is too high or too low, respectively.If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it moves too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of the Compound Band The sample was overloaded on the column, or the compound is interacting strongly with the stationary phase.Use a smaller amount of crude product. Adding a small amount of a polar solvent like methanol to the mobile phase can sometimes reduce tailing, but be cautious as this can also affect separation.
Cracks or Channels in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation: Comparison of Purification Methods

The following table summarizes key parameters for different purification methods. Note that yields and purities are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Parameter Recrystallization Column Chromatography Distillation
Typical Purity Achieved >99%>99%~98-99%
Reported Yield 75-81% (for an analogous compound)64.9% (overall synthesis and purification)Variable, depends on scale and equipment
Throughput High, scalableLower, dependent on column sizeHigh, suitable for large scale
Solvent Consumption ModerateHighLow to none
Time Requirement ShorterLongerModerate

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol-water mixtures or chloroform are often suitable.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 25% ethyl acetate in hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry recrys_end Pure Crystals dry->recrys_end

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (HPLC) recrystallization->check_purity1 column_chrom Perform Column Chromatography check_purity1->column_chrom Purity Not OK pure_product Pure Product check_purity1->pure_product Purity OK check_purity2 Check Purity (HPLC) column_chrom->check_purity2 distillation Consider Distillation check_purity2->distillation Purity Not OK check_purity2->pure_product Purity OK distillation->pure_product If Applicable still_impure Still Impure: Re-evaluate Synthesis distillation->still_impure If Not Applicable or Still Impure

Caption: Decision tree for selecting a purification strategy for this compound.

Technical Support Center: Degradation Pathways of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the study of 2'-Hydroxyacetophenone degradation pathways. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and understanding the metabolic fate of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known or hypothesized microbial degradation pathways for this compound?

A1: While the complete degradation pathway of this compound is not as extensively documented as its isomers (e.g., 4-Hydroxyacetophenone), based on the metabolism of similar aromatic ketones, two primary oxidative pathways are hypothesized. These pathways are initiated by monooxygenase or dioxygenase enzymes.

  • Pathway 1: Baeyer-Villiger Monooxygenase (BVMO) Pathway. This pathway is initiated by a BVMO that oxidizes the ketone to an ester (phenyl acetate derivative). This ester is subsequently hydrolyzed by an esterase to yield catechol and acetate. Catechol then enters a central metabolic pathway via ring cleavage. This is analogous to the degradation of 4-hydroxyacetophenone.[1][2]

  • Pathway 2: Dioxygenase-mediated Ring Cleavage. This pathway involves the direct cleavage of the aromatic ring. An enzyme, potentially a dioxygenase, could act on this compound or a hydroxylated intermediate, leading to the formation of aliphatic products that can be further metabolized. For instance, a 2,4'-dihydroxyacetophenone dioxygenase has been identified that cleaves the C-C bond of its substrate.[3]

Q2: What are the expected key intermediates in the degradation of this compound?

A2: Based on the hypothesized pathways, the following intermediates could be expected:

  • Pathway 1 (BVMO):

    • 2-Hydroxyphenyl acetate

    • Catechol

    • cis,cis-Muconic acid (following ring cleavage of catechol)

  • Pathway 2 (Dioxygenase):

    • Hydroxylated this compound derivatives (e.g., 2,3-dihydroxyacetophenone)

    • Ring-fission products (e.g., muconic semialdehydes)

Q3: Which microorganisms are likely to degrade this compound?

A3: Bacteria from genera known to degrade aromatic compounds are good candidates. These include Pseudomonas, Rhodococcus, Arthrobacter, and Alcaligenes.[4][5] Strains that utilize other acetophenones or similar aromatic ketones for growth would be prime candidates for screening.

Q4: What analytical methods are suitable for monitoring the degradation of this compound and its intermediates?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating and quantifying this compound and its aromatic intermediates.[6] A C18 column is often used for separation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile intermediates after derivatization.

Troubleshooting Guides

Issue 1: No degradation of this compound observed in microbial culture.
Potential Cause Troubleshooting Steps
Inappropriate microbial strain Screen a variety of bacterial or fungal strains known for aromatic compound degradation. Consider using a mixed microbial consortium from a contaminated site.
Toxicity of this compound Determine the toxicity threshold of this compound to your microbial strain by testing a range of concentrations. Start with a low concentration (e.g., <1 mM).
Lack of enzyme induction The degradative enzymes may be inducible. Ensure that the microbial culture has been appropriately pre-exposed to this compound or a suitable inducer compound.
Suboptimal culture conditions Optimize culture parameters such as pH, temperature, aeration, and media composition. The optimal pH for bacterial degradation of aromatic compounds is often around 7.0, and the temperature is typically between 25-37°C.[7]
Nutrient limitation Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients to support microbial growth and metabolism.
Issue 2: Incomplete degradation or accumulation of an intermediate.
Potential Cause Troubleshooting Steps
Enzyme inhibition The accumulated intermediate or this compound itself might be inhibitory to downstream enzymes. Try lowering the initial substrate concentration.
Rate-limiting enzymatic step One of the enzymes in the pathway may have a low turnover rate, creating a bottleneck. Analyze the expression levels of the putative enzymes involved.
Metabolic dead-end The organism may only be capable of partial transformation, leading to a dead-end product. Analyze the structure of the accumulated intermediate to understand the metabolic block.
Oxygen limitation Many initial degradation steps are oxidative. Ensure adequate aeration of the culture.
Issue 3: Poor resolution or peak tailing in HPLC analysis.
Potential Cause Troubleshooting Steps
Inappropriate mobile phase Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Modifying the pH of the mobile phase can improve the peak shape of ionizable compounds like hydroxyacetophenones.[6]
Column contamination Flush the column with a strong solvent to remove any adsorbed compounds. Use a guard column to protect the analytical column.[8]
Sample solvent mismatch Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.[6]
Secondary interactions with stationary phase For basic analytes, reducing the mobile phase pH can minimize interactions with residual silanol groups on the column, reducing peak tailing.[6]

Quantitative Data Summary

The following tables provide hypothetical yet realistic quantitative data for enzymes potentially involved in this compound degradation, based on known values for similar enzymes.

Table 1: Kinetic Parameters of a Putative this compound Monooxygenase (2-HAPMO)

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
This compound50153.0 x 105
4'-Hydroxyacetophenone25208.0 x 105
Acetophenone20052.5 x 104

Table 2: Effect of pH and Temperature on a Putative Catechol 1,2-Dioxygenase Activity

pHRelative Activity (%)Temperature (°C)Relative Activity (%)
6.0652070
7.09530100
7.51003790
8.0804560
9.0505040

Experimental Protocols

Protocol 1: Screening of Microorganisms for this compound Degradation
  • Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential salts (e.g., (NH4)2SO4, K2HPO4, KH2PO4, MgSO4, and trace elements).

  • Inoculation: Inoculate 100 mL of MSM in 250 mL flasks with either a pure microbial culture or a soil/water sample.

  • Substrate Addition: Add this compound from a sterile stock solution to a final concentration of 1 mM.

  • Incubation: Incubate the flasks on a rotary shaker (150 rpm) at 30°C in the dark.

  • Monitoring: At regular intervals (e.g., every 12 hours), withdraw aliquots of the culture. Centrifuge to remove cells and analyze the supernatant for the disappearance of this compound using HPLC.

  • Isolation: For mixed cultures showing degradation, isolate individual colonies by plating on MSM agar plates with this compound as the sole carbon source.

Protocol 2: Analysis of Degradation Products by HPLC
  • Sample Preparation: Centrifuge the culture sample (e.g., 1 mL at 10,000 x g for 5 minutes) to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B). A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where this compound and its expected intermediates absorb (e.g., 254 nm or 280 nm).

  • Quantification: Create a standard curve for this compound to quantify its concentration over time.

Visualizations

Degradation_Pathway_1 HAP This compound Ester 2-Hydroxyphenyl acetate HAP->Ester Baeyer-Villiger Monooxygenase Catechol Catechol Ester->Catechol Esterase RingCleavage cis,cis-Muconic acid Catechol->RingCleavage Catechol 1,2-Dioxygenase TCA TCA Cycle RingCleavage->TCA Further Metabolism Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Culture Microbial Culture (Pure or Consortium) Medium Mineral Salts Medium + this compound Sampling Periodic Sampling Medium->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Identification Intermediate Identification (LC-MS/GC-MS) HPLC->Identification

References

Technical Support Center: Optimizing HPLC Separation of 2'-Hydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 2'-Hydroxyacetophenone and its positional isomers (3'- and 4'-).

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating hydroxyacetophenone isomers?

A1: The most prevalent stationary phase is a C18 (octadecyl-silica) column, which separates compounds based on their hydrophobicity.[1] For isomers with very similar hydrophobicities, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide enhanced selectivity through different mechanisms, such as π-π interactions.[1]

Q2: How does the mobile phase composition affect the separation of these isomers?

A2: Mobile phase composition is a crucial factor for achieving separation.[1] In reversed-phase HPLC, the mobile phase is typically a mix of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol.[1] Adjusting the ratio of the organic modifier to water is key to controlling retention time and resolution.[1] The choice between acetonitrile and methanol can also alter selectivity.[1]

Q3: Why is controlling the pH of the mobile phase important for hydroxyacetophenone isomers?

A3: For ionizable compounds like hydroxyacetophenones, the mobile phase pH is critical because it dictates the ionization state of the analytes.[1][2] To ensure consistent retention times and good peak shape, it is recommended to use a buffer and adjust the pH to be at least 2 units away from the analyte's pKa. For hydroxyacetophenones, maintaining a lower pH (e.g., pH 2.5-3) with a phosphate buffer is common to suppress the ionization of the phenolic hydroxyl group.[1]

Q4: What is a good starting point for developing a separation method for these isomers?

A4: A solid starting point is a C18 column with a mobile phase of acetonitrile and water (or a pH 2.5 buffer) in a 40:60 to 60:40 ratio, a flow rate of 1.0 mL/min, and UV detection at approximately 254 nm or 280 nm.[1] From this initial condition, the mobile phase composition can be fine-tuned to optimize the separation.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of this compound and its isomers.

Problem/Question Possible Causes Solutions & Recommendations
Poor resolution or complete co-elution of isomers. Isomers have very similar polarities and hydrophobicities.1. Change Stationary Phase: Switch from a standard C18 to a Phenyl or Pentafluorophenyl (PFP) column to introduce alternative separation mechanisms like π-π interactions.[2] 2. Optimize Mobile Phase: Try switching the organic modifier (e.g., from acetonitrile to methanol) as their different properties can alter interactions.[2] 3. Adjust Temperature: Lowering the column temperature can sometimes enhance the differential interactions between isomers and the stationary phase, improving resolution.[2]
My analyte peaks are showing significant tailing. Secondary interactions between the analyte and the stationary phase (e.g., basic analytes interacting with acidic silanol groups).[2]1. Lower Mobile Phase pH: For compounds like hydroxyacetophenone, reducing the mobile phase pH to around 2-3 with an acid modifier (e.g., formic acid) protonates the silanol groups, minimizing unwanted interactions.[1] 2. Use a Buffer: Employing a buffer, such as a phosphate buffer, helps maintain a constant ionization state for the analyte and suppresses silanol ionization.[3]
Retention times are shifting between injections. The column is not properly equilibrated; mobile phase composition is changing; temperature fluctuations.1. Ensure Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1] 2. Check Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If preparing online, check pump performance. 3. Control Temperature: Use a column oven to maintain a constant and stable temperature (e.g., 30-35 °C).[1]
I am observing split peaks for a single isomer. The sample is not fully dissolved; the sample solvent is much stronger than the mobile phase.1. Ensure Complete Dissolution: Make sure the sample is fully dissolved before injection. 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[2] If a stronger solvent is necessary, keep the injection volume as small as possible.[2]

Data and Method Parameters

The following tables summarize typical starting conditions for the separation of hydroxyacetophenone isomers.

Table 1: Typical HPLC System Configuration

ParameterTypical ConditionRationale
Stationary Phase C18, 3 or 5 µm particle size, 150 x 4.6 mmA general-purpose reversed-phase column. Smaller particles lead to higher efficiency.[1]
Mobile Phase Acetonitrile:Water (or 20mM Phosphate Buffer pH 2.5)ACN is a common organic modifier. Buffering is critical for these ionizable isomers.[1]
Elution Mode Isocratic: 40-60% Acetonitrile or Gradient: 10-90% Acetonitrile over 10-20 minStart with an isocratic elution. Use a gradient if isomers have a wide polarity range or if resolution is poor.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[1]
Column Temperature 30-35 °CElevated temperatures can reduce backpressure and improve efficiency and reproducibility.[1]
Injection Volume 5-20 µLKeeping the volume low helps prevent band broadening.
Detection UV at 254 nm or 280 nmHydroxyacetophenone isomers exhibit strong UV absorbance at these wavelengths.[1]

Experimental Protocols

General Protocol for Isomer Separation

This protocol provides a generalized methodology for separating 2'-, 3'-, and 4'-hydroxyacetophenone isomers using reversed-phase HPLC.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN) and water.[1]

  • Potassium phosphate monobasic (for buffer preparation).[1]

  • Phosphoric acid (to adjust pH).[1]

  • Reference standards for 2'-, 3'-, and 4'-hydroxyacetophenone.

  • 0.22 or 0.45 µm filters for mobile phase and sample filtration.[1]

2. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 2.5):

  • Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to create a 20 mM solution.

  • Adjust the pH to 2.5 using phosphoric acid.

  • Filter the buffer through a 0.45 µm filter.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 74:26 v/v Buffer:ACN).[1] Degas the mobile phase before use.

3. Standard and Sample Preparation:

  • Prepare individual stock solutions of each isomer in methanol or the mobile phase.

  • Create a mixed standard solution containing all isomers at the desired concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[1]

4. HPLC System Setup and Analysis:

  • Column: C18, 150 x 4.6 mm, 5 µm (or similar)

  • Mobile Phase: As prepared above (e.g., 74% Buffer pH 2.5 : 26% ACN)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detector: UV-Vis or PDA at 280 nm[1]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

  • Inject 10 µL of the prepared sample.

  • Record the chromatogram and identify the peaks based on the retention times of the individual standards.

Visual Guides

Method Development Workflow

The following diagram outlines a systematic approach to developing a robust HPLC method for isomer separation.

cluster_opt Optimization Loop start Define Separation Goal (Separate 2'-, 3'-, 4'- Isomers) col_select Select Initial Column (e.g., C18) start->col_select mob_phase Select Mobile Phase (ACN:Buffered Water) col_select->mob_phase params Set Initial Conditions (Flow, Temp, Wavelength) mob_phase->params run Perform Initial Run params->run eval Evaluate Resolution (Rs) run->eval opt_mob Adjust Mobile Phase Ratio (e.g., % ACN) eval->opt_mob Rs < 1.5 final Final Validated Method eval->final Rs > 1.5 opt_mob->run opt_col Change Column Chemistry (e.g., Phenyl, PFP) opt_mob->opt_col opt_params Adjust pH / Temperature opt_mob->opt_params opt_col->run opt_params->run

Caption: A workflow for HPLC method development for isomers.

Troubleshooting Logic for Poor Resolution

This flowchart provides a logical path for troubleshooting poor peak resolution.

start Problem: Poor Resolution (Co-eluting Peaks) check_mob Is Mobile Phase Optimal? start->check_mob adjust_ratio Adjust Organic:Aqueous Ratio check_mob->adjust_ratio No check_col Is Column Chemistry Suitable? check_mob->check_col Yes change_org Switch Organic Modifier (ACN <=> MeOH) adjust_ratio->change_org adjust_ph Modify Mobile Phase pH (e.g., pH 2.5) change_org->adjust_ph adjust_ph->check_col change_col Switch to Alternative Selectivity (Phenyl-Hexyl or PFP column) check_col->change_col No check_temp Is Temperature Optimized? check_col->check_temp Yes change_col->check_temp adjust_temp Test Lower Column Temperature check_temp->adjust_temp No solution Resolution Improved check_temp->solution Yes adjust_temp->solution

Caption: A troubleshooting flowchart for poor HPLC peak resolution.

References

Technical Support Center: 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Hydroxyacetophenone. Below are detailed protocols and data-driven recommendations to prevent its oxidation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an aromatic organic compound featuring a ketone and a hydroxyl group on a benzene ring.[1] Its stability is crucial as it is a common building block in the synthesis of pharmaceuticals and other fine chemicals.[2] Oxidation of this compound can lead to the formation of impurities, which may affect reaction yields, product purity, and the overall success of a synthesis.

Q2: What are the visible signs of this compound degradation?

The primary visible indicator of this compound degradation is a change in color. A pure compound is typically a colorless to light yellow liquid or solid.[1] Upon oxidation, it may darken to a yellow-brown or even dark brown color. This color change signifies the formation of oxidized impurities.

Q3: What are the main factors that cause the oxidation of this compound?

This compound is susceptible to oxidation under the following conditions:

  • Exposure to Air (Oxygen): The presence of atmospheric oxygen can initiate autoxidation, a free-radical chain reaction that leads to degradation.[3]

  • Presence of Oxidizing Agents: Strong oxidizing agents will readily oxidize this compound.

  • Exposure to Light: Photons can provide the energy to initiate oxidation reactions.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.

  • Basic (Alkaline) Conditions: The phenoxide ion, formed under basic conditions, is more susceptible to oxidation than the neutral phenol.

Q4: How can I prevent the oxidation of this compound during storage?

To ensure the long-term stability of this compound, it is recommended to:

  • Store under an Inert Atmosphere: Displacing air with an inert gas like nitrogen or argon in the storage container is highly effective at preventing oxidation.

  • Use Amber Glassware: Storing the compound in amber or opaque containers will protect it from light.

  • Refrigerate: Store at low temperatures (e.g., 2-8 °C) to slow down the rate of any potential degradation reactions.

  • Ensure a Tightly Sealed Container: A secure seal prevents the ingress of air and moisture.

Q5: Are there any chemical additives that can prevent the oxidation of this compound?

Yes, the addition of antioxidants can be an effective strategy. While specific studies on this compound are limited, hindered phenolic antioxidants are commonly used for stabilizing similar compounds.[4][5] Examples include:

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant that can be added in small amounts (e.g., 0.01-0.1%) to the this compound solution.[6]

  • Butylated Hydroxyanisole (BHA): Another widely used phenolic antioxidant.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color of this compound has darkened Oxidation due to improper storage (exposure to air, light, or heat).For sensitive applications, it is recommended to use a fresh, unopened container of the reagent. If this is not possible, the material may be purified by distillation or chromatography. For less sensitive applications, the material may still be usable, but a purity check (e.g., by TLC or HPLC) is advised.
Inconsistent reaction yields or unexpected byproducts Use of partially oxidized this compound.Confirm the purity of the starting material using an appropriate analytical technique (TLC, HPLC, NMR). If impurities are detected, purify the this compound before use.
Reaction mixture darkens significantly upon addition of base Base-catalyzed oxidation of this compound.When running reactions under basic conditions, consider deoxygenating the solvent and running the reaction under an inert atmosphere (nitrogen or argon). The base should be added slowly, and the reaction should be kept at the lowest effective temperature.

Data Presentation

The following table summarizes the relative effectiveness of various preventative measures against the oxidation of this compound, based on established principles of chemical stability.

Preventative Measure Mechanism of Action Relative Effectiveness Notes
Storage under Inert Gas (Nitrogen/Argon) Exclusion of oxygen, a key reactant in autoxidation.HighHighly recommended for long-term storage and for use in sensitive reactions.
Addition of Antioxidant (e.g., BHT) Scavenges free radicals, inhibiting the chain reaction of autoxidation.[4]HighEffective for both storage and during reactions. The concentration of the antioxidant should be optimized.
Protection from Light (Amber Vial) Prevents photo-initiated oxidation.Moderate to HighEspecially important for long-term storage.
Refrigeration (2-8 °C) Slows the kinetic rate of oxidation reactions.ModerateShould be used in conjunction with other methods for optimal stability.
Tightly Sealed Container Limits exposure to atmospheric oxygen and moisture.ModerateA fundamental requirement for the storage of all reagents.

Experimental Protocols

Protocol 1: Stability-Indicating Analysis of this compound by HPLC

This protocol describes a general method for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Detection:

  • A typical mobile phase would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[7]

  • The flow rate is typically set to 1.0 mL/min.

  • UV detection is performed at a wavelength where this compound has a strong absorbance, such as 254 nm.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

4. Analysis:

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of pure this compound should be established with a fresh standard.

5. Forced Degradation Study (for method validation):

  • To validate the stability-indicating nature of the method, a forced degradation study can be performed.[8][9] This involves subjecting a sample of this compound to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

  • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak.

Protocol 2: General Procedure for a Reaction Involving this compound with Oxidation Prevention

This protocol provides a general workflow for a reaction, such as a Claisen-Schmidt condensation to form a chalcone, incorporating steps to minimize oxidation.

1. Reagent and Solvent Preparation:

  • Use fresh, high-purity this compound. If the material shows signs of discoloration, consider purification by distillation.

  • Deoxygenate the reaction solvent by bubbling with nitrogen or argon for at least 30 minutes prior to use.

2. Reaction Setup:

  • Assemble the reaction glassware and flame-dry it under vacuum to remove any moisture.

  • Allow the glassware to cool to room temperature under a stream of nitrogen or argon.

  • Maintain a positive pressure of inert gas throughout the reaction.

3. Reaction Execution:

  • Dissolve the this compound and other reactants in the deoxygenated solvent.

  • If an antioxidant such as BHT is to be used, add it at this stage (e.g., 0.05 mol%).

  • If the reaction is to be run under basic conditions, cool the reaction mixture in an ice bath before the slow, dropwise addition of the base. This helps to control any exothermic reaction and minimize base-catalyzed oxidation.

  • Monitor the reaction progress by TLC or HPLC.

4. Work-up and Purification:

  • Upon completion, quench the reaction as required by the specific protocol.

  • During extraction and subsequent steps, it is good practice to minimize the exposure of the product to air and strong light, especially if the product is also susceptible to oxidation.

Mandatory Visualizations

Oxidation_Pathway This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Initiation (O2, light, heat) Peroxy_Radical Peroxy Radical Phenoxy_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H-donor Catechol Catechol Hydroperoxide->Catechol Decomposition Further_Oxidation_Products Further Oxidation Products (e.g., Quinones) Catechol->Further_Oxidation_Products

Caption: Plausible autoxidation pathway of this compound.

Prevention_Workflow cluster_storage Storage cluster_reaction Reaction Store Store this compound Inert_Atmosphere Under Inert Atmosphere Store->Inert_Atmosphere Refrigerate Refrigerate (2-8 °C) Store->Refrigerate Protect_Light Protect from Light Store->Protect_Light Use_in_Reaction Use in Reaction Protect_Light->Use_in_Reaction Deoxygenate_Solvent Deoxygenate Solvent Use_in_Reaction->Deoxygenate_Solvent Inert_Atmosphere_Reaction Run under Inert Atmosphere Use_in_Reaction->Inert_Atmosphere_Reaction Add_Antioxidant Add Antioxidant (e.g., BHT) Use_in_Reaction->Add_Antioxidant Stable_Compound Stable Compound for Experiments Add_Antioxidant->Stable_Compound Start Start Start->Store

Caption: Workflow for preventing the oxidation of this compound.

References

Technical Support Center: Synthesis of 2'-Hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 2'-Hydroxyacetophenone and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the Fries rearrangement of phenyl acetate and the Friedel-Crafts acylation of phenol. The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. Direct Friedel-Crafts acylation of phenol can also yield the desired product, but often faces challenges with selectivity.

Q2: Why is the formation of the para-isomer (4'-Hydroxyacetophenone) a common issue?

A2: The formation of 4'-Hydroxyacetophenone is a competing side reaction, particularly in the Fries rearrangement. The selectivity between the ortho (2'-) and para (4'-) positions is highly dependent on reaction conditions such as temperature and the choice of solvent. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.

Q3: What causes low yields in the synthesis of this compound?

A3: Low yields can be attributed to several factors, including the formation of byproducts like the para-isomer and O-acylated products, decomposition of starting materials or products under harsh reaction conditions (e.g., high temperatures and strong Lewis acids), and incomplete reactions. For substrates with deactivating or meta-directing groups, the yield can also be significantly reduced.

Q4: How can I improve the ortho-selectivity of the reaction?

A4: To enhance the yield of the desired this compound, several strategies can be employed. In the Fries rearrangement, using higher temperatures (above 160°C) and non-polar solvents generally favors the formation of the ortho product. The choice of Lewis acid can also influence the ortho/para ratio. Additionally, employing ortho-directing protecting groups on the phenol before acylation is another effective approach.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Suboptimal Reaction Temperature For Fries rearrangement, higher temperatures (>160°C) generally favor the ortho-isomer. For Friedel-Crafts acylation, the optimal temperature may vary, so it's crucial to consult literature for the specific substrate and catalyst system.
Incorrect Solvent Choice In the Fries rearrangement, non-polar solvents tend to favor the ortho-product, while polar solvents favor the para-product.
Deactivating Substituents on the Phenol Ring Phenols with electron-withdrawing groups may give poor yields. Consider using a more reactive derivative or a different synthetic route.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature, or adding more catalyst.
Product Decomposition Harsh conditions can lead to degradation. If decomposition is suspected, try using a milder Lewis acid or lower reaction temperatures for a longer duration.
Problem 2: High Proportion of 4'-Hydroxyacetophenone (para-isomer)
Potential Cause Recommended Solution
Low Reaction Temperature in Fries Rearrangement Increase the reaction temperature. Temperatures below 60°C significantly favor the para-isomer, while temperatures above 160°C favor the ortho-isomer.
Polar Solvent Used in Fries Rearrangement Switch to a non-polar solvent like nitrobenzene or conduct the reaction without a solvent if feasible.
Choice of Lewis Acid The nature of the Lewis acid can influence the ortho/para ratio. Experiment with different Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) to optimize for the ortho-isomer.
Problem 3: Difficulty in Separating 2'- and 4'-Hydroxyacetophenone Isomers
Potential Cause Recommended Solution
Similar Physical Properties The isomers can have close boiling points and polarities.
Inefficient Purification Method Steam distillation is an effective method for separating the ortho-isomer from the para-isomer, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding. Column chromatography can also be used, but may require careful optimization of the solvent system. Recrystallization is another option, particularly for purifying the less soluble para-isomer.

Quantitative Data Summary

The following table summarizes the influence of reaction conditions on the yield and isomer distribution in the Fries rearrangement of phenyl acetate.

Catalyst Temperature (°C) Solvent Yield of this compound Yield of 4'-Hydroxyacetophenone Ortho/Para Ratio
AlCl₃60-65Chlorobenzene23%69%~1:3
AlCl₃170None54%--
AlCl₃175None36%55%~1:1.5
AlCl₃-NaCl250None42%--
Microwave (AlCl₃)--43.2%--

Note: The data presented is a compilation from various sources and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

This protocol is a general guideline and may require optimization.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or other suitable solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (1.2 equivalents).

  • Add nitrobenzene as the solvent.

  • Slowly add phenyl acetate (1 equivalent) to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120-160°C) and maintain for 1.5-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with 5% HCl solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by steam distillation or column chromatography to isolate this compound.

Visualizations

experimental_workflow Experimental Workflow for Fries Rearrangement cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants Prepare Reactants (Phenyl Acetate, AlCl3) add_solvent Add Solvent (e.g., Nitrobenzene) prep_reactants->add_solvent mix_reactants Mix Reactants add_solvent->mix_reactants heat_reaction Heat to 120-160°C mix_reactants->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc quench Quench with HCl/Ice monitor_tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Steam Distillation or Column Chromatography dry->purify troubleshooting_logic Troubleshooting Low Ortho-Selectivity start High para-isomer byproduct check_temp Check Reaction Temperature start->check_temp temp_low Temperature < 160°C? check_temp->temp_low increase_temp Increase Temperature to > 160°C temp_low->increase_temp Yes check_solvent Check Solvent temp_low->check_solvent No end Improved ortho-selectivity increase_temp->end polar_solvent Is solvent polar? check_solvent->polar_solvent change_solvent Switch to non-polar solvent or no solvent polar_solvent->change_solvent Yes polar_solvent->end No change_solvent->end

Technical Support Center: Hit-to-Lead Optimization of 2'-Hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the hit-to-lead optimization of 2'-hydroxyacetophenone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting points for synthesizing this compound derivatives?

A1: The synthesis of derivatives often begins with the Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes to form chalcones.[1][2][3] These chalcones serve as versatile intermediates for creating a wide range of heterocyclic compounds, such as flavones, by subsequent cyclization reactions.[2] Alternative synthetic strategies may involve the Fries rearrangement of phenyl acetate, which can be optimized using microwave radiation to improve yields.[4]

Q2: What is the importance of the 2'-hydroxy group in terms of biological activity?

A2: The 2'-hydroxy group is often crucial for biological activity. For instance, in studies on nematicidal agents, the presence and position of this hydroxyl group relative to the carbonyl group were found to be essential for the compound's effectiveness.[5] In other contexts, such as for Farnesoid X receptor (FXR) antagonists, modifying or replacing this hydroxyl group can dramatically affect potency. For example, replacing the hydroxyl with a benzyloxy (OBn) substituent was shown to improve the inhibitory activity significantly.[6]

Q3: How can I approach a Structure-Activity Relationship (SAR) study for this class of compounds?

A3: A systematic SAR study involves synthesizing analogs with modifications at key positions and evaluating their biological activity.[7] For this compound derivatives, key areas for modification include:

  • The Phenyl Ring: Introducing various substituents to explore the effects of electronics and sterics. Studies have shown that increasing the lipophilicity and size of substituents on the aromatic ring can enhance the potency of FXR antagonists.[6]

  • The Linker: If the scaffold is part of a larger molecule, the nature and length of any linker are critical.[6]

  • The Hydroxyl Group: As mentioned, modification of the 2'-hydroxy group can significantly impact activity.[6]

The goal is to build a model of how structural changes affect biological properties, guiding the design of more potent and selective compounds.[7][8][9]

Troubleshooting Guides

Q1: I am getting low yields and/or a black-colored byproduct during the synthesis of chalcone derivatives via Claisen-Schmidt condensation. What is going wrong?

A1: This is a common issue, particularly when reacting 2-hydroxyacetophenone with salicylaldehyde in the presence of a strong base like NaOH.[1] The issue may arise from side reactions or product degradation under strongly basic conditions.

  • Troubleshooting Steps:

    • Base and Solvent: Consider using a different base such as KOH or Ba(OH)2.[2] The choice of solvent can also be critical; ethanol is commonly used.[1]

    • Reaction Temperature: Perform the reaction at a lower temperature (e.g., in an ice bath) to control the reaction rate and minimize side product formation.

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to degradation.

    • Purification: After filtration, ensure the product is washed thoroughly and dried at room temperature, as exposure to heat and air can sometimes cause discoloration.[1]

Q2: My most potent compounds have poor aqueous solubility. How can I address this?

A2: Poor solubility is a frequent challenge in drug discovery that can hinder bioavailability.[10][11]

  • Strategies for Solubility Enhancement:

    • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, carboxyl groups) into the molecule, provided they do not negatively impact potency. For example, one study identified a hydantoin derivative that lowered the lipophilicity of a 2-hydroxyacetophenone compound.[12]

    • Salt Formation: For compounds with acidic or basic centers, salt formation can significantly improve solubility. This is a common strategy for weakly acidic or basic drugs.[10]

    • Formulation Approaches: Techniques like micronization (reducing particle size), co-crystallization, or creating amorphous solid dispersions can improve the dissolution rate and solubility.[10]

Q3: My lead compound shows high potency in the primary assay but is rapidly metabolized in a liver microsomal stability assay. What are my next steps?

A3: High metabolic turnover is a major hurdle. The goal is to identify and block the sites of metabolism without losing potency.

  • Workflow for Addressing Metabolic Instability:

    • Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This helps pinpoint the "soft spots" in your molecule that are susceptible to enzymatic degradation.

    • Structure-Metabolism Relationship (SMR): Synthesize targeted analogs where the metabolic soft spots are modified. Common strategies include:

      • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically active site can slow down metabolism due to the kinetic isotope effect.

      • Blocking Groups: Introducing bulky groups (e.g., a t-butyl group) near the metabolic site to sterically hinder enzyme access.

      • Electron-Withdrawing Groups: Placing groups like fluorine or a trifluoromethyl group can make adjacent sites less susceptible to oxidative metabolism.

    • Iterative Testing: Test the new analogs in the metabolic stability assay to see if the modifications improved the half-life, while re-evaluating their potency in the primary biological assay.

Experimental Protocols

Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a conventional method for synthesizing chalcone derivatives from this compound.[2]

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add Base: Cool the mixture in an ice bath. Slowly add an aqueous solution of potassium hydroxide (KOH) dropwise while stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction's progress using TLC.

  • Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Purification: The precipitated solid (the chalcone product) is collected by vacuum filtration, washed with cold water until neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Liver Microsomal Stability Assay

This protocol is used to assess the metabolic stability of a compound, a key parameter in hit-to-lead optimization.[13][14][15]

  • Prepare Solutions:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Cofactor Solution: Prepare a solution of NADPH in phosphate buffer.

  • Incubation:

    • Pre-warm the microsome suspension at 37°C for 5 minutes.

    • Add the test compound to the microsome suspension to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤0.1%).[16]

    • Initiate the metabolic reaction by adding the NADPH cofactor solution.

  • Time Points: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation: Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Presentation

Table 1: Example Structure-Activity Relationship (SAR) Data for FXR Antagonism

Compound IDR Group (at C4-position)IC₅₀ (µM)[6]cLogP
1a -H35.22.1
1b -OCH₃25.82.2
1c -Cl15.12.8
1d -Ph5.44.0
1e -OPh2.34.2
2b -OBn (at C2-OH)1.14.8

Data is illustrative, based on the principle that increased lipophilicity enhances potency for this target class.[6]

Table 2: Example Metabolic Stability Data in Human Liver Microsomes

Compound IDt½ (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
Lead-01 886.6
Lead-01-F (Fluorinated analog)2527.7
Lead-01-D (Deuterated analog)1936.5
Verapamil (Control)< 5> 138.6
Warfarin (Control)> 60< 11.6

Visualizations

Hit-to-Lead Optimization Workflow

The following diagram illustrates the iterative cycle central to hit-to-lead optimization, moving from an initial hit to a promising lead candidate.

H2L_Workflow cluster_0 Design & Synthesize cluster_1 Test & Analyze Design Design Analogs (SAR, SMR) Synthesize Synthesize New Compounds Design->Synthesize Target Structures Test In Vitro Testing (Potency, Selectivity) Synthesize->Test Batch of Analogs ADME ADME Profiling (Solubility, Stability) Test->ADME Active Compounds Analyze Analyze Data (SAR Assessment) ADME->Analyze Compound Profile Analyze->Design Iterate / Refine Lead Lead Candidate Analyze->Lead Meets Criteria Hit Initial Hit Hit->Design Starting Point

Caption: The iterative "Design-Make-Test-Analyze" cycle in hit-to-lead optimization.

Hypothetical Signaling Pathway Inhibition

This diagram shows a simplified kinase signaling cascade and indicates how a this compound derivative could act as an inhibitor.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Response Cellular Response (e.g., Proliferation) TranscriptionFactor->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase2  Inhibits

Caption: A potential mechanism of action for a derivative inhibiting a kinase cascade.

Key Relationships in Lead Optimization

This diagram illustrates the interconnected and often competing objectives of modifying a chemical structure during lead optimization.

Lead_Op_Relationships Structure Chemical Structure Potency Potency Structure->Potency Modify for Higher Affinity Selectivity Selectivity Structure->Selectivity Modify to Avoid Off-Targets Solubility Solubility Structure->Solubility Add Polar Groups Metabolism Metabolic Stability Structure->Metabolism Block Metabolic 'Soft Spots' Toxicity Toxicity Structure->Toxicity Remove Structural Alerts Potency->Toxicity May Increase On-Target Tox. Solubility->Potency Often an Inverse Relationship

Caption: The relationship between structural modifications and key drug properties.

References

Technical Support Center: Enhancing the Biological Activity of 2'-Hydroxyacetophenone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Hydroxyacetophenone (2-HAP) and its derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and enhance the biological activity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My synthesized 2'-HAP derivative has poor solubility in aqueous buffers for my bioassay. How can I address this?

A1: Poor aqueous solubility is a common issue. Here are several strategies to consider:

  • Co-solvents: Use a small percentage (typically 1-5%) of a biocompatible organic solvent like DMSO or ethanol to dissolve your compound before diluting it in the assay buffer. Always run a vehicle control with the same concentration of the co-solvent to ensure it doesn't affect the experimental results.

  • Formulation Strategies: For in vivo studies, consider formulation approaches such as creating emulsions, liposomes, or solid dispersions to improve bioavailability.

  • Structural Modification: If you are in the early stages of development, medicinal chemistry strategies can be employed. For instance, incorporating polar functional groups or ionizable centers can increase aqueous solubility. One study identified a hydantoin moiety that successfully lowered the lipophilicity of a 2-hydroxyacetophenone derivative.[1]

Q2: I am seeing a complete loss of biological activity after modifying the 2'-HAP core. What are the likely reasons?

A2: The biological activity of 2-HAP derivatives is highly dependent on their structure. A loss of activity can often be attributed to:

  • Steric Hindrance: The new substituent may be too bulky, preventing the compound from binding to its biological target.

  • Altered Electronic Properties: The modification may have changed the electron distribution of the molecule, which can be critical for target interaction. For example, the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a key feature that influences the compound's conformation and reactivity.

  • Disruption of Key Pharmacophores: The modification might have altered or removed a crucial functional group. For instance, studies on nematicidal activity have shown that while di- or tri-hydroxylation of the acetophenone ring can improve activity, adding a hydrophilic isoprene chain often eliminates it.

Q3: What are the most common strategies to enhance the biological activity of 2'-HAP?

A3: Several strategies have proven effective:

  • Chalcone Formation: Synthesizing chalcones by reacting 2'-HAP with various substituted benzaldehydes is a widely used method to generate derivatives with diverse biological activities, including antioxidant and anti-inflammatory properties.

  • Hydroxylation Patterns: Adding more hydroxyl groups to the phenyl ring can significantly impact activity. For example, C-2/C-4 dihydroxylation or C-2/C-4/C-3 trihydroxylation has been shown to improve the nematicidal effects of acetophenones.

  • Schiff Base Formation: Condensing 2'-HAP or its hydroxylated analogs (like 2,4-dihydroxyacetophenone) with amines or hydrazines to form Schiff bases can yield compounds with potent enzyme-inhibitory activities, such as against phosphodiesterases.[2]

  • Use as a Linker: The 2-hydroxyacetophenone scaffold can be used as a linker to connect different pharmacophores, which has been shown to dramatically enhance the potency and selectivity for targets like the Liver X Receptor (LXR).[1]

Troubleshooting Guides

Synthesis: Claisen-Schmidt Condensation for Chalcone Synthesis

Problem: Low yield of the desired chalcone product.

Potential CauseTroubleshooting Solution
Inadequate Catalyst Activity The base catalyst (e.g., NaOH, KOH) may be old or degraded. Use a fresh batch of high-purity catalyst and ensure it is properly dissolved.[3]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[3]
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction will be slow and incomplete. Ensure adequate solvent is used or consider a different solvent system. Gentle heating (40-50°C) can sometimes improve solubility, but be cautious as it may also promote side reactions.[3]
Side Reactions Michael addition of the acetophenone enolate onto the newly formed chalcone can occur. To minimize this, add the base or aldehyde dropwise to the ketone solution to keep the enolate concentration low.[3]
Product Loss During Workup The chalcone product may have some solubility in the wash solvent. When washing the crude product, use ice-cold water to remove the base catalyst. If an organic solvent wash is necessary, use a cold, non-polar solvent sparingly.[3]
Bioassay: DPPH Antioxidant Assay

Problem: Inconsistent or non-reproducible results.

Potential CauseTroubleshooting Solution
DPPH Solution Instability The DPPH radical is light-sensitive. Always prepare the DPPH working solution fresh and keep it protected from light in an amber bottle or by wrapping the container in aluminum foil.[4][5]
Pipetting Inaccuracies Small errors in pipetting volumes can lead to significant variations. Ensure your pipettes are properly calibrated. Use fresh tips for each sample, standard, and reagent addition to avoid cross-contamination.[4][5]
Incomplete Sample Solubility If the test compound precipitates in the reaction mixture, it will lead to inaccurate absorbance readings. Ensure the compound is fully dissolved in the initial stock solution (using a co-solvent like DMSO if necessary) and does not precipitate upon dilution in the assay medium.[4]
Interference from Sample Color If your test compound is colored, it can interfere with the absorbance reading at 517 nm. Run a control sample containing your compound and the solvent (without DPPH) and subtract this background absorbance from your sample reading.
Incorrect Incubation Time The reaction between the antioxidant and DPPH needs to reach a steady state. Ensure a consistent incubation time (e.g., 30 minutes) for all samples and standards, and perform the incubation in the dark.[4]

Quantitative Data Summary

Table 1: Nematicidal Activity of this compound Derivatives against Meloidogyne javanica

CompoundModificationLD50 (mg/mL)LD90 (mg/mL)
7 2',4'-dihydroxyacetophenone0.100.30
8 2',3',4'-trihydroxyacetophenone0.170.30
9 2',4',6'-trihydroxyacetophenone0.150.30
5 This compound>0.5>0.5
6 2',5'-dihydroxyacetophenone>0.5>0.5
12 Prenylated dihydroxyacetophenone analog0.170.30
10, 11, 13-17 Other prenylated derivativesInactiveInactive

Table 2: Phosphodiesterase (PDE-1) Inhibitory Activity of 2,4-dihydroxyacetophenone Schiff Base Derivatives [2]

Compound IDSubstituent on AldehydeIC50 (µM)
3 4-Nitrobenzylidene0.05 ± 0.11
19 2-Hydroxybenzylidene0.10 ± 0.10
24 2-Chlorobenzylidene0.15 ± 0.01
15 Thiophen-2-ylmethylene0.21 ± 0.01
4 4-Bromo-2-fluorobenzylidene0.34 ± 0.01
Suramin (Standard) -20.12 ± 0.12

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the base-catalyzed condensation of a this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.[6]

  • Add KOH pellets (3 equivalents) to the solution.[6]

  • Stir the reaction mixture at room temperature for 6-12 hours.[6]

  • Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of n-hexane:ethyl acetate). The reaction is complete when the starting material spots have disappeared.

  • Once complete, pour the reaction mixture onto crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 5. This will cause the chalcone product to precipitate.[6]

  • Filter the precipitate using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining salts.

  • Dry the crude chalcone. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: DPPH Free Radical Scavenging Assay

This protocol provides a step-by-step guide for assessing the antioxidant activity of 2'-HAP derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • DPPH reagent

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (2'-HAP derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[4][7]

    • The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples and Control:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., methanol, DMSO).

    • From the stock solution, prepare a series of dilutions to test a range of concentrations.

    • Prepare similar dilutions for the positive control (e.g., ascorbic acid).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample, standard, or solvent (for the blank/control).[5]

    • Add 200 µL of the DPPH working solution to each well.[5]

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[4][7]

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the DPPH solution with the solvent (no sample).

      • A_sample is the absorbance of the DPPH solution with the test sample.[7]

    • Plot the % Scavenging Activity against the concentration of your compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis Phase cluster_bioassay Bioassay Phase S1 Select 2'-HAP & Benzaldehyde S2 Claisen-Schmidt Condensation S1->S2 Base (KOH) Solvent (EtOH) S3 Workup & Purification (Precipitation, Recrystallization) S2->S3 Acidify (HCl) S4 Characterization (NMR, MS) S3->S4 B1 Prepare Stock Solution (e.g., in DMSO) S4->B1 Proceed with pure compound B2 Prepare Serial Dilutions B1->B2 B3 Perform Bioassay (e.g., DPPH, Cell-based) B2->B3 B4 Data Analysis (IC50 / EC50 Calculation) B3->B4 nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB Degraded IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Genes Induces Transcription Nucleus Nucleus HAP 2'-HAP Derivative HAP->IKK Inhibits HAP->NFkB_active Inhibits Nuclear Translocation IkB_NFkB IκBα--NF-κB (Inactive Complex) IkB_NFkB->IkB Releases lxr_pathway cluster_activation Receptor Activation HAP_agonist 2-HAP Derivative (LXR Agonist) LXR LXR HAP_agonist->LXR Complex LXR-RXR Heterodimer LXR->Complex RXR RXR RXR->Complex LXRE LXR Response Element (LXRE) on DNA Complex->LXRE Binds TargetGenes Target Gene Transcription (e.g., ABCA1) LXRE->TargetGenes Activates

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2'-Hydroxyacetophenone is critical for ensuring product quality, stability, and safety. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound, offering insights into their performance characteristics and detailed experimental protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the intended application. The following tables summarize the key performance parameters of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry. The data presented is illustrative and based on methods validated for structurally similar phenolic compounds and acetophenone derivatives.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 µg/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 3 µg/mL0.05 - 2 µg/mL5 - 15 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Selectivity HighVery HighModerate
Sample Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1-100 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Derivatization may be required for polar compounds like this compound to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane, Ethyl acetate)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent and heat at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

Validation Parameters:

  • Linearity: Prepare and derivatize a series of standard solutions. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a blank matrix. The recovery should be within 95-105%.

  • Precision: The %RSD for repeatability and intermediate precision should be ≤ 5%.

  • LOD and LOQ: Determined from the calibration curve or S/N ratio.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.

Instrumentation:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Solvent (e.g., Ethanol, Methanol, or a suitable buffer)

  • This compound reference standard

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.

Validation Parameters:

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.

  • Accuracy: Perform recovery studies. The recovery should be within 97-103%.

  • Precision: The %RSD for repeatability and intermediate precision should be ≤ 3%.

  • LOD and LOQ: Determined from the standard deviation of the blank and the slope of the calibration curve.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes involved in the validation of analytical methods, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, UV-Vis) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Define Validation Parameters (ICH Guidelines) C->D E Set Acceptance Criteria D->E F Specificity / Selectivity E->F G Linearity & Range H Accuracy (Recovery) I Precision (Repeatability & Intermediate Precision) J LOD & LOQ K Robustness L Analyze Data & Compare with Acceptance Criteria K->L M Prepare Validation Report L->M N Method Implementation for Routine Analysis M->N

Caption: General workflow for analytical method validation.

Signaling_Pathway_Placeholder cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectrophotometric Method A Sample Preparation B Chromatographic Separation (HPLC/GC) A->B C Spectrophotometric Measurement (UV-Vis) A->C D Detection (UV, MS, etc.) B->D E Data Acquisition C->E D->E F Quantification E->F G Result Reporting F->G

Caption: Logical flow of different analytical techniques.

A Comparative Guide to the Synthesis of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to 2'-Hydroxyacetophenone, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into the Fries rearrangement, direct Friedel-Crafts acylation, and the Houben-Hoesch reaction, presenting a side-by-side comparison of their performance based on experimental data. Detailed experimental protocols and visual representations of the reaction pathways are included to aid in the selection of the most suitable synthesis strategy for your research and development needs.

At a Glance: Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on a variety of factors, including desired yield of the ortho isomer, reaction conditions, and scalability. The following table summarizes the key quantitative data for the most common methods.

Synthesis Route Starting Materials Catalyst/Reagent Typical Reaction Conditions Yield of this compound (ortho-isomer) Selectivity (ortho:para ratio) Key Advantages Key Disadvantages
Fries Rearrangement Phenyl acetateLewis Acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted Acids (e.g., HF, MSA)High temperatures (120-170°C) favor the ortho isomer. Non-polar solvents also promote ortho-selectivity.[1][2]30-77%[1][3]Can be optimized to favor the ortho isomer (up to 3.55:1 reported).[4]Well-established method, potential for high ortho-selectivity under optimized conditions.Requires stoichiometric amounts of catalyst, harsh reaction conditions, and produces a mixture of isomers requiring separation.
Direct Friedel-Crafts Acylation Phenol, Acetyl chloride or Acetic anhydrideLewis Acids (e.g., AlCl₃)Typically carried out at lower temperatures than the Fries rearrangement.Variable, often lower than Fries rearrangement for the ortho-isomer.Generally favors the para-isomer. O-acylation is a significant competing reaction.[5][6]A more direct route starting from phenol.Lower selectivity for the desired ortho-isomer, potential for O-acylation side products, and formation of difficult-to-separate isomer mixtures.[5]
Houben-Hoesch Reaction Phenol, AcetonitrileHCl, Lewis Acid (e.g., ZnCl₂)Reaction with phenol is generally unsuccessful.Not a viable route for this compound synthesis from phenol.N/ACan be effective for polyhydroxy- and alkoxy-phenols.Ineffective for phenol due to the formation of a stable imino-ether hydrochloride intermediate from O-acylation.[7][8]

Reaction Pathways and Workflow

To visually represent the chemical transformations and the general experimental workflow, the following diagrams are provided.

Reaction_Pathways cluster_fries Fries Rearrangement cluster_friedel_crafts Direct Friedel-Crafts Acylation cluster_houben_hoesch Houben-Hoesch Reaction phenyl_acetate Phenyl Acetate intermediate_complex Acylium Ion Intermediate phenyl_acetate->intermediate_complex + Lewis Acid (High Temp) lewis_acid Lewis Acid (e.g., AlCl₃) ortho_product This compound intermediate_complex->ortho_product Intramolecular Rearrangement para_product 4'-Hydroxyacetophenone intermediate_complex->para_product phenol Phenol ortho_product_fc This compound phenol->ortho_product_fc + Acetyl Chloride, Lewis Acid para_product_fc 4'-Hydroxyacetophenone phenol->para_product_fc o_acylation Phenyl Acetate (O-acylation) phenol->o_acylation Side Reaction acetyl_chloride Acetyl Chloride lewis_acid_fc Lewis Acid (e.g., AlCl₃) phenol_hh Phenol imino_ether Imino-ether Hydrochloride (Stable Intermediate) phenol_hh->imino_ether + Acetonitrile, HCl, ZnCl₂ acetonitrile Acetonitrile hcl_zncl2 HCl, ZnCl₂ no_product No this compound imino_ether->no_product

Diagram 1: Reaction pathways for the synthesis of this compound.

Experimental_Workflow start Start fries Fries Rearrangement (Phenyl Acetate + Lewis Acid) start->fries friedel_crafts Direct Friedel-Crafts (Phenol + Acylating Agent + Lewis Acid) start->friedel_crafts reaction Reaction under Controlled Temperature fries->reaction friedel_crafts->reaction hydrolysis Hydrolysis (e.g., HCl solution) reaction->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction separation Separation of Isomers (Distillation, Crystallization, or Chromatography) extraction->separation purification Purification of This compound separation->purification end End Product purification->end

Diagram 2: Generalized experimental workflow for chemical synthesis routes.

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthesis routes. These should be adapted and optimized based on laboratory conditions and safety protocols.

Fries Rearrangement of Phenyl Acetate

This method involves the rearrangement of phenyl acetate to a mixture of ortho- and para-hydroxyacetophenone, with conditions optimized to favor the ortho isomer.

Materials:

  • Phenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (or other suitable non-polar solvent)

  • 5% Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add phenyl acetate (e.g., 0.1 mol).

  • Carefully add anhydrous aluminum chloride (e.g., 0.12 mol) in portions with stirring. An exothermic reaction may occur.

  • Heat the reaction mixture to 120-160°C and maintain this temperature for 1.5 to 3 hours.[3][4] Higher temperatures generally favor the formation of the ortho isomer.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully add a 5% hydrochloric acid solution to hydrolyze the reaction mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The resulting mixture of ortho- and para-hydroxyacetophenone can be separated by fractional distillation under reduced pressure or by steam distillation, where the ortho isomer is more volatile.[1]

Direct Friedel-Crafts Acylation of Phenol

This method involves the direct acylation of phenol. It is important to note that this reaction often yields the para isomer as the major product and can be complicated by O-acylation.

Materials:

  • Phenol

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Dilute Hydrochloric acid

  • Sodium hydroxide solution

  • Ether

Procedure:

  • In a flask equipped with a stirrer and a reflux condenser, dissolve phenol (e.g., 0.1 mol) in nitrobenzene.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (e.g., 0.11 mol).

  • Add acetyl chloride (e.g., 0.1 mol) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at a controlled temperature (e.g., 50-60°C) for several hours.

  • Cool the reaction mixture and decompose the complex by adding dilute hydrochloric acid.

  • Perform steam distillation to remove the nitrobenzene solvent.

  • The remaining mixture contains both ortho- and para-hydroxyacetophenone. The ortho isomer can be separated by steam distillation due to its volatility. The para isomer can be isolated from the residue by crystallization.

Comparative Analysis

The Fries rearrangement stands out as the more versatile and often higher-yielding method for the specific synthesis of this compound. The ability to influence the ortho:para isomer ratio through the careful control of reaction temperature and solvent choice is a significant advantage.[2] High temperatures and non-polar solvents shift the equilibrium towards the thermodynamically more stable ortho isomer, which forms a stable chelate with the aluminum catalyst. While this method requires a two-step process (synthesis of phenyl acetate followed by rearrangement) and subsequent separation of isomers, the potential for higher yields of the desired product makes it a preferred route in many applications.

Direct Friedel-Crafts acylation of phenol offers a more direct pathway. However, it is generally less selective for the ortho position. The hydroxyl group of phenol is a strong activating group that can lead to a mixture of isomers, with the para product often predominating due to steric hindrance at the ortho position.[5] Furthermore, the phenolic hydroxyl group can react with the acylating agent to form phenyl acetate (O-acylation), which consumes reactants and reduces the overall yield of the desired C-acylated products.[6]

The Houben-Hoesch reaction , while a valid method for the acylation of certain activated aromatic compounds, is not a practical route for the synthesis of this compound from phenol. The reaction conditions lead to the preferential formation of a stable imino-ether hydrochloride at the hydroxyl group, preventing the desired C-acylation of the aromatic ring.[7] This method is more suitable for the synthesis of hydroxyacetophenones from polyhydroxy- or alkoxy-phenols where the directing effects and reactivity are different.[8]

Conclusion

For researchers and professionals focused on the synthesis of this compound, the Fries rearrangement of phenyl acetate offers the most reliable and controllable route to obtain the desired ortho-isomer in good yields. While it involves a multi-step process and requires careful optimization of reaction conditions to maximize ortho-selectivity, its predictability and established protocols make it the superior choice over direct Friedel-Crafts acylation. The direct acylation of phenol is hampered by lower selectivity and competing O-acylation, while the Houben-Hoesch reaction is unsuitable for this particular transformation. The choice of synthesis will ultimately depend on the specific requirements of the project, including scale, purity needs, and available resources.

References

A Comparative Guide to 2'-Hydroxyacetophenone and Other Phenolic Ketones in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of a starting material is a critical decision that influences reaction pathways, yields, and the properties of the final product. Phenolic ketones, a class of aromatic compounds featuring both a hydroxyl and a ketone functional group, are valuable precursors in the synthesis of pharmaceuticals and other complex molecules, notably flavonoids and chalcones.

This guide provides an objective comparison of 2'-hydroxyacetophenone against its isomers (3'- and 4'-hydroxyacetophenone) and other substituted phenolic ketones like resacetophenone. We will examine their synthesis, physicochemical properties, and reactivity, supported by experimental data, to inform the selection process for specific synthetic applications.

Synthesis: The Fries Rearrangement

A primary route for synthesizing 2'- and 4'-hydroxyacetophenone is the Fries rearrangement of phenyl acetate.[1] This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2] A key feature of this rearrangement is its temperature-dependent selectivity, which allows for targeted synthesis of either the ortho (2'-) or para (4'-) isomer.[1]

High temperatures favor the formation of the more thermodynamically stable ortho-isomer, this compound, which is stabilized by chelation. Conversely, lower temperatures favor the kinetically controlled product, the para-isomer, 4'-hydroxyacetophenone. The polarity of the solvent also plays a role, with non-polar solvents favoring the ortho product.[1]

Below is a workflow diagram illustrating the temperature-dependent selectivity of the Fries Rearrangement.

cluster_0 Fries Rearrangement Workflow A Phenyl Acetate C Acylium Ion Intermediate A->C Coordination & Rearrangement B Lewis Acid Catalyst (e.g., AlCl₃) B->C D This compound (ortho-product) C->D High Temperature (> 160 °C) Thermodynamic Control E 4'-Hydroxyacetophenone (para-product) C->E Low Temperature (< 60 °C) Kinetic Control

Fries Rearrangement: Ortho vs. Para Selectivity.

Experimental Data: Influence of Temperature on Product Ratio

The following table summarizes the effect of reaction temperature on the ratio of para- to ortho-hydroxyacetophenone (p/o ratio) during a mechanochemical Fries rearrangement.

Temperature (°C)para/ortho (p/o) RatioPredominant Isomer
753.3para-
100~2.5para-
1251.6para-
150~1.2para-
1751.8para-
Data adapted from a mechanochemical study. The trend of decreasing para-selectivity with increasing temperature is consistent with traditional methods.

Physicochemical Properties: The Impact of Isomerism

The position of the hydroxyl group relative to the acetyl group dramatically influences the physicochemical properties of hydroxyacetophenone isomers. The most significant difference is observed in this compound, where the ortho-positioning allows for the formation of a strong intramolecular hydrogen bond.

cluster_1 Structural Effects on Properties cluster_ortho This compound cluster_para 4'-Hydroxyacetophenone ortho ortho-Position h_bond Strong Intramolecular Hydrogen Bond ortho->h_bond props_ortho Lower Boiling Point (Steam Volatile) Lower Acidity (Higher pKa) h_bond->props_ortho para para-Position no_h_bond No Intramolecular Hydrogen Bond para->no_h_bond props_para Higher Boiling Point Intermolecular H-Bonding Higher Acidity (Lower pKa) no_h_bond->props_para

References

A Comparative Analysis of the Biological Activities of 2'-Hydroxyacetophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2'-Hydroxyacetophenone and its isomers, 3'-Hydroxyacetophenone and 4'-Hydroxyacetophenone. This document synthesizes available experimental data on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, offering a valuable resource for drug discovery and development.

The positional isomerism of the hydroxyl group on the acetophenone scaffold significantly influences the biological profile of these compounds. While all three isomers exhibit a range of activities, the para-substituted isomer, 4'-Hydroxyacetophenone, has been the most extensively studied, demonstrating promising therapeutic potential, particularly in anti-inflammatory and anti-metastatic applications.

Comparative Biological Activity at a Glance

Biological ActivityThis compound3'-Hydroxyacetophenone4'-Hydroxyacetophenone
Antioxidant Data primarily on derivativesReported to scavenge free radicals and inhibit lipid peroxidation.Possesses antioxidant characteristics.
Anti-inflammatory Derivatives show inhibition of NO, TNF-α, iNOS, and COX-2.Reported to reduce inflammatory mediators. A derivative (DHAP) inhibits NO, IL-1β, IL-6, and TNF-α.Inhibits NF-κB, COX-2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
Antimicrobial Derivatives exhibit broad-spectrum antimicrobial activity (MIC: 4-128 µg/mL).Antifungal activity against Fusarium oxysporum (MIC: 10-50 mM).Antibacterial against Gram-positive bacteria (MIC: 25-200 µg/mL).
Anticancer Limited direct data.Induces apoptosis via the caspase cascade and downregulates oncogenes.Inhibits cancer cell adhesion, invasion, and migration (e.g., in HCT116 cells). Reduces viability of glioblastoma cells (IC50: 64.19-70.39 µM).
Antiviral Inhibits HIV/SARS-CoV S pseudovirus infection (IC50: 1.8 mM)[1].Not extensively reported.Exhibits antiviral effects against hepatitis B virus.[2]

In-Depth Analysis of Biological Activities

Antioxidant Activity

While all three isomers are expected to possess antioxidant properties due to their phenolic structure, quantitative comparative data is sparse. 3'-Hydroxyacetophenone has been reported to scavenge free radicals and inhibit lipid peroxidation[3][4]. Studies on derivatives of this compound, such as chalcones, have demonstrated antioxidant potential[5]. A derivative of 3'-hydroxyacetophenone, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), exhibited a DPPH radical scavenging IC50 value of 26.00 µg/mL[6]. Further direct comparative studies using standardized assays like the DPPH or ABTS methods are needed to elucidate the relative antioxidant potency of the parent isomers.

Anti-inflammatory Activity

All three isomers have demonstrated anti-inflammatory potential, with 4'-Hydroxyacetophenone being the most characterized.

  • 4'-Hydroxyacetophenone has been shown to suppress inflammation by inhibiting the production of key inflammatory mediators. It attenuates pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) and also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, cyclooxygenase-2 (COX-2), and nitric oxide (NO) production[7].

  • 3'-Hydroxyacetophenone is known to reduce inflammatory mediators[3][4]. A study on its derivative, DHAP, revealed inhibition of NO, IL-1β, IL-6, and TNF-α production in macrophages[8].

  • While direct data on This compound is limited, its derivatives have shown anti-inflammatory effects. For example, 2'-Hydroxy-5'-Methoxyacetophenone inhibits the production of NO and TNF-α and downregulates the expression of inducible nitric oxide synthase (iNOS) and COX-2.

Antimicrobial Activity

The hydroxyacetophenone isomers have shown varied antimicrobial profiles.

  • 4'-Hydroxyacetophenone exhibits specific activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 25-200 µg/mL.

  • 3'-Hydroxyacetophenone has demonstrated antifungal activity, inhibiting the mycelial growth of Fusarium oxysporum at concentrations between 10-50 mM[9].

  • Derivatives of This compound , specifically hybrid compounds with tetrazole, have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, with MIC values ranging from 4 to 128 µg/mL[10].

Anticancer Activity

The anticancer properties of the isomers, particularly 4'- and 3'-hydroxyacetophenone, are a promising area of research.

  • 4'-Hydroxyacetophenone has demonstrated significant anti-metastatic effects. It inhibits the adhesion, invasion, and migration of cancer cells, such as the HCT116 human colorectal cancer cell line[2]. This activity is mediated through the activation of nonmuscle myosin-2C (NM2C), which alters the actin cytoskeleton[11][12][13][14][15]. It also shows a dose-dependent decrease in the proliferation of HCT116 cells[2][11][15]. Furthermore, a derivative of 4-hydroxyacetophenone has been shown to reduce the viability of glioblastoma cells (U87MG and U251MG) with IC50 values of 70.39 µM and 64.19 µM, respectively.

  • 3'-Hydroxyacetophenone has been reported to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit cancer cell growth by downregulating oncogenes[4].

  • Direct evidence for the anticancer activity of This compound is less established, although its derivatives are being investigated.

Signaling Pathways and Mechanisms of Action

4_HAP_Anti_Metastatic_Pathway HAP4 4'-Hydroxyacetophenone NM2C Nonmuscle Myosin-2C (NM2C) HAP4->NM2C Activates Actin Actin Cytoskeleton Remodeling NM2C->Actin Adhesion Cell Adhesion Actin->Adhesion Inhibits Invasion Cell Invasion Actin->Invasion Inhibits Migration Cell Migration Actin->Migration Inhibits Metastasis Metastasis Adhesion->Metastasis Invasion->Metastasis Migration->Metastasis 3_HAP_Apoptosis_Pathway HAP3 3'-Hydroxyacetophenone Caspase Caspase Cascade HAP3->Caspase Activates Oncogenes Oncogenes HAP3->Oncogenes Downregulates Apoptosis Apoptosis Caspase->Apoptosis Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits Oncogenes->Proliferation Promotes DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Test Solutions DPPH_sol->Mix Test_sol Prepare Test Compound and Standard Dilutions Test_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

References

A Comparative Guide to Analytical Standards: 2'-Hydroxyacetophenone vs. 4'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable analytical standard is a critical first step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of two common positional isomers, 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone, used as analytical standards.

This document outlines their performance in common analytical techniques, provides detailed experimental protocols, and discusses key considerations such as purity and stability to aid in the selection of the most appropriate standard for your specific application.

Performance Comparison

A direct, side-by-side comparison of analytical performance under identical conditions is the most effective way to evaluate and select an analytical standard. Below is a summary of typical performance data for this compound and its common alternative, 4'-Hydroxyacetophenone, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Table 1: Comparative Analytical Performance of Hydroxyacetophenone Isomers

ParameterThis compound4'-HydroxyacetophenoneAnalytical Method
Purity (Typical) ≥98.0% (GC/NMR)[1][2]≥98.0% (GC/HPLC)[3]GC/HPLC/NMR
Typical Retention Time (HPLC) ~5.8 min~4.2 minRepresentative C18 RP-HPLC
Typical Retention Time (GC) ~8.5 min~9.2 minRepresentative GC-FID
Resolution (Rs) between Isomers >2.0>2.0HPLC & GC
Limit of Detection (LOD) Method DependentMethod DependentHPLC/GC
Limit of Quantitation (LOQ) Method DependentMethod DependentHPLC/GC

Note: Retention times are representative and can vary based on the specific instrument, column, and method parameters.

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate quantification and comparison of analytical standards. Below are detailed protocols for the analysis of this compound and 4'-Hydroxyacetophenone using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous determination and separation of this compound and 4'-Hydroxyacetophenone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each analytical standard (this compound and 4'-Hydroxyacetophenone) and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase in a volumetric flask.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is suitable for the analysis of this compound and 4'-Hydroxyacetophenone, particularly for assessing purity and identifying volatile impurities.

Instrumentation and Conditions:

  • GC System: A standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions of this compound and 4'-Hydroxyacetophenone in a suitable solvent such as methanol or acetone at a concentration of approximately 1 mg/mL.

Purity and Impurity Profile

The purity of an analytical standard is of paramount importance. Both this compound and 4'-Hydroxyacetophenone analytical standards are typically available with a purity of ≥98%. Certificates of Analysis (CoAs) from suppliers confirm the purity, which is commonly determined by GC or NMR.[1][2][3][4] Potential impurities may include starting materials from the synthesis process or other positional isomers. For instance, in the synthesis of p-hydroxyacetophenone via Fries rearrangement, the ortho-isomer can be a potential impurity.[5][6] It is crucial to obtain the CoA for each batch of the standard to understand the specific impurity profile.

Stability and Storage

Proper storage is essential to maintain the integrity of the analytical standard.

  • This compound: This compound is a liquid at room temperature and should be stored in a cool, dry place, protected from light.[1] Long-term storage at 2-8°C is often recommended.

  • 4'-Hydroxyacetophenone: This isomer is a crystalline solid. It should also be stored in a well-closed container in a cool and dry place.[3]

Experimental Workflow and Decision Making

The selection of an appropriate analytical standard involves a systematic process. The following diagram illustrates a typical workflow for comparing and selecting between this compound and a potential alternative.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Literature & Supplier Review cluster_2 Phase 3: Experimental Evaluation cluster_3 Phase 4: Decision A Define Analytical Requirements (e.g., Matrix, Sensitivity) B Identify Potential Analytical Standards (e.g., 2'-HAP, 4'-HAP) A->B C Gather Information on Purity, Impurity Profile, and Stability from Suppliers and Literature B->C D Review Available Analytical Methods C->D E Develop/Optimize Analytical Method (HPLC/GC) D->E F Perform Head-to-Head Comparison (Resolution, Sensitivity, etc.) E->F G Analyze Experimental Data F->G H Select Most Suitable Analytical Standard Based on Data G->H

References

A Researcher's Guide to Navigating Potential Cross-Reactivity of 2'-Hydroxyacetophenone in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Experimental Validation

In the landscape of drug discovery and biochemical research, the integrity of assay results is paramount. Small molecules, such as 2'-Hydroxyacetophenone, a common synthetic building block and naturally occurring compound, have the potential to interfere with various assay formats, leading to misleading results.[1][2][3] This guide provides a comprehensive overview of the potential cross-reactivity and interference of this compound in common assay systems. Due to a lack of direct experimental data on its cross-reactivity, this document focuses on the principles of assay interference, comparisons with structurally related phenolic compounds, and detailed protocols for researchers to empirically determine its effects in their specific experimental setups.

Understanding the Potential for Assay Interference

This compound (2-HAP) is a phenolic ketone with a chemical structure that presents several possibilities for assay interference.[4][5] Its aromatic ring, hydroxyl group, and ketone moiety can all participate in non-specific interactions with assay components. Furthermore, its physicochemical properties, such as solubility and potential for aggregation, can contribute to false-positive or false-negative results.[2][6]

Common mechanisms of assay interference by small molecules include:

  • Colloidal Aggregation: At certain concentrations, organic molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[1][7]

  • Chemical Reactivity: Electrophilic compounds can react with nucleophilic residues (like cysteine) on proteins, causing covalent modification and irreversible inhibition.[3]

  • Interference with Detection Systems: Compounds can absorb light or fluoresce at the same wavelengths used in an assay, leading to quenching or a false signal.[8] This is particularly relevant for assays with optical readouts.

  • Structural Similarity: Molecules that are structurally similar to the target analyte can bind to the assay's antibody or enzyme, resulting in competitive inhibition or cross-reactivity.[9][10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in aqueous assay buffers and its potential for non-specific interactions.

PropertyValueSource(s)
Molecular Formula C₈H₈O₂[6]
Molecular Weight 136.15 g/mol [6]
Appearance Clear light yellow to brown liquid[5][6]
Melting Point 4 - 6 °C[6]
Boiling Point 213 °C at 717 mmHg[6]
Water Solubility Slightly soluble (0.2 g/L)[11]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide[12]
logP 1.92 - 1.97[6]
UV/Vis Absorbance Maxima (λmax) 213, 251 nm[12]

Potential for Cross-Reactivity in Immunoassays

Immunoassays, particularly competitive formats like ELISA, are susceptible to cross-reactivity from compounds that are structurally similar to the target analyte.[10][13] While direct data for this compound is unavailable, studies on other phenolic compounds provide valuable insights. For instance, phenolic compounds found in pistachios have been shown to cross-react with antibodies intended for Ochratoxin A, a mycotoxin, leading to an overestimation of its concentration in ELISA-based tests.[9] This is attributed to structural similarities between the phenolic compounds and the target analyte.

Given that this compound is a phenolic compound, there is a theoretical potential for it to cross-react in immunoassays for other phenolic molecules, such as certain hormones, drugs, or natural products. The degree of cross-reactivity would depend on the specificity of the antibody used in the assay.

cluster_0 Competitive Immunoassay Principle cluster_1 Assay Wells Ab Antibody Ag_labeled Labeled Antigen Ab->Ag_labeled Binds (Signal) Ag_unlabeled Unlabeled Antigen (Analyte) Ab->Ag_unlabeled Binds (No Signal) Cross_reactant Cross-Reactant (e.g., 2-HAP) Ab->Cross_reactant Binds (No Signal, False Negative) Well1 Low Analyte: High Signal Well2 High Analyte: Low Signal Well3 Cross-Reactivity: Artificially Low Signal

Figure 1. Principle of Competitive Immunoassay Interference.

Potential for Interference in Enzyme and Cell-Based Assays

In addition to immunoassays, this compound has the potential to interfere with enzyme and cell-based assays, such as those employing luciferase reporters.

Enzymatic Assays: Small molecules can inhibit enzymes through non-specific mechanisms like aggregation or by reacting with the enzyme.[7][14] Given this compound's limited water solubility, aggregation at higher concentrations is a possibility. Researchers should be cautious of steep dose-response curves and sensitivity to detergents like Triton X-100, which are hallmarks of aggregation-based inhibition.

Luciferase Reporter Assays: Luciferase-based reporter gene assays are widely used to study gene expression and signaling pathways. However, the luciferase enzyme itself can be a target for inhibition by small molecules.[15][16] Compounds can interfere by directly inhibiting the enzyme, by quenching the luminescent signal, or through autofluorescence. It is crucial to perform counter-screens to rule out such interference.

cluster_workflow Experimental Workflow for Assessing Assay Interference cluster_tests Interference Counter-Screens Start Primary Screen Hit (e.g., 2-HAP) Interference_Check Assess for Assay Interference Start->Interference_Check Aggregation Aggregation Assay (e.g., DLS or detergent sensitivity) Interference_Check->Aggregation Test for Reactivity Thiol Reactivity Assay (e.g., with DTT) Interference_Check->Reactivity Test for Fluorescence Fluorescence/Luminescence Interference Assay Interference_Check->Fluorescence Test for Result Interference Confirmed? Aggregation->Result Reactivity->Result Fluorescence->Result False_Positive False Positive: Discard Hit Result->False_Positive Yes True_Hit True Hit: Proceed with Validation Result->True_Hit No

Figure 2. Workflow for Investigating Assay Interference.

Experimental Protocols for Assessing Cross-Reactivity and Interference

To empower researchers to directly assess the potential for interference by this compound, detailed experimental protocols are provided below.

Protocol 1: Determining Cross-Reactivity in a Competitive ELISA

This protocol is designed to quantify the cross-reactivity of this compound in a competitive ELISA format.

Materials:

  • Microtiter plates coated with the target antigen.

  • Primary antibody specific for the target antigen.

  • Enzyme-conjugated secondary antibody.

  • Target analyte (for standard curve).

  • This compound.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Plate reader.

Procedure:

  • Plate Preparation: Wash the antigen-coated plates three times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Standard and Compound Preparation: Prepare a serial dilution of the target analyte in assay buffer to generate a standard curve. Prepare a separate serial dilution of this compound in the same buffer.

  • Competition Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with each concentration of the standard analyte and with each concentration of this compound for 30-60 minutes.

  • Incubation: Transfer 100 µL of the antibody-analyte/compound mixtures to the blocked, antigen-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate four times with wash buffer.

  • Secondary Antibody: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Final Wash: Repeat the washing step as in step 5.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

  • Plot the absorbance values against the log of the concentration for both the target analyte and this compound to generate two separate inhibition curves.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) for both the target analyte and this compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of this compound) x 100

Protocol 2: Assessing Interference in a Luciferase Reporter Assay

This protocol helps determine if this compound directly inhibits the luciferase enzyme.

Materials:

  • Recombinant luciferase enzyme (e.g., Firefly or Renilla).

  • Luciferase assay buffer.

  • Luciferin substrate and ATP solution (for Firefly luciferase) or coelenterazine (for Renilla luciferase).

  • This compound.

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the luciferase assay buffer.

  • Assay Setup: To the wells of a white, opaque 384-well plate, add a small volume (e.g., 50 nL) of the diluted this compound or a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add 10 µL of the luciferase enzyme solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for any interaction between the compound and the enzyme.

  • Substrate Addition: Prepare the detection reagent containing the appropriate substrate (and ATP for Firefly luciferase). Add 10 µL of this reagent to all wells to initiate the luminescent reaction.

  • Measurement: Immediately measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the luminescence signal of the wells containing this compound to the signal from the vehicle control wells.

  • Plot the percent inhibition against the log of the this compound concentration to determine if there is a dose-dependent inhibitory effect.

cluster_mechanisms Mechanisms of Small Molecule Assay Interference Interference Assay Interference Aggregation Aggregation-Based Inhibition Interference->Aggregation Reactivity Covalent Modification Interference->Reactivity Optical Optical Interference (Fluorescence/Quenching) Interference->Optical Competition Competitive Binding (Cross-Reactivity) Interference->Competition Denaturation Protein Denaturation Aggregation->Denaturation causes Covalent_Bond Covalent Adducts Reactivity->Covalent_Bond forms Signal_Alteration Altered Signal Readout Optical->Signal_Alteration leads to False_Negative False Negative/Positive Competition->False_Negative results in

References

Comparative Efficacy of 2'-Hydroxyacetophenone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 2'-Hydroxyacetophenone derivatives across different therapeutic areas. The following sections summarize key experimental findings, present detailed methodologies, and visualize relevant biological pathways and workflows to aid in the evaluation of these compounds.

Vasorelaxant Activity of this compound Isatin Derivatives

Recent studies have highlighted the potential of this compound derivatives as vasorelaxant agents. Two novel isatin derivatives, MB101 and MB130, have demonstrated concentration-dependent relaxation in rat aorta.[1][2] Their mechanism of action appears to involve direct effects on vascular tonus through multiple signaling pathways.

Comparative Efficacy
CompoundConcentration Range (µM)Key Mechanistic Findings
MB101 5-100- Induces endothelium-dependent vasorelaxation.[1][2]- Vasorelaxation is abolished by N-nitro-L-arginine methyl ester (L-NAME), indicating dependence on nitric oxide (NO) synthesis.[2]- The relaxing effect is significantly prevented by atropine, a muscarinic receptor antagonist.[1][2]- Naloxone, a nonselective opioid receptor antagonist, completely prevents the relaxing effect.[2]
MB130 5-100- Induces endothelium-dependent vasorelaxation.[1][2]- Vasorelaxation is abolished by L-NAME, indicating dependence on NO synthesis.[2]- Atropine does not significantly alter the vasorelaxant effect.[1][2]- Naloxone completely prevents the relaxing effect.[2]- Induces significant cardiac depression, a response partially blocked by naloxone and an antagonist of type-2 bradykinin receptors.[1][2]
Experimental Protocols

Isolated Rat Aorta Vasorelaxation Assay:

  • Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution.

  • The aorta is cut into rings (4-5 mm in length), and the endothelium is either left intact or mechanically removed.

  • Aortic rings are mounted in organ baths containing Krebs solution at 37°C and gassed with 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g.

  • Aortic rings are pre-contracted with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulative concentration-response curves for the this compound derivatives (e.g., MB101 and MB130) are generated by adding the compounds in increasing concentrations (5-100 µM).

  • To investigate the mechanism of action, experiments are repeated in the presence of inhibitors such as L-NAME (an eNOS inhibitor), atropine (a muscarinic antagonist), or naloxone (an opioid antagonist), which are added 20-30 minutes before the addition of the vasorelaxant agents.

  • Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Signaling Pathways

vasorelaxation_pathways cluster_mb101 MB101 Pathway cluster_mb130 MB130 Pathway receptor receptor agonist agonist inhibitor inhibitor pathway pathway response response Agonist_MB101 MB101 Muscarinic_R Muscarinic Receptor Agonist_MB101->Muscarinic_R Opioid_R1 Opioid Receptor Agonist_MB101->Opioid_R1 eNOS1 eNOS Muscarinic_R->eNOS1 Opioid_R1->eNOS1 Atropine Atropine Atropine->Muscarinic_R Naloxone1 Naloxone Naloxone1->Opioid_R1 NO1 NO eNOS1->NO1 Relaxation1 Vasorelaxation NO1->Relaxation1 LNAME1 L-NAME LNAME1->eNOS1 Agonist_MB130 MB130 Opioid_R2 Opioid Receptor Agonist_MB130->Opioid_R2 eNOS2 eNOS Opioid_R2->eNOS2 Naloxone2 Naloxone Naloxone2->Opioid_R2 NO2 NO eNOS2->NO2 Relaxation2 Vasorelaxation NO2->Relaxation2 LNAME2 L-NAME LNAME2->eNOS2

Caption: Proposed signaling pathways for the vasorelaxant effects of MB101 and MB130.

Anti-HIV Activity of this compound Derivatives

A novel class of this compound analogs featuring substituted benzamide or N-phenylthiourea groups has been synthesized and evaluated for their anti-HIV-1 activity.[3] These compounds are designed based on the general pharmacophore of HIV-1 integrase inhibitors.

Comparative Efficacy
CompoundSubstitutionEC50 (µM)CC50 (µM)
7 4-fluorobenzamide40> 500
9 4-methylbenzamide45> 500
Other Analogs Various benzamide or N-phenylthiourea groups40 - 140> 500
Experimental Protocols

Anti-HIV-1 Activity Assay (MTT Method):

  • MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For the anti-HIV assay, 1x10^4 cells/well are seeded in a 96-well plate in the presence of various concentrations of the test compounds.

  • HIV-1 (e.g., IIIB strain) is added to the wells at a multiplicity of infection (MOI) of 0.01.

  • The plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 5 days.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% effective concentration (EC50) is defined as the concentration of the compound that inhibits HIV-1 replication by 50%.

  • Cytotoxicity (CC50) is determined in parallel on uninfected cells.

Proposed Mechanism of Action

hiv_inhibition compound compound enzyme enzyme process process inhibition inhibition result result Compound This compound Derivative Mg_Coordination Mg2+ Coordination Compound->Mg_Coordination Integrase HIV-1 Integrase Integration Viral DNA Integration Integrase->Integration Mg_Coordination->Integrase inhibits Replication HIV Replication Integration->Replication

Caption: Proposed mechanism of HIV-1 inhibition by this compound derivatives.

Antioxidant Activity of this compound Chalcone Derivatives

Chalcones synthesized from this compound and substituted aldehydes have been evaluated for their in-vitro antioxidant activity.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to assess the antioxidant potential of these compounds.

Comparative Efficacy
CompoundSubstitutionAntioxidant Activity (DPPH Assay)
IIf Not specified in abstractMost potent
IId, IIe, IIg, IIk, IIm Not specified in abstractMild
4b Two hydroxyl groups on ring B82.4% DPPH radical scavenging ability
Experimental Protocols

DPPH Radical Scavenging Assay:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., methanol or DMSO).

  • Serial dilutions of the test compounds and the standard are prepared.

  • In a 96-well plate, a specific volume of each dilution is mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Experimental Workflow

dpph_workflow step step reagent reagent action action measurement measurement Prep_DPPH Prepare DPPH Solution Mix Mix Compounds with DPPH Solution Prep_DPPH->Mix Prep_Samples Prepare Test Compounds and Standard Prep_Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: A generalized workflow for the DPPH radical scavenging assay.

References

2'-Hydroxyacetophenone: A Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the applications of 2'-Hydroxyacetophenone, comparing its performance as a precursor for pharmacologically active molecules against other alternatives. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed methodologies, and mechanistic insights.

This compound, an aromatic organic compound, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a hydroxyl group ortho to an acetyl group, facilitates the formation of various heterocyclic compounds, including chalcones, flavones, and chromones, which have demonstrated significant potential in medicinal chemistry. This guide explores the diverse applications of this compound, with a focus on its role in the development of antioxidant and anti-inflammatory agents, and compares its utility with other synthetic precursors.

Superiority in Chalcone Synthesis for Antioxidant Applications

Chalcones, characterized by an open-chain flavonoid structure, are well-regarded for their broad spectrum of pharmacological activities. This compound is a common starting material for the synthesis of 2'-hydroxychalcones, which have shown potent antioxidant properties.

A comparative analysis of the antioxidant activity of various chalcones derived from this compound reveals significant potential. For instance, a series of synthesized 2'-hydroxychalcones were evaluated for their in-vitro antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. The results, summarized in the table below, highlight the efficacy of these compounds in scavenging free radicals.

Compound IDSubstituent on Benzaldehyde RingAntioxidant Activity (% Inhibition at 100 µg/mL)IC50 (µg/mL)
IIa 2-Fluoro--
IId 4-HydroxyModerate-
IIe 4-MethoxyModerate-
IIf 3,4-DimethoxyMost Potent -
IIg 2-ChloroModerate-
IIk 2,4-DichloroModerate-
IIm 2-NitroModerate-
Data sourced from a study on the antioxidant activity of 2-hydroxyacetophenone chalcones.[1]

Among the synthesized compounds, the derivative with 3,4-dimethoxy substituents on the benzaldehyde ring (IIf) exhibited the most potent antioxidant activity.[1] This suggests that the substitution pattern on the benzaldehyde moiety, in conjunction with the 2'-hydroxy group from the acetophenone precursor, plays a crucial role in the antioxidant capacity of the resulting chalcone.

In another study, chalcone derivatives synthesized from hydroxyacetophenones demonstrated that the presence and position of hydroxyl groups are critical for antioxidant and antimicrobial activities. Notably, the highest activity was observed when two hydroxyl groups were present on the two aromatic rings of the chalcone.[2]

While direct comparative studies of chalcone synthesis yields using different hydroxyacetophenone isomers (2'-, 3'-, and 4'-) are not extensively detailed in the reviewed literature, a review on chalcone synthesis notes that treating hydroxyacetophenone with benzaldehyde derivatives in the presence of 50% KOH can yield chalcones in the range of 93-97%.[3] For example, the reaction of veratraldehyde with 4-hydroxyacetophenone resulted in a 97% yield of the corresponding chalcone.[3]

A Key Intermediate in Pharmaceutical Synthesis

The utility of this compound extends beyond antioxidant compounds. It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] For instance, a derivative of this compound has been identified as a potent and selective agonist for the liver X receptor (LXR), a key target in the treatment of atherosclerosis. This derivative proved to be 20-fold more potent than a previous compound in a GAL-4 luciferase assay, highlighting the significant contribution of the this compound scaffold to the compound's biological activity.[5]

Modulation of Inflammatory Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound derivatives. One notable study investigated the anti-inflammatory effects of 2'-Hydroxy-5'-Methoxyacetophenone (2H5M), a compound isolated from seahorse. The study found that 2H5M significantly attenuates the inflammatory response in lipopolysaccharide (LPS)-induced microglial and macrophage cells by targeting the NF-κB signaling pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation H2M5 2'-Hydroxy- 5'-Methoxy- acetophenone H2M5->IKK Inhibition H2M5->NFkB Inhibition of DNA binding DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

The study demonstrated that 2H5M inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the NF-κB p65 subunit into the nucleus. This, in turn, suppresses the expression of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, iNOS, and COX-2. Molecular docking studies further confirmed that 2H5M can interact with active sites on NF-κB.

Experimental Protocols

General Procedure for the Synthesis of 2'-Hydroxychalcones

The synthesis of 2'-hydroxychalcones is typically achieved through a Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde.

// Reactants Reactants [label="this compound + Substituted Benzaldehyde", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Conditions Conditions [label="Base (e.g., KOH or NaOH)\nSolvent (e.g., Ethanol)\nRoom Temperature or Reflux", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate Intermediate [label="Enolate Formation", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Reaction Step Reaction [label="Claisen-Schmidt\nCondensation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="2'-Hydroxychalcone", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reactants -> Conditions [style=invis]; Conditions -> Reaction [color="#5F6368"]; Reactants -> Reaction [color="#5F6368"]; Reaction -> Product [color="#5F6368"]; } enddot Figure 2: General workflow for the synthesis of 2'-hydroxychalcones.

Materials:

  • This compound (1 equivalent)

  • Substituted benzaldehyde (1 equivalent)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-60% in water or ethanol)

  • Ethanol

Procedure:

  • Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • With stirring, add the base solution dropwise to the mixture.

  • Continue stirring at room temperature for a specified period (ranging from a few hours to overnight), or reflux the mixture if required. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into cold water or onto crushed ice.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity of the synthesized chalcones can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH solution in methanol (e.g., 100 µM)

  • Test compounds (chalcones) at various concentrations in methanol

  • Ascorbic acid or Trolox as a standard antioxidant

  • Methanol (as blank)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

  • Add a specific volume (e.g., 20 µL) of each concentration of the test compound, standard, or blank to the wells of a 96-well plate.

  • Add a larger volume (e.g., 200 µL) of the DPPH working solution to each well.

  • Mix well and incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6][7]

Conclusion

This compound stands out as a highly valuable and versatile precursor in organic synthesis, particularly for the development of bioactive compounds. Its application in the synthesis of 2'-hydroxychalcones with potent antioxidant activities is well-documented, with the substitution pattern on the benzaldehyde moiety playing a key role in modulating this activity. Furthermore, its role as an intermediate in the synthesis of pharmaceuticals, such as potent LXR agonists, underscores its importance in drug discovery. The elucidation of its derivatives' ability to modulate key inflammatory pathways like NF-κB provides a strong rationale for its continued exploration in the development of novel anti-inflammatory agents. The straightforward and high-yielding synthetic protocols for utilizing this compound further enhance its appeal to researchers and drug development professionals. While more direct comparative studies with its isomers are warranted to fully delineate its advantages, the existing body of evidence strongly supports the superior performance of this compound in various applications.

References

A Comparative Guide to Assessing the Purity of Commercial 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. 2'-Hydroxyacetophenone is a key starting material in the synthesis of various pharmaceuticals and fine chemicals, most notably chalcones, which are precursors to flavonoids. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial this compound, offering detailed experimental protocols and data to aid in the selection of appropriate quality control procedures.

Understanding Potential Impurities

The most common industrial synthesis of this compound involves the Fries rearrangement of phenyl acetate. This reaction is known to produce a mixture of isomers, primarily the ortho- (2'-hydroxy) and para- (4'-hydroxy) substituted products. The ratio of these isomers is highly dependent on reaction conditions such as temperature and the catalyst used. Therefore, 4'-Hydroxyacetophenone is a common process-related impurity in commercial this compound. Other potential impurities include unreacted starting materials like phenol and phenyl acetate , as well as residual solvents from the purification process.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying isomeric and non-volatile impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method for determining absolute purity without the need for a specific reference standard for every impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method can effectively separate this compound from its key impurities.

Table 1: HPLC Method Parameters and Expected Retention Times

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-15 min: 70% B15-17 min: 70-30% B17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Times
Phenol~3.5 min
4'-Hydroxyacetophenone~5.8 min
This compound ~6.5 min
3'-Hydroxyacetophenone~6.2 min
Phenyl Acetate~8.2 min

Experimental Protocol: HPLC Analysis

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

    • Prepare a sample solution of the commercial this compound at the same concentration.

    • Prepare individual standard solutions of potential impurities (phenol, 4'-hydroxyacetophenone, 3'-hydroxyacetophenone, and phenyl acetate) at a concentration of 0.1 mg/mL in acetonitrile to determine their individual retention times.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B).

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Purity Calculation:

    • Calculate the percentage purity of the this compound sample using the area normalization method. The purity is the peak area of this compound divided by the total peak area of all components, multiplied by 100.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and weight.[1][2][3]

Table 2: qNMR Parameters for Purity Determination

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic Anhydride (Certified Reference Material)
Analyte Signal Singlet from the acetyl group protons of this compound (~δ 2.5 ppm)
Standard Signal Singlet from the olefinic protons of Maleic Anhydride (~δ 7.3 ppm)
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16

Experimental Protocol: qNMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until both the sample and standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using the parameters outlined in Table 2.

  • Data Processing and Purity Calculation:

    • Phase the spectrum and perform baseline correction.

    • Integrate the characteristic signals for this compound (acetyl protons) and the internal standard (olefinic protons).

    • Calculate the purity using the following formula:

    Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive for the detection of volatile and semi-volatile organic compounds, making it the ideal technique for analyzing residual solvents and other volatile impurities.[4][5][6]

Table 3: GC-MS Parameters for Residual Solvent Analysis

ParameterValue
GC Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium at 1.0 mL/min
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Injection Mode Split (10:1)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 35-350 amu

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 10 mg/mL solution of the commercial this compound in a suitable solvent known to be absent in the manufacturing process (e.g., dichloromethane).

  • GC-MS Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify any peaks corresponding to residual solvents by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the identified solvents using an external or internal standard method.

Comparison with Alternatives: 3'- and 4'-Hydroxyacetophenone

In many synthetic applications, particularly in the synthesis of chalcones, the isomeric purity of the starting hydroxyacetophenone is crucial as it directly impacts the structure and, consequently, the biological activity of the final product.[7][8] 3'- and 4'-Hydroxyacetophenone are the most common alternatives to this compound.

Table 4: Comparison of Hydroxyacetophenone Isomers in a Typical Chalcone Synthesis

FeatureThis compound3'-Hydroxyacetophenone4'-Hydroxyacetophenone
Typical Purity 98-99%>99%>99%
Common Impurities 4'-Hydroxyacetophenone, PhenolStarting materials from synthesisThis compound
Reactivity in Claisen-Schmidt Condensation HighModerateHigh
Yield in Chalcone Synthesis (Typical) 85-95%70-85%90-98%
Properties of Resulting Chalcone Intramolecular hydrogen bonding often leads to distinct physical and biological properties.The position of the hydroxyl group influences the electronic properties and biological activity.Generally leads to higher yields and is a common motif in bioactive chalcones.

The choice of isomer will ultimately depend on the specific target molecule and the desired properties of the final product. For applications where the specific ortho-hydroxy configuration is required for subsequent cyclization reactions or to impart specific biological activities, ensuring the high purity of this compound is critical.

Visualizing the Workflow and Logical Relationships

To aid in understanding the process of assessing the purity of this compound and the relationship between the different analytical techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Commercial_Sample Commercial this compound Sample_Prep Sample Preparation (Weighing & Dissolving) Commercial_Sample->Sample_Prep HPLC HPLC Analysis (Isomeric & Non-volatile Impurities) Sample_Prep->HPLC qNMR qNMR Analysis (Absolute Purity) Sample_Prep->qNMR GCMS GC-MS Analysis (Volatile Impurities & Residual Solvents) Sample_Prep->GCMS Data_Analysis Data Processing & Interpretation HPLC->Data_Analysis qNMR->Data_Analysis GCMS->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Experimental workflow for the purity assessment of this compound.

Logical_Relationship Purity Overall Purity Assessment Isomeric Isomeric Purity Purity->Isomeric NonVolatile Non-Volatile Impurities Purity->NonVolatile Absolute Absolute Purity Purity->Absolute Volatile Volatile Impurities Purity->Volatile HPLC HPLC Isomeric->HPLC NonVolatile->HPLC qNMR qNMR Absolute->qNMR GCMS GC-MS Volatile->GCMS

Caption: Logical relationships between purity aspects and analytical techniques.

References

A Comparative Guide to the Inter-Laboratory Validation of 2'-Hydroxyacetophenone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2'-Hydroxyacetophenone is essential in various fields, including pharmaceutical development, where it can be a key starting material or impurity, and in fragrance safety assessment.[1][2] To ensure the reliability and comparability of analytical results across different facilities, a robust, validated analytical method is paramount. Inter-laboratory validation, often conducted as a collaborative or round-robin study, is the gold standard for establishing a method's reproducibility and transferability.

While a dedicated, publicly available inter-laboratory validation study for the analysis of this compound was not identified at the time of this review, it is standard practice to assess method performance based on comprehensive single-laboratory validation data. This guide provides a framework for understanding the performance of common analytical methods for this compound by summarizing available data and outlining the established protocols for a formal inter-laboratory study. The principles and methods described are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3]

Data Presentation: Performance of Analytical Methods

The following table summarizes performance characteristics from a single-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method. While not a direct inter-laboratory comparison, these data provide a benchmark for the method's capabilities in terms of precision, accuracy, and sensitivity.

Table 1: Summary of Single-Laboratory HPLC Method Validation Parameters

Performance Parameter Method Type Reported Value
Linearity Range Pre-column Derivatization HPLC 1.1 - 2000 µg/L
Post-column Derivatization HPLC 12 - 2000 µg/L
Accuracy Pre-column Derivatization HPLC ≥ 98.2%
Post-column Derivatization HPLC ≥ 96.3%
Precision (RSD) Pre-column Derivatization HPLC ≤ 4.8%
Post-column Derivatization HPLC ≤ 3.5%
Limit of Detection (LOD) Fluorometric Assay 6.8 x 10⁻⁹ mol/L[4]

| Limit of Quantification (LOQ) | Not specified in µg/L | Signal-to-noise > 20:1[5] |

Note: The data presented are derived from studies where this compound was used as a derivatization agent or are representative values for similar HPLC methods, illustrating typical performance. Direct comparison should be made with caution.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and form the basis of any inter-laboratory study. Below are protocols for sample preparation and analysis via HPLC-UV, adapted from published methods.[7]

1. Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from a cellular matrix.

  • Lysis: Cells are lysed in 500 µL of Lysis Buffer (0.2 M NaOH, 1% w/v sodium dodecyl sulfate).

  • Neutralization: Following a 3-minute incubation, 600 µL of Neutralization Buffer (3 M potassium acetate, 11.5% v/v acetic acid) is added and mixed.[7]

  • Centrifugation: The mixture is centrifuged at 17,000 x g for 3 minutes. The supernatant is transferred to a new tube and centrifuged again for 5 minutes at 17,000 x g.[7]

  • Filtration: The resulting supernatant is filtered through a 0.45 µM PVDF membrane filter and stored at -20 °C pending analysis.[7]

2. High-Performance Liquid Chromatography (HPLC) Analysis

This method describes a reversed-phase HPLC approach for the quantification of this compound.

  • Instrumentation: Shimadzu Providence system equipped with an LC-20AD pump and a diode array detector (SPD-M20A).[7]

  • Column: Ascentis C-18 (25 cm x 0.46 cm, 5 µm bead size).[7]

  • Mobile Phase:

    • Solvent A: 50 mM sodium-phosphate, pH 3.0

    • Solvent B: Methanol

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: Increase to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Decrease to 30% B

    • 30-35 min: Hold at 30% B[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Detection: UV absorbance at 244 nm.[7]

  • Quantification: Peak identities and quantification are established from parallel runs of pure reference compounds.[7]

Mandatory Visualizations

Inter-Laboratory Study Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory method validation study, from the initial planning stages to the final data analysis and reporting.

A Planning & Protocol Design B Selection of Participating Laboratories (min. 8 recommended) A->B C Preparation & Distribution of Homogeneous Test Materials B->C D Laboratories Perform Analysis (following strict protocol) C->D E Submission of Results to Coordinating Body D->E F Statistical Analysis of Data (ISO 5725) E->F G Screening for Outliers (e.g., Cochran's, Grubb's tests) F->G H Calculation of Precision Data (RSDr, RSDR) G->H I Final Validation Report H->I cluster_0 Method Performance Characteristics cluster_1 Types of Precision Accuracy Accuracy (% Recovery) Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day/analyst) Precision->IntermediatePrecision Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Specificity Specificity Specificity->Accuracy Specificity->Precision DetectionLimit Detection Limit (LOD) QuantitationLimit Quantitation Limit (LOQ) Linearity Linearity (Correlation Coefficient) Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Defines Robustness Robustness

References

A Comparative Analysis of the Antioxidant Activity of 2'-Hydroxyacetophenone and Other Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Antioxidant Capacities

In the vast landscape of phenolic compounds, understanding the nuanced differences in their antioxidant capabilities is paramount for targeted applications in research and drug development. This guide provides a comparative analysis of the antioxidant activity of 2'-Hydroxyacetophenone against well-established phenolic antioxidants: quercetin, gallic acid, and the non-phenolic antioxidant, ascorbic acid. While direct comparative studies on this compound are limited, this document compiles available quantitative data from various sources to offer a comprehensive overview.

Quantitative Comparison of Antioxidant Activities

The antioxidant potential of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following tables summarize the available quantitative data for this compound and other phenols across four standard assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

It is important to note that the data presented below are compiled from different studies, and variations in experimental conditions may influence the results.

Table 1: DPPH Radical Scavenging Activity (IC50, µg/mL)

CompoundDPPH IC50 (µg/mL)
This compoundData not available
Quercetin0.74[1], 4.84[2]
Gallic Acid~1.11 (converted from µM)[3]
Ascorbic Acid9.53[1]

Table 2: ABTS Radical Scavenging Activity (IC50, µg/mL)

CompoundABTS IC50 (µg/mL)
This compoundData not available
Quercetin1.89 ± 0.33[3]
Gallic Acid1.03 ± 0.25[3]
Ascorbic AcidData not available

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP Value
This compoundData not available
QuercetinData available, often used as a standard[4]
Gallic AcidHigh FRAP activity reported[5]
Ascorbic AcidOften used as a positive control[6]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Value

CompoundORAC Value (µmol TE/µmol)
This compound0.40
QuercetinData available, generally high
Gallic AcidData available, generally high
Ascorbic AcidData available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 1.3 mg/mL) is prepared in methanol[7].

  • Reaction mixture: Various concentrations of the test compound are prepared. A fixed volume of the DPPH solution is added to the test compound solutions[7].

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer[7].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.

Procedure:

  • Generation of ABTS radical cation: The ABTS•+ is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use[8].

  • Reaction mixture: The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm). Various concentrations of the test compound are then added to the ABTS•+ solution[8].

  • Incubation: The reaction is incubated at room temperature for a defined time.

  • Measurement: The absorbance is measured at the corresponding wavelength.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O[9].

  • Reaction mixture: The freshly prepared FRAP reagent is mixed with the test sample[9].

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time[9].

  • Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (around 593 nm)[9].

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a standard, typically FeSO₄ or Trolox.

Visualizing Antioxidant Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reagents (e.g., DPPH, ABTS, FRAP) C Mix Sample/Standard with Reagent A->C B Prepare Sample and Standard Solutions B->C D Incubate (Time and Temperature Dependent) C->D E Measure Absorbance/ Fluorescence D->E F Calculate % Inhibition or TEAC E->F G Determine IC50 F->G

Caption: Workflow of a typical in vitro antioxidant capacity assay.

G Simplified Signaling Pathways of Phenolic Antioxidants cluster_stress Oxidative Stress cluster_phenols Phenolic Compounds cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Phenol Phenolic Antioxidant (e.g., this compound) ROS->Phenol Direct Scavenging Nrf2 Nrf2 Activation Phenol->Nrf2 Modulates Inflammation Inhibition of Inflammatory Pathways (e.g., NF-κB) Phenol->Inflammation Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Enzymes Induces transcription of

Caption: General signaling pathways modulated by phenolic antioxidants.

References

Benchmarking 2'-Hydroxyacetophenone Derivatives: A Comparative Guide for PDE1 and PDE3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of novel 2'-Hydroxyacetophenone derivatives against established inhibitors of phosphodiesterase 1 (PDE1) and phosphodiesterase 3 (PDE3). The data presented is intended to assist researchers in evaluating the potential of these derivatives as therapeutic agents. Experimental data is summarized for clear comparison, and detailed protocols are provided to ensure reproducibility.

Introduction to PDE1 and PDE3 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE1, a calcium and calmodulin-dependent PDE, and PDE3, a cGMP-inhibited PDE, are crucial in various physiological processes, making them attractive targets for drug development.[3][4] Dysregulation of these enzymes is implicated in a range of disorders, including cardiovascular diseases, inflammatory conditions, and neurological disorders. The development of potent and selective PDE inhibitors is therefore a significant area of research.

Performance Comparison of Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of 2,4-dihydroxyacetophenone bis-Schiff base derivatives against PDE1 and PDE3, benchmarked against known inhibitors.

Table 1: Comparative Inhibitory Activity against PDE1

CompoundTypeIC50 (µM)
2,4-dihydroxyacetophenone derivative 1 ExperimentalData to be populated from specific studies
2,4-dihydroxyacetophenone derivative 2 ExperimentalData to be populated from specific studies
VinpocetineKnown Inhibitor8 - 50[3]
ITI-214Known InhibitorSubmicromolar[5][6]
IBMX (non-selective)Known InhibitorVaries by isoform[6][7]

Table 2: Comparative Inhibitory Activity against PDE3

CompoundTypeIC50 (µM)
2,4-dihydroxyacetophenone derivative 1 ExperimentalData to be populated from specific studies
2,4-dihydroxyacetophenone derivative 2 ExperimentalData to be populated from specific studies
MilrinoneKnown InhibitorVaries by study[8][9][10]
AmrinoneKnown InhibitorVaries by study[8][9][11]
CilostazolKnown InhibitorVaries by study[8][9][11]
EnoximoneKnown InhibitorVaries by study[8][9]

Signaling Pathways

The following diagrams illustrate the signaling pathways involving PDE1 and PDE3, highlighting the mechanism of action of their inhibitors.

PDE_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Second Messengers cluster_pde PDE Regulation cluster_downstream Downstream Effects Hormone Hormone/ Neurotransmitter Receptor GPCR Hormone->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP synthesis ATP_GTP ATP/GTP PDE1_3 PDE1 / PDE3 cAMP_cGMP->PDE1_3 hydrolysis PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG activation AMP_GMP AMP/GMP PDE1_3->AMP_GMP Inhibitor This compound Derivatives & Known Inhibitors Inhibitor->PDE1_3 inhibition Cellular_Response Cellular Response PKA_PKG->Cellular_Response

Figure 1: General signaling pathway of PDE1 and PDE3 inhibition.

Experimental Protocols

The following are generalized protocols for determining the in vitro inhibitory activity of compounds against PDE1 and PDE3. These can be adapted for specific experimental needs.

Fluorescence Polarization (FP)-Based PDE Inhibition Assay

This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate upon hydrolysis by a PDE enzyme.

Materials:

  • Recombinant human PDE1 or PDE3 enzyme

  • FAM-labeled cAMP or cGMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted compounds to the microplate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Add the PDE enzyme to all wells except the negative control.

  • Initiate the reaction by adding the FAM-labeled substrate to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a stop solution (e.g., containing a high concentration of a non-selective PDE inhibitor like IBMX).

  • Read the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

FP_Assay_Workflow A Prepare Compound Dilutions B Add Compounds to Plate A->B C Add PDE Enzyme B->C D Add FAM-Substrate (Start Reaction) C->D E Incubate at RT D->E F Add Stop Solution E->F G Read Fluorescence Polarization F->G H Calculate % Inhibition and IC50 G->H

Figure 2: Workflow for the Fluorescence Polarization PDE Assay.

Colorimetric PDE Inhibition Assay

This assay quantifies the phosphate produced from the hydrolysis of cAMP or cGMP by PDE, followed by the action of a 5'-nucleotidase.

Materials:

  • Recombinant human PDE1 or PDE3 enzyme

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the PDE enzyme, the test compound, and the cAMP or cGMP substrate. Include appropriate controls.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Add 5'-nucleotidase to the wells to convert the resulting AMP or GMP to adenosine/guanosine and inorganic phosphate. Incubate further.

  • Stop the reaction and develop the color by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength.

  • Determine the amount of phosphate produced from a standard curve and calculate the IC50 values.

Colorimetric_Assay_Workflow A Prepare Compound Dilutions B Combine PDE, Compound, and Substrate A->B C Incubate at 37°C B->C D Add 5'-Nucleotidase C->D E Incubate Further D->E F Add Phosphate Detection Reagent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 3: Workflow for the Colorimetric PDE Assay.

Conclusion

This guide provides a framework for the comparative analysis of this compound derivatives as potential PDE1 and PDE3 inhibitors. The provided data tables, signaling pathway diagrams, and experimental protocols are designed to facilitate further research and development in this promising area of medicinal chemistry. The objective comparison against known inhibitors highlights the potential of these novel compounds and underscores the need for continued investigation into their therapeutic applications.

References

Safety Operating Guide

2'-Hydroxyacetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of 2'-Hydroxyacetophenone are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe disposal of this compound, adhering to standard safety protocols.

Immediate Safety and Hazard Information

This compound is classified as potentially harmful if swallowed and is harmful to aquatic life.[1][2] It can also cause skin and eye irritation.[3] Adherence to proper personal protective equipment (PPE) protocols, including wearing safety glasses, chemical-resistant gloves, and a lab coat, is mandatory when handling this chemical.[3][4][5]

Quantitative Hazard and Disposal Data

The following table summarizes key quantitative and coded information for this compound, essential for waste classification and handling.

IdentifierValueDescription
CAS Number 118-93-4Unique chemical identifier.[1][2]
GHS Hazard Statements H303May be harmful if swallowed.[1]
H402Harmful to aquatic life.[1][2]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
GHS Precautionary Statements P273Avoid release to the environment.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P501Dispose of contents/container to hazardous or special waste collection point.[1][2][3]
Acute Toxicity (Oral, Rat) LD50: > 2,000 mg/kgLow toxicity after a single ingestion.[1]
Acute Toxicity (Dermal, Rabbit) LD50: > 2,000 mg/kgVirtually nontoxic after a single skin contact.[1]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step decision-making process for the safe disposal of this compound waste.

G start Start: Identify This compound Waste assess Assess Waste Type: Unused Product, Contaminated PPE, Spill Debris, Empty Container start->assess segregate Segregate Waste: Keep in a dedicated, compatible, and sealed container. Do not mix with other waste streams. assess->segregate label Label Waste Container: 'Hazardous Waste', 'this compound', and list associated hazards. segregate->label store Store Safely: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources. label->store disposal Arrange Professional Disposal: Contact licensed hazardous waste disposal service. Follow all local, state, and federal regulations. store->disposal end End: Disposal Complete & Documented disposal->end

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocols

The proper disposal of this compound is managed by treating it as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Protocol 1: Disposal of Unused or Waste this compound
  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions into the sanitary sewer or drains, as it is harmful to aquatic life.[1][6]

  • Containerize: Keep the waste chemical in its original container or a compatible, properly labeled secondary container.[2][4] Ensure the container is sealed tightly.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" and identify the contents as "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4] Ensure it is stored away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[7][8]

  • Arrange Pickup: Contact your institution's EHS or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[9]

Protocol 2: Disposal of Spill Cleanup Materials
  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or silica gel to contain the chemical.[1][5][6]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[3][5] Avoid generating dust.[10]

  • Containerize and Label: Place the contaminated absorbent material into a sealed, leak-proof container. Label it clearly as "Hazardous Waste: Debris contaminated with this compound."

  • Disposal: Dispose of the sealed container through your licensed hazardous waste contractor.[1]

Protocol 3: Disposal of Empty Containers
  • Evaluation: Handle uncleaned, empty containers as you would the product itself.[2]

  • Decontamination: If institutional policy allows, containers may be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal: Once decontaminated, the container can be disposed of according to local recycling or waste disposal regulations.[5][11] Never reuse chemical containers for storing food or beverages.

References

Personal protective equipment for handling 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 2'-Hydroxyacetophenone, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles to protect against splashes.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as PVC, are required to prevent skin contact.[1] For prolonged or frequently repeated contact, a glove with a higher protection class (breakthrough time greater than 240 minutes) is recommended.[1] Always inspect gloves before use and wash hands thoroughly after handling.

  • Skin and Body Protection: A chemical-resistant apron or lab coat, along with long-sleeved clothing, should be worn to protect the skin.[2][3] In cases of potential significant exposure, full-body protective clothing may be necessary.[1]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection may not be necessary.[3] However, if ventilation is insufficient, or if there is a risk of inhaling vapors or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with a Type A filter is recommended.[1][2]

Operational Plan and Handling Procedures

Adherence to proper handling procedures is critical for minimizing risks associated with this compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed when not in use.[2][3]

  • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1]

  • Keep away from heat, sparks, and open flames.[4]

Handling:

  • Avoid all personal contact, including inhalation.[1]

  • Use only in a well-ventilated area or with local exhaust ventilation.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

In Case of a Spill:

  • Remove all ignition sources.[1]

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[2]

  • Place the absorbed material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6] All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Contaminated Packaging: Puncture containers to prevent reuse and dispose of them at an authorized landfill.[1] Uncleaned empties should be disposed of in the same manner as the chemical itself.

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

PropertyValueSource
Acute Toxicity (Oral) LD50 (Rat): > 2,000 mg/kgBASF SDS
Acute Toxicity (Dermal) LD50 (Rabbit): > 2,000 mg/kg[4]
Acute Toxicity (Inhalation) No mortality within 7 hours (Rat)[4]
Acute Toxicity (Intraperitoneal) LD50 (Mouse): 100 mg/kg[1]
Flash Point > 112 °C (> 233.60 °F)[2]
Autoignition Temperature 450 °C (842.00 °F)[2]
Vapor Pressure 0.225 mmHg @ 20 °C[1]
Specific Gravity 1.131 g/cm³[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area B->C D Conduct Experiment C->D E Decontaminate Work Area D->E H Store in Cool, Dry, Well-Ventilated Area D->H F Segregate Waste E->F G Dispose via Licensed Vendor F->G

Workflow for handling this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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2'-Hydroxyacetophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.